molecular formula C10H9ClN2O2 B1463720 Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 885276-62-0

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1463720
CAS No.: 885276-62-0
M. Wt: 224.64 g/mol
InChI Key: RFMBIODIWJUHGR-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMBIODIWJUHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680000
Record name Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-62-0
Record name Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Pharmacological Profile of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This guide provides a comprehensive analysis of the predicted pharmacological profile of a novel derivative, Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate. Due to the absence of direct experimental data for this specific molecule, this document leverages structure-activity relationship (SAR) studies from closely related analogues to project its potential therapeutic applications and mechanism of action. The primary focus is on its predicted cytotoxic and antiplatelet activities, with detailed experimental protocols for validation. This whitepaper serves as a foundational resource for researchers initiating studies on this promising compound.

Introduction to the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This scaffold is a key component in a range of biologically active molecules, including those with antimicrobial, herbicidal, antiviral, and antihistaminic properties.[2] The versatility of its synthesis allows for the introduction of diverse substituents, enabling the fine-tuning of its pharmacological properties.[3]

This guide focuses on a specific, under-investigated derivative: This compound . The strategic placement of a chloro group at the 3-position and an ethyl carboxylate at the 1-position suggests a unique electronic and steric profile that could translate into specific biological activities.

Predicted Pharmacological Profile: An Extrapolation from SAR of Analogues

Based on the pharmacological data of structurally similar compounds, a predictive profile for this compound has been constructed.

Predicted Anticancer Activity: Cytotoxicity and Microtubule Disruption

Recent studies on imidazo[1,5-a]pyridine-based chalcones have highlighted the critical role of substitution at the 3-position for cytotoxic activity. Specifically, the presence of a chloro-substituted phenyl group at this position has been shown to be a key determinant of potency against various cancer cell lines.[4]

Structure-Activity Relationship Insights:

  • A comparative study of different substituents on a phenyl ring at the 3-position of imidazo[1,5-a]pyridine-chalcone conjugates revealed that chloro-substitution is more favorable for cytotoxicity than methoxy, fluoro, or trifluoromethyl groups.[4]

  • For instance, a 4-chlorophenyl group at the 3-position of the imidazo[1,5-a]pyridine core resulted in significant activity against MDA-MB-231 human triple-negative breast cancer cells.[4]

Given these findings, it is hypothesized that the 3-chloro substituent in this compound may confer significant cytotoxic properties. The proposed mechanism of action, based on related compounds, is the disruption of microtubule dynamics, a well-established target for anticancer agents.[4]

SAR_Anticancer cluster_0 Structure-Activity Relationship for Anticancer Potential cluster_1 Key Substituent Effects Core Imidazo[1,5-a]pyridine Core Substituent 3-Position Substituent Core->Substituent Influences Activity Cytotoxic Activity Substituent->Activity Modulates Chloro Chloro Group (at 3-position) Substituent->Chloro Other Other Groups (Methoxy, Fluoro, etc.) Substituent->Other Mechanism Microtubule Disruption Activity->Mechanism Suggests High_Activity High Potency Chloro->High_Activity Low_Activity Lower Potency Other->Low_Activity

Caption: Predicted SAR for anticancer activity.

Predicted Antiplatelet Activity: Thromboxane A2 Synthetase Inhibition

The imidazo[1,5-a]pyridine scaffold has been identified as a novel class of thromboxane A2 synthetase inhibitors.[5] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a therapeutic strategy for cardiovascular diseases. It is plausible that this compound could exhibit similar inhibitory activity, making it a candidate for development as an antiplatelet agent. The electronic nature of the chloro and carboxylate substituents would likely play a significant role in its binding to the enzyme's active site.

Potential Antimicrobial Activity

While less directly supported, some imidazo[1,5-a]quinoxaline derivatives, which share a similar heterocyclic core, have demonstrated antimicrobial properties.[6] The activity is often associated with the presence of specific alkyl and pyridinium moieties. Although this compound lacks these specific groups, the inherent antimicrobial potential of the broader imidazopyridine class warrants preliminary screening.

Experimental Protocols for Pharmacological Validation

To validate the predicted pharmacological profile, the following experimental workflows are proposed.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound against a panel of human cancer cell lines (e.g., MDA-MB-231, PC-3, Mg-63).

Materials:

  • Cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start Cell_Culture 1. Culture Cancer Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with Compound Cell_Seeding->Compound_Treatment Incubation 4. Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance 7. Measure Absorbance Formazan_Solubilization->Absorbance Analysis 8. Calculate IC50 Absorbance->Analysis End End Analysis->End

Caption: Workflow for MTT cytotoxicity assay.

Thromboxane A2 Synthetase Inhibition Assay

This enzymatic assay will determine the inhibitory effect of the compound on thromboxane A2 synthase activity.

Materials:

  • Human platelet microsomes (source of thromboxane A2 synthase)

  • Prostaglandin H2 (PGH2) (substrate)

  • This compound

  • A known thromboxane A2 synthetase inhibitor (positive control, e.g., ozagrel)

  • Reaction buffer

  • Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, human platelet microsomes, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add PGH2 to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Quantify Product: Measure the amount of TXB2, the stable metabolite of thromboxane A2, using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of thromboxane A2 synthase activity for each concentration of the test compound. Determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

To provide context for the predicted anticancer activity, the following table summarizes the reported IC50 values for related imidazo[1,5-a]pyridine-chalcone conjugates.[4]

Compound ID3-Position Substituent on Imidazo[1,5-a]pyridineMDA-MB-231 IC50 (µM)PC-3 IC50 (µM)Mg-63 IC50 (µM)
7b Phenyl12.3 ± 0.93--
7n 4-chlorophenyl4.23 ± 0.2517.89 ± 0.1218.80 ± 0.25
7o 3,4-dichlorophenyl3.26 ± 0.5614.86 ± 0.257.83 ± 0.25

Data extracted from a study on imidazo[1,5-a]pyridine-based chalcones.[4]

Conclusion and Future Directions

While the pharmacological profile of this compound has not been experimentally determined, a predictive analysis based on robust structure-activity relationship data from closely related analogues suggests promising potential as a cytotoxic and antiplatelet agent. The presence of the 3-chloro substituent is a strong indicator for potential anticancer activity, likely through microtubule disruption. Furthermore, the core imidazo[1,5-a]pyridine scaffold points towards possible inhibition of thromboxane A2 synthetase.

The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predictions. Future research should focus on a comprehensive in vitro and in vivo evaluation of this compound to fully elucidate its therapeutic potential and mechanism of action.

References

The Structure-Activity Relationship (SAR) of Imidazo[1,5-a]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Versatile Pharmacophore

The imidazo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique chemical structure, electronic properties, and synthetic accessibility make it a versatile and privileged scaffold in drug discovery.[1] This bicyclic aromatic heterocycle serves as the foundation for compounds targeting a wide array of biological targets, leading to applications in diverse therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases.[2] The imidazo[1,5-a]pyridine framework is noted for its favorable characteristics, such as water solubility and potential for cellular uptake, making it an attractive starting point for the development of novel therapeutic agents.[3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyridine derivatives. We will delve into the specific structural modifications that govern their biological activity, exploring how substitutions on the core influence potency, selectivity, and pharmacokinetic profiles across different therapeutic applications.

PART 1: Foundational SAR and Core Structure

The imidazo[1,5-a]pyridine ring system offers several positions for substitution, each providing a vector for modulating biological activity. Understanding the impact of modifications at these key positions is fundamental to rational drug design.

The Core Scaffold

The numbering of the imidazo[1,5-a]pyridine ring system is crucial for discussing SAR. The key positions for substitution are C1, C3, C5, C7, and C8.

Caption: Core structure and numbering of the imidazo[1,5-a]pyridine ring.

PART 2: SAR in Key Therapeutic Areas

The versatility of the imidazo[1,5-a]pyridine scaffold is best illustrated by its application across multiple disease indications. The following sections detail the SAR for specific, well-documented biological activities.

Central Nervous System: 5-HT₄ Receptor Partial Agonists for Alzheimer's Disease

The 5-hydroxytryptamine4 receptor (5-HT₄R) is a promising target for the treatment of cognitive disorders associated with Alzheimer's disease (AD).[2][4] Partial agonists of this receptor may offer both symptomatic and disease-modifying benefits.[2][4] Extensive SAR studies on imidazo[1,5-a]pyridine derivatives have led to the identification of potent and selective 5-HT₄R partial agonists.

A key discovery in this area is a lead compound, designated 5a , which emerged from focused SAR and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] This compound was identified as a potent, selective, and brain-penetrant 5-HT₄R partial agonist with good ADME properties and efficacy in animal models of cognition.[2][4]

The development of potent 5-HT₄R partial agonists from the imidazo[1,5-a]pyridine scaffold hinged on systematic modifications at several key positions. The general structure involves the core, a linker, and a basic amine moiety.

SAR_5HT4 Scaffold Imidazo[1,5-a]pyridine Core C1_Sub C1 Position (e.g., Ester/Amide) Scaffold->C1_Sub Crucial for receptor interaction C3_Sub C3 Position (e.g., Ether Linker) Scaffold->C3_Sub Optimal linker length is key Activity Potent 5-HT₄R Partial Agonism + Good ADME Properties C1_Sub->Activity Amine_Group Terminal Basic Amine (e.g., Piperidine) C3_Sub->Amine_Group Provides essential basicity for binding Amine_Group->Activity

Caption: Key structural elements for 5-HT₄R partial agonism.

Table 1: SAR Summary of Imidazo[1,5-a]pyridine Derivatives as 5-HT₄R Partial Agonists

Position/MoietyModificationImpact on ActivityReference
C1 Ester or Amide functionalityEssential for potent agonist activity.[4]
C3 Alkoxy linker to a piperidine ringThe length and nature of the linker significantly affect potency and selectivity.[4]
Pyridine Ring Substitution with small groupsCan modulate potency and pharmacokinetic properties.[4]
Terminal Amine Piperidine ringGenerally optimal for receptor binding and desired ADME profile.[4]

The causality behind these choices lies in mimicking the endogenous ligand, serotonin, while optimizing for selectivity and drug-like properties. The ester/amide at C1 likely forms a key hydrogen bond interaction within the 5-HT₄ receptor binding pocket. The ether linker and terminal piperidine are positioned to interact with other residues and provide the necessary basicity for a strong ionic interaction, a common feature in aminergic GPCR ligands.

Oncology: Tyrosine Kinase Inhibitors

The imidazo[1,5-a]pyridine scaffold has proven to be a promising platform for developing kinase inhibitors, which are crucial in cancer therapy.[3] These derivatives have shown inhibitory activity against various kinases, including the Epidermal Growth Factor Receptor (EGFR).[3]

Aberrant EGFR signaling is a hallmark of many cancers. A series of eighteen novel imidazole[1,5-a]pyridine derivatives were synthesized and evaluated as potential EGFR TKIs.[3] Computational studies, including umbrella sampling and steered molecular dynamics simulations, were used to determine their absolute binding free energies and compare them to known drugs like erlotinib and osimertinib.[3]

The design of these inhibitors focuses on creating molecules that can fit into the ATP-binding pocket of the EGFR kinase domain.

  • Core Scaffold: The imidazo[1,5-a]pyridine core acts as the hinge-binding motif, a critical interaction for kinase inhibition.

  • Substitutions at C1 and C3: Large aromatic or heteroaromatic groups at these positions are crucial. They occupy hydrophobic pockets within the active site and can form additional interactions, enhancing binding affinity.

  • Solubilizing Groups: The inherent properties of the scaffold, along with the potential to add polar groups, contribute to water solubility and biocompatibility.[3]

Table 2: SAR Summary of Imidazo[1,5-a]pyridine Derivatives as EGFR Kinase Inhibitors

PositionSubstitution TypeRationale for ActivityReference
Core Imidazo[1,5-a]pyridineServes as a bio-compatible, water-soluble scaffold that orients substituents for optimal binding.[3]
C1/C3 Symmetrical Bis-aryl/heteroaryl groupsOccupy key hydrophobic regions of the EGFR active site, mimicking the adenine region of ATP.[3]
Overall Structure Comparison with known drugsDesigned to have favorable binding free energies comparable to or better than erlotinib and osimertinib.[3]

The simulation results from these studies have propelled three specific imidazole[1,5-a]pyridine derivatives forward as promising candidates for further clinical investigation.[3]

Antiviral Activity

Derivatives of the related imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated as antiviral agents, particularly against HIV-1.[5] While this is a different isomer, the SAR principles can provide valuable insights for the imidazo[1,5-a]pyridine series.

For a series of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain, structure-activity relationship studies identified hydrophobicity (logP) as the most critical factor for antiviral activity.[5] This suggests that the ability of the compound to partition into and cross lipid membranes is paramount for reaching its intracellular target.

  • Halogenation: Dibromo-substitution on the core was a common feature of the active compounds.

  • Side Chain: The presence of a thioether side chain was explored, with its length and terminal group modulating the overall lipophilicity of the molecule.

This highlights a crucial aspect of SAR: sometimes, bulk physicochemical properties like logP can be more predictive of activity than specific, discrete ligand-receptor interactions, especially when membrane transport is a limiting factor.

PART 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the protocols used to synthesize and evaluate these compounds must be robust.

Representative Synthesis: Copper-Catalyzed Transannulation

A rapid and efficient method to produce multifunctional imidazo[1,5-a]pyridines involves a Copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[6] This approach utilizes oxygen as the sole oxidant, making it an environmentally conscious choice.

  • Reactant Preparation: To a reaction vessel, add the N-heteroaryl aldehyde/ketone (1.0 eq), the corresponding alkylamine (1.2 eq), and the Cu(I) catalyst (e.g., CuI, 10 mol%).

  • Solvent Addition: Add a suitable solvent, such as DMSO or DMF.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Atmosphere: Introduce an atmosphere of oxygen (O₂), often by using a balloon or by bubbling it through the mixture.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,5-a]pyridine derivative.

Synthesis_Workflow Start Starting Materials (N-heteroaryl ketone, alkylamine) Reaction Cu(I)-Catalyzed Reaction + O₂ (oxidant) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Imidazo[1,5-a]pyridine Derivative Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

References

An In-Depth Technical Guide to the Luminescent Properties of Imidazo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Imidazo[1,5-a]pyridines in Luminescence Science

The imidazo[1,5-a]pyridine nucleus, a fused heterocyclic system, has emerged as a privileged scaffold in the development of advanced luminescent materials.[1][2][3] Its unique chemical architecture, characterized by a bridgehead nitrogen atom, imparts a combination of structural rigidity, high thermal stability, and versatile substitution patterns.[4][5][6] These features, coupled with their often straightforward and scalable synthesis, have positioned imidazo[1,5-a]pyridine derivatives as compelling candidates for a multitude of applications, ranging from organic light-emitting diodes (OLEDs) and chemical sensors to bioimaging probes.[5][7][8][9]

This technical guide provides a comprehensive exploration of the luminescent properties of imidazo[1,5-a]pyridine scaffolds. We will delve into the synthetic strategies that enable precise tuning of their photophysical characteristics, dissect the key structural and environmental factors that govern their emission behavior, and showcase their utility in cutting-edge applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical properties of this versatile heterocyclic system.

Synthetic Strategies: Tailoring the Luminescent Core

The remarkable tunability of the photophysical properties of imidazo[1,5-a]pyridines is intrinsically linked to the diverse synthetic methodologies available for their construction.[10] These methods allow for the strategic introduction of various substituents at different positions of the heterocyclic core, thereby modulating their electronic and steric properties.[11]

One of the most prevalent and versatile approaches is the multicomponent reaction, often involving a one-pot cyclization.[5][6] For instance, the condensation of an aromatic ketone and benzaldehyde in the presence of ammonium acetate and acetic acid provides a straightforward route to substituted imidazo[1,5-a]pyridines.[5][6] More contemporary methods, such as copper-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines, offer a rapid and atom-economical pathway to multifunctionalized derivatives.[12]

Representative Synthetic Protocol: One-Pot Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine

This protocol outlines a general and robust procedure for the synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine derivative, a common structural motif exhibiting interesting luminescent properties.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted 2-benzoylpyridine (1.0 eq.), the desired aromatic aldehyde (1.2 eq.), and ammonium acetate (10.0 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water, which will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure imidazo[1,5-a]pyridine derivative.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as both a reactant (providing the nitrogen for the imidazole ring) and a catalyst.

  • Glacial Acetic Acid: Acts as a solvent and a Brønsted acid catalyst, promoting the condensation reactions.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barriers of the multiple bond-forming steps in the cyclization cascade.

Below is a conceptual workflow for the synthesis and characterization of imidazo[1,5-a]pyridine derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Reactants Starting Materials (e.g., 2-Acylpyridine, Aldehyde) Reaction One-Pot Cyclization (e.g., Reflux in Acetic Acid) Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Structural Structural Analysis (NMR, Mass Spectrometry) Purification->Structural Photophysical Photophysical Measurement (UV-Vis, Fluorescence Spectroscopy) Structural->Photophysical Device Device Fabrication (OLEDs, Sensors) Photophysical->Device Imaging Bioimaging Photophysical->Imaging

Caption: General workflow from synthesis to application of imidazo[1,5-a]pyridine derivatives.

Unraveling the Photophysical Properties: Structure-Property Relationships

The luminescence of imidazo[1,5-a]pyridines is highly sensitive to their chemical structure and the surrounding environment. Understanding these relationships is paramount for the rational design of materials with tailored optical properties.

The Influence of Substituents

The nature and position of substituents on the imidazo[1,5-a]pyridine core profoundly impact their absorption and emission characteristics. Generally, extending the π-conjugation through the introduction of aromatic groups at the C1 and C3 positions leads to a bathochromic (red) shift in both the absorption and emission spectra.[13]

Furthermore, the electronic nature of the substituents plays a crucial role. Donor-π-acceptor (D-π-A) architectures, where an electron-donating group and an electron-accepting group are connected through the imidazo[1,5-a]pyridine π-system, often exhibit strong intramolecular charge transfer (ICT) character.[4][14] This ICT can result in large Stokes shifts, where there is a significant separation between the absorption and emission maxima, and pronounced solvatochromism.[14][15]

Solvatochromism: A Window into the Excited State

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of many imidazo[1,5-a]pyridine derivatives, particularly those with a significant charge transfer character in their excited state.[4][14][15] A positive solvatochromic effect, where the emission wavelength red-shifts with increasing solvent polarity, indicates a more polar excited state compared to the ground state. This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within biological membranes.[5][6]

Aggregation-Induced Emission (AIE)

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms, some imidazo[1,5-a]pyridine derivatives exhibit the opposite phenomenon: aggregation-induced emission (AIE).[4] In AIE-active molecules, emission is weak in solution but becomes intense upon aggregation. This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. This property is particularly advantageous for applications in solid-state lighting and bioimaging, where high emission intensity in the aggregated state is desirable.

Quantitative Photophysical Data

The following table summarizes representative photophysical data for a selection of imidazo[1,5-a]pyridine derivatives from the literature, illustrating the impact of structural modifications on their luminescent properties.

Compound/DerivativeSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Reference
BPy-1THF~400~520~0.70~7000[4][14]
BPy-FLTHF~400458--[4][14]
BPy-FL (Solid State)--5100.93-[4][14]
ImPy-AnthraceneHexane~420528-~11000[13][15]
ImPy-AnthraceneAcetonitrile~420586-~11000[13][15]
1-phenylimidazo[1,5-a]pyridineCH₂Cl₂--0.19-[16]

Applications: From Optoelectronics to Biological Probes

The versatile and tunable luminescent properties of imidazo[1,5-a]pyridines have led to their exploration in a wide array of applications.

Organic Light-Emitting Diodes (OLEDs)

The high quantum yields and thermal stability of certain imidazo[1,5-a]pyridine derivatives make them excellent candidates for use as emitters in OLEDs.[8][15] By carefully tuning the molecular structure, emission colors ranging from deep blue to greenish-yellow can be achieved.[8][14][15] For instance, imidazo[1,5-a]pyridine-benzilimidazole conjugated fluorophores have been successfully employed as organic down-converter materials in hybrid white LEDs, demonstrating high luminous efficiency and color rendering indices.[4][14]

Chemical Sensors

The sensitivity of the fluorescence of imidazo[1,5-a]pyridines to their environment makes them ideal for the development of chemical sensors. The bipolar nature of the imidazole ring in some derivatives allows for a remarkable on-off-on fluorescence response to changes in pH, making them effective fluorescent pH sensors.[4][14] This proton-responsive behavior stems from the electron-rich nature of the imidazo[1,5-a]pyridine ring, which is susceptible to protonation.[4]

The mechanism of a generic proton-activated imidazo[1,5-a]pyridine-based fluorescent sensor is depicted below.

G ImPy Imidazo[1,5-a]pyridine (Fluorescent 'On' State) Protonated_ImPy Protonated Imidazo[1,5-a]pyridine (Non-fluorescent 'Off' State) ImPy->Protonated_ImPy + H+ Protonated_ImPy->ImPy + Base (- H+) Base Base Base->Protonated_ImPy Proton H+ Proton->ImPy

Caption: Reversible protonation mechanism of an imidazo[1,5-a]pyridine fluorescent sensor.

Bioimaging

The strong fluorescence, good photostability, and, in some cases, biocompatibility of imidazo[1,5-a]pyridines have spurred their use as fluorophores for bioimaging.[5][7] Their ability to function as membrane probes is particularly noteworthy.[5][6] The solvatochromic properties of certain derivatives allow them to report on the local environment within lipid bilayers, providing insights into membrane dynamics and fluidity.[5][6] Furthermore, their compact size and potential for targeted functionalization make them promising scaffolds for the development of probes for specific cellular organelles or biomolecules.[17]

Conclusion and Future Outlook

The imidazo[1,5-a]pyridine scaffold represents a remarkably versatile platform for the design and synthesis of advanced luminescent materials. The deep understanding of structure-property relationships, facilitated by a rich and evolving synthetic toolbox, has enabled the development of derivatives with precisely tailored photophysical properties. From highly efficient emitters for next-generation displays and lighting to sensitive probes for chemical and biological sensing, the applications of these fascinating heterocycles continue to expand.

Future research in this area will likely focus on the development of novel synthetic methodologies to access even more complex and functionalized imidazo[1,5-a]pyridine architectures. A key challenge will be to further enhance quantum efficiencies, particularly in the solid state, and to achieve emission in the longer wavelength (red and near-infrared) regions of the spectrum, which is highly desirable for deep-tissue bioimaging. The continued exploration of these luminescent scaffolds promises to unlock new and exciting opportunities in materials science, analytical chemistry, and biomedical research.

References

Investigating the Biological Landscape of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate: A Roadmap to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with a wide therapeutic spectrum.[1][2] Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, a specific derivative of this class, represents a molecule of significant interest for novel drug discovery. While direct studies on this exact compound are not extensively documented in publicly available literature, the chemical architecture suggests a high probability of interaction with several key biological target families that have been established for related imidazopyridine analogues.

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological targets of this compound. We will move beyond mere speculation, presenting a logical, evidence-based roadmap for target hypothesis, followed by detailed, field-proven experimental protocols for validation. Our approach is grounded in the established pharmacology of the broader imidazopyridine class, focusing on four primary, high-probability target families: Protein Kinases , Phosphodiesterases (PDEs) , GABA-A Receptors , and the Translocator Protein (TSPO) . For each potential target class, we will discuss the scientific rationale, outline multi-stage validation workflows, and provide the necessary technical detail to empower robust scientific inquiry.

Introduction: The Imidazopyridine Scaffold as a Foundation for High-Affinity Ligands

The imidazopyridine fused heterocyclic system is a versatile and highly successful scaffold in drug discovery. Its rigid, planar structure, combined with rich electronic properties and multiple points for chemical diversification, allows for precise tuning of interactions with biological macromolecules. Marketed drugs and clinical candidates containing this core, such as the hypnotic Zolpidem and the anticancer agent Ponatinib, underscore its therapeutic potential.[3][4]

The specific molecule, this compound, possesses key chemical features—a halogen substituent, an ester group, and the fused bicyclic core—that can drive interactions through hydrogen bonding, hydrophobic, and halogen bonding interactions within protein binding pockets. The absence of extensive public data on this compound makes it a novel chemical entity ripe for exploration. This guide serves as the foundational strategy for that exploration.

The logical workflow for elucidating the biological targets of a novel compound like this compound is a multi-step process. It begins with broad, hypothesis-generating screening and funnels down to specific, mechanistic validation.

G T_Hyp Target Hypothesis Generation (Based on Scaffold Precedent) P_Screen Primary Biochemical / Binding Assays (e.g., Kinase Panel, PDE Assay, Radioligand Binding) T_Hyp->P_Screen C_Assay Cell-Based Functional Assays (e.g., Signaling Pathway Analysis, Electrophysiology) P_Screen->C_Assay Hit Confirmation Selectivity Selectivity & Off-Target Profiling (Against Related Target Families) C_Assay->Selectivity MoA Mechanism of Action Studies (e.g., Enzyme Kinetics, Co-crystallography) Selectivity->MoA Lead Optimization InVivo In Vivo Target Engagement & Efficacy (PK/PD, Disease Models) MoA->InVivo

Caption: General workflow for target identification and validation.

Potential Target Family 1: Protein Kinases

2.1 Rationale for Hypothesis

The imidazopyridine scaffold is a well-established "hinge-binding" motif for a multitude of protein kinases.[5][6] The nitrogen atoms in the bicyclic system can form critical hydrogen bonds with the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. Numerous imidazopyridine-based molecules have been developed as potent inhibitors of both serine/threonine and tyrosine kinases, with many demonstrating anticancer properties.[5][6] Specifically, derivatives have shown potent activity against the Phosphoinositide 3-kinase (PI3K) family, which is a central regulator of cell growth, proliferation, and survival.[7][8] Given the structural similarities, it is highly plausible that this compound could exhibit inhibitory activity against one or more kinases.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Ethyl 3-chloroimidazo [1,5-a]pyridine-1-carboxylate Compound->PI3K Potential Inhibition

Caption: The PI3K/Akt signaling pathway, a potential target.

2.2 Experimental Validation Workflow

Stage 1: Primary Screening - Broad Kinase Panel

The initial step is to determine if the compound has any kinase activity. A broad, commercially available kinase panel is the most efficient method.

Protocol: Kinase Panel Screening (Example using a radiometric assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM).

  • Assay Plate Setup: In a 96-well filter plate, add the kinase buffer, the specific kinase to be tested (from a panel of >300 kinases), the corresponding peptide substrate, and MgCl₂.

  • Initiate Reaction: Add [γ-³³P]ATP to initiate the phosphorylation reaction. Simultaneously, add the test compound or DMSO vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes), allowing the kinase to phosphorylate its substrate.

  • Stop Reaction & Wash: Stop the reaction by adding phosphoric acid. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control. Hits are typically defined as >50% inhibition at a 10 µM concentration.

Stage 2: Dose-Response and IC₅₀ Determination

For any hits identified in the primary screen, the next step is to quantify their potency.

Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the same kinase assay as described in 2.2.1, using the serial dilutions of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Stage 3: Cellular Target Engagement & Pathway Modulation

A potent IC₅₀ in a biochemical assay must be validated in a cellular context to ensure the compound can cross the cell membrane and engage its target.

Protocol: Western Blot Analysis of Downstream Signaling (Example for PI3K)

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., A2780 ovarian cancer, which has a PTEN deletion and thus a hyperactive PI3K pathway[8]) to ~80% confluency. Treat cells with varying concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-Akt (a direct downstream substrate of PI3K activity) and total Akt (as a loading control).

  • Detection & Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. A dose-dependent decrease in the ratio of phospho-Akt to total Akt would confirm cellular target engagement and pathway inhibition.

Experiment Purpose Key Output References
Broad Kinase PanelHypothesis generation; identify initial hits.Percent inhibition against a large panel of kinases.[5],[6]
IC₅₀ DeterminationQuantify the potency of the compound against specific kinases.IC₅₀ value (nM or µM).[7]
Cellular Western BlotConfirm cell permeability and on-target pathway modulation.Dose-dependent reduction of downstream substrate phosphorylation.[8]

Potential Target Family 2: Phosphodiesterases (PDEs)

3.1 Rationale for Hypothesis

Imidazopyridine derivatives have been successfully developed as potent and selective inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers cAMP and cGMP.[9] For example, novel imidazo[4,5-b]pyridines were discovered as single-digit nanomolar inhibitors of PDE10A, a target for schizophrenia.[10] Other analogues show dual inhibitory activity against PDE4 and PDE7, which are involved in inflammatory and autoimmune diseases.[11] The core scaffold clearly has a high affinity for the active sites of these enzymes.

3.2 Experimental Validation Workflow

Stage 1: Primary Screening - PDE Enzyme Assays

A direct enzymatic assay is the first step to screen for inhibitory activity against a panel of PDE isoforms (PDE1 through PDE11).

Protocol: FRET-Based PDE Assay

  • Assay Principle: This assay uses a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). When intact, a quencher molecule is in close proximity. Upon cleavage by a PDE, the fluorophore is released, leading to an increase in fluorescence.

  • Reaction Setup: In a 384-well plate, add PDE enzyme, the test compound at a fixed concentration (e.g., 10 µM), and the FAM-cAMP/cGMP substrate.

  • Incubation: Incubate at room temperature, protected from light, for 60 minutes.

  • Detection: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em of 485/530 nm).

  • Data Analysis: Calculate percent inhibition compared to a no-enzyme control (100% inhibition) and a DMSO vehicle control (0% inhibition).

Stage 2: Cellular cAMP/cGMP Accumulation Assay

Positive hits must be confirmed in a cellular system by measuring their effect on the accumulation of the second messengers regulated by the target PDE.

Protocol: HTRF cAMP/cGMP Assay

  • Cell Culture & Treatment: Plate cells expressing the PDE of interest (e.g., HEK293 cells overexpressing PDE10A) in a 384-well plate. Pre-treat with the test compound for 30 minutes.

  • Stimulation: Stimulate the cells with an appropriate agent to induce cAMP or cGMP production (e.g., forskolin to activate adenylyl cyclase for cAMP).

  • Lysis & Detection: Lyse the cells and perform a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology. In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP analogue for binding to a specific antibody.

  • Data Analysis: A decrease in the HTRF signal corresponds to an increase in intracellular cAMP levels, indicating PDE inhibition. Plot the results to determine an EC₅₀ value for the compound.

Potential Target Family 3: GABA-A Receptors

4.1 Rationale for Hypothesis

The imidazo[1,2-a]pyridine core is the defining feature of zolpidem (Ambien), a widely prescribed hypnotic that acts as a positive allosteric modulator (PAM) at the benzodiazepine (BZD) binding site of the GABA-A receptor.[3] This class of compounds, often termed "Z-drugs," enhances the effect of the inhibitory neurotransmitter GABA, leading to sedative and anxiolytic effects.[12] Many analogues have been synthesized to explore this interaction, making the GABA-A receptor a primary candidate target for any new imidazopyridine derivative.[13][14]

G GABA GABA Receptor GABA-A Receptor (Pentameric Ion Channel) GABA->Receptor Binds Chloride Cl⁻ Influx Receptor->Chloride Opens Channel BZDSite Benzodiazepine Binding Site Compound Ethyl 3-chloroimidazo [1,5-a]pyridine-1-carboxylate Compound->BZDSite Potential Binding (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Allosteric modulation of the GABA-A receptor.

4.2 Experimental Validation Workflow

Stage 1: Radioligand Binding Assay

This is the gold standard for determining if a compound binds to the BZD site on the GABA-A receptor.

Protocol: [³H]-Flumazenil Competition Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain (minus cerebellum and pons) via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]-Flumazenil (a known BZD-site radioligand) and a range of concentrations of the test compound.

  • Incubation: Incubate on ice for 60-90 minutes.

  • Harvesting & Washing: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Detection: Place filters in scintillation vials with scintillation fluid and count using a liquid scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace [³H]-Flumazenil. Calculate the Ki (inhibitory constant) from the IC₅₀ value. A low Ki indicates high binding affinity.

Stage 2: Electrophysiology Functional Assay

Binding does not equal function. Electrophysiology is essential to determine if the compound acts as a PAM (like zolpidem), an antagonist, or an inverse agonist.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Inject Xenopus oocytes with cRNAs encoding the subunits of a specific GABA-A receptor isoform (e.g., α1β2γ2, the most common isoform). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology Rig: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • GABA Application: Apply a low, sub-maximal concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.

  • Compound Application: Co-apply the same EC₁₀ concentration of GABA along with the test compound.

  • Data Analysis: A PAM will significantly potentiate the GABA-elicited current. An antagonist will have no effect on its own but will block the potentiation caused by a known PAM like diazepam. An inverse agonist will reduce the baseline GABA current. Quantify the potentiation as a percentage increase over the GABA-alone response.

Potential Target Family 4: Translocator Protein (TSPO)

5.1 Rationale for Hypothesis

The 18-kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is another established target for imidazopyridine compounds, such as alpidem.[15] TSPO is involved in cholesterol transport and steroidogenesis and is significantly upregulated in activated microglia during neuroinflammation, making it a key biomarker for neurological disorders.[16][17] Ligands for TSPO are being actively developed as PET imaging agents and potential therapeutics.[18] The structural class of this compound makes TSPO a very plausible target.

5.2 Experimental Validation Workflow

Stage 1: Radioligand Binding Assay

Similar to the GABA-A receptor, a competition binding assay is the primary method to establish interaction with TSPO.

Protocol: [³H]-PK 11195 Competition Binding Assay

  • Tissue Preparation: Prepare mitochondrial fractions from a tissue known to have high TSPO expression, such as rat kidney or a specific cell line (e.g., C6 glioma cells).

  • Assay Setup: Incubate the mitochondrial preparation with a fixed concentration of [³H]-PK 11195 (a standard high-affinity TSPO radioligand) and a range of concentrations of the test compound.

  • Incubation, Harvesting, and Detection: The procedure is analogous to the [³H]-Flumazenil assay described in 4.2.1.

  • Data Analysis: Calculate the Ki to determine the binding affinity of the test compound for TSPO.

Stage 2: Functional Steroidogenesis Assay

A key function of TSPO is mediating the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis. A functional assay can measure the downstream effect of TSPO ligands.

Protocol: Pregnenolone Production in Leydig Cells

  • Cell Culture: Culture a suitable steroidogenic cell line, such as mouse MA-10 Leydig tumor cells.

  • Treatment: Treat the cells with the test compound for a set period (e.g., 2 hours). Include a positive control (e.g., FGIN-1-27, a known TSPO agonist) and a negative control (DMSO).

  • Hormone Quantification: Collect the cell culture medium and quantify the amount of pregnenolone (a key steroid product) produced using a commercially available ELISA kit.

  • Data Analysis: An agonist will increase pregnenolone production, while an antagonist will block the increase caused by a known agonist. This assay functionally characterizes the nature of the compound's interaction with TSPO.[15]

Conclusion and Future Directions

The imidazo[1,5-a]pyridine scaffold holds immense potential for the development of novel therapeutics. While the specific biological targets of this compound remain to be formally elucidated, a strong, evidence-based rationale points toward four primary target families: protein kinases, phosphodiesterases, GABA-A receptors, and the translocator protein TSPO.

The experimental workflows detailed in this guide provide a systematic, robust, and logical path forward for any research team seeking to characterize this promising compound. By progressing from broad primary screening to specific cellular and functional assays, researchers can confidently identify and validate the primary biological target(s), elucidate the mechanism of action, and ultimately unlock the therapeutic potential of this compound. Subsequent steps would involve lead optimization, selectivity profiling against a broader range of targets, and advancement into in vivo models of disease relevant to the confirmed target.

References

Strategic In Vitro Screening of Novel Imidazo[1,5-a]pyridine Compounds for Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged nitrogen-fused heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of biological activities.[1][3][4][5] Notably, this scaffold is present in compounds demonstrating significant anti-inflammatory, antiviral, and, most compellingly, anticancer properties.[3][6][7] Derivatives have been shown to inhibit critical cancer-related pathways, such as the PI3K/Akt/mTOR signaling cascade, and to induce programmed cell death (apoptosis) in various cancer cell lines.[7][8][9][10]

This guide provides a comprehensive, field-proven framework for the initial in vitro screening of novel imidazo[1,5-a]pyridine compounds. It is designed for researchers, scientists, and drug development professionals to systematically evaluate new chemical entities, identify promising hits, and elucidate their preliminary mechanisms of action. The narrative follows a logical, multi-phase screening cascade, moving from broad cytotoxicity assessment to more focused mechanistic studies, ensuring that resources are directed toward the most promising candidates.

Phase 1: Foundational Work & Primary Cytotoxicity Screening

The initial phase aims to answer the most fundamental question: Does the compound exhibit cytotoxic activity against cancer cells? This is achieved by determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Compound Preparation & Handling: The Unseen Variable

Reproducibility begins here. Inconsistent compound handling is a common source of experimental variability.

  • Stock Solution Preparation: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). DMSO is a versatile solvent for many organic molecules and is miscible with aqueous cell culture media.

  • Solubility Check: After dissolving, visually inspect the stock solution for any precipitate. If not fully dissolved, sonication or gentle warming may be required. The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.

  • Storage: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.

Rationale for Cell Line Selection

The choice of cell lines is critical for relevant data. A standard approach is to use well-characterized, commercially available cell lines from different cancer types. For this guide, we will use:

  • A549: A human lung adenocarcinoma cell line.[11][12] It is a robust and widely used model for lung cancer research.

  • MCF-7: A human breast adenocarcinoma cell line.[13] It is an estrogen receptor (ER)-positive line and a cornerstone of breast cancer research.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14][15][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 or MCF-7 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]pyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This control represents 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, to allow the compounds to exert their effects.[14]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[17]

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

Compound IDScaffoldA549 IC50 (µM)MCF-7 IC50 (µM)
IMPY-001Imidazo[1,5-a]pyridine15.2 ± 1.825.6 ± 3.1
IMPY-002Imidazo[1,5-a]pyridine5.8 ± 0.78.1 ± 1.2
IMPY-003Imidazo[1,5-a]pyridine> 100> 100
Doxorubicin(Positive Control)0.9 ± 0.21.2 ± 0.3
Overall Screening Workflow

The following diagram illustrates the logical progression from primary screening to mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Effects cluster_3 Phase 4: Pathway Analysis A Library of Novel Imidazo[1,5-a]pyridine Compounds B Prepare DMSO Stocks & Serial Dilutions A->B C MTT Cytotoxicity Assay (A549, MCF-7) B->C D Calculate IC50 Values Identify 'Hits' (e.g., IC50 < 20 µM) C->D E Annexin V / PI Staining (Flow Cytometry) D->E Active Compounds G Propidium Iodide (PI) Staining (Flow Cytometry) D->G Active Compounds F Quantify Apoptosis vs. Necrosis E->F I Western Blot for Key Proteins (e.g., p-Akt, p-mTOR) F->I Characterize Lead H Analyze Cell Cycle Arrest (G1, S, G2/M) G->H H->I Characterize Lead J Confirm Target Engagement I->J K Candidate Selection for Further Preclinical Studies J->K

Caption: A multi-phase workflow for in vitro screening.

Phase 2: Uncovering the Mechanism of Cell Death - Apoptosis

A key characteristic of a promising anticancer agent is its ability to induce apoptosis, a clean and controlled form of cell suicide, rather than necrosis, which can cause inflammation.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[18][19]

  • Principle: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS.[18] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late-stage apoptosis or necrosis.[18][19]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with the hit compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's protocol.[19]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. At least 10,000 events should be recorded per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.[18]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[18]

    • Annexin V- / PI+: Necrotic cells.

Caption: Principle of Annexin V / PI apoptosis detection.

Data Presentation: Apoptosis Induction Profile
TreatmentConcentrationLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle (DMSO)0.1%95.1 ± 2.33.2 ± 0.81.7 ± 0.5
IMPY-0025.8 µM (IC50)48.5 ± 4.135.8 ± 3.515.7 ± 2.1
IMPY-00211.6 µM (2x IC50)15.2 ± 3.555.1 ± 4.829.7 ± 3.9
Phase 3: Investigating Effects on Cell Cycle Progression

Many effective anticancer drugs function by disrupting the cell division cycle, leading to a halt in proliferation and subsequent cell death.

Experimental Protocol: Cell Cycle Analysis by PI Staining

This method uses flow cytometry to quantify the DNA content of cells, thereby revealing their distribution across the different phases of the cell cycle.[20]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[21][22] Cells in the G2/M phase (with duplicated chromosomes) will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[22][23] Fixation permeabilizes the cells, allowing PI to enter and stain the DNA. Cells can be stored at 4°C for an extended period after fixation.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A. This step is crucial as PI can also bind to double-stranded RNA, and its removal ensures that the signal is specific to DNA content.[21][22][23]

  • PI Staining: Add PI solution and incubate for 5-10 minutes at room temperature, protected from light.[22]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring the data for the PI signal is collected on a linear scale.[23] Use doublet discrimination gating to exclude cell clumps from the analysis.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

G cluster_arrest Potential Arrest Points G1 G1 S S G1->S G1/S Checkpoint Arrest_G1 Arrest (e.g., p53/p21) G2 G2 S->G2 DNA Synthesis M M G2->M G2/M Checkpoint Arrest_G2M Arrest (e.g., tubulin disruption) M->G1 Mitosis

Caption: The mammalian cell cycle and key checkpoints.

Data Presentation: Cell Cycle Distribution
TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)0.1%60.5 ± 3.125.2 ± 2.514.3 ± 1.9
IMPY-0025.8 µM (IC50)25.1 ± 2.815.7 ± 2.159.2 ± 4.5

This hypothetical data for IMPY-002 suggests a strong G2/M phase arrest.

Phase 4: Preliminary Target Pathway Investigation

Once the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest) are established, the next logical step is to investigate the underlying molecular mechanism. For imidazo[1,2-a]pyridines (a related scaffold with similar reported activities), a frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8][10]

Methodology: Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[24][25][26] It can be used to assess the phosphorylation status of key signaling proteins, where phosphorylation often correlates with protein activity.

Abbreviated Workflow:

  • Protein Extraction: Treat cells with the compound, then lyse them to release the proteins.[25][27]

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[24][26]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[26][28]

  • Immunodetection:

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt Ser473, total Akt, phospho-mTOR).[27]

    • Secondary Antibody: Incubate with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal on film or with a digital imager. The band intensity corresponds to the amount of target protein.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP3 mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor IMPY Compound (Hypothesized Action) Inhibitor->PI3K Inhibition Inhibitor->AKT

Caption: The PI3K/Akt/mTOR survival pathway.

A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) following treatment with an imidazo[1,5-a]pyridine compound would strongly suggest that its anticancer activity is mediated through the inhibition of this critical signaling pathway.

Conclusion and Forward Outlook

This technical guide outlines a systematic, multi-phase strategy for the initial in vitro characterization of novel imidazo[1,5-a]pyridine compounds. By progressing from broad cytotoxicity screening to more defined mechanistic assays—including apoptosis and cell cycle analysis—researchers can efficiently identify and prioritize promising drug candidates. The final step of investigating a key signaling pathway, such as PI3K/Akt, provides crucial insight into the molecular mechanism of action. The data gathered through this comprehensive workflow establishes a solid foundation for making informed decisions about which compounds warrant advancement into more complex preclinical models and, ultimately, toward clinical development.

References

The Renaissance of Tuberculosis Drug Discovery: A Technical Guide to Imidazo[1,2-a]Pyridine Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first- and second-line treatments ineffective, creating an urgent need for novel therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a highly promising class of antitubercular agents, demonstrating potent activity against both drug-susceptible and resistant Mtb strains. This in-depth technical guide provides a comprehensive overview of the research and development of imidazo[1,2-a]pyridine derivatives, from their mechanism of action and structure-activity relationships to detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers in the field of tuberculosis drug discovery, offering both foundational knowledge and practical insights to accelerate the development of this promising class of compounds.

Introduction: The Imperative for New Antitubercular Drugs

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide, with millions of new cases reported annually.[1] The current standard treatment regimen is long and arduous, leading to patient non-compliance and the development of drug resistance. The imidazo[1,2-a]pyridine class of compounds has been identified as a "drug prejudice" scaffold due to its broad applicability in medicinal chemistry and has shown significant promise in addressing the challenges of TB treatment.[1][2] Notably, several imidazo[1,2-a]pyridine derivatives have exhibited potent activity against MDR and XDR-TB, heralding a new era in the fight against this devastating disease.[1][2]

Mechanism of Action: Targeting Cellular Respiration

A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of their molecular target. These compounds primarily function by inhibiting the cytochrome bcc complex (also known as complex III) of the electron transport chain in Mycobacterium tuberculosis.[3][4] Specifically, they target QcrB, a crucial subunit of this complex.[5][6]

By binding to QcrB, imidazo[1,2-a]pyridine derivatives disrupt the oxidative phosphorylation pathway, which is essential for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[3] This disruption of ATP synthesis ultimately leads to bacterial cell death.[3][7] This mechanism is distinct from that of many existing TB drugs, suggesting a low probability of cross-resistance.[8] A notable clinical candidate from this class, Q203 (Telacebec), is currently in phase II clinical trials and operates through this QcrB inhibitory mechanism.[3]

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_ETC Electron Transport Chain (Inner Membrane) cluster_ATPSynthesis ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) Q Quinone Pool ComplexI->Q ProtonGradient Proton Motive Force ComplexI->ProtonGradient H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bcc) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonGradient H+ CellDeath Bacterial Cell Death ComplexIII->CellDeath Disruption of ETC ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV ComplexIV->ProtonGradient H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ProtonGradient->ATPSynthase ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->ComplexIII Inhibits QcrB subunit

Caption: Inhibition of the Mtb electron transport chain by imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR): Optimizing for Potency and Pharmacokinetics

Extensive SAR studies have been conducted to optimize the antitubercular activity and pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives. These studies have revealed several key structural features that are crucial for their efficacy.

The Imidazo[1,2-a]pyridine Core

The bicyclic imidazo[1,2-a]pyridine ring system is essential for the antitubercular activity.[3] Modifications to this core structure are generally not well-tolerated.

Substitutions at the 2- and 7-positions

Small alkyl groups, such as methyl, at the 2- and 7-positions of the imidazo[1,2-a]pyridine ring have been shown to enhance potency.[7][9] For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent activity against replicating, non-replicating, MDR, and XDR Mtb strains.[9][10]

The 3-Carboxamide Linker

A carboxamide group at the 3-position is a common feature of many potent imidazo[1,2-a]pyridine derivatives.[7][11][12] This linker connects the core to various side chains that significantly influence the compound's properties.

The Side Chain

The nature of the side chain attached to the 3-carboxamide is a critical determinant of both potency and pharmacokinetic profile.[12][13] Lipophilic biaryl ethers have been associated with nanomolar potency.[7][8] Furthermore, the introduction of moieties like piperazine can improve pharmacokinetic parameters such as AUC (area under the curve) and Cmax (maximum concentration).[12]

Substitution Position Favorable Substituents Impact on Activity/Properties Reference(s)
2-positionMethylEnhanced potency[7][9]
7-positionMethyl, ChloroMethyl generally superior to chloro for potency[7][8]
3-positionCarboxamideEssential linker for potent side chains[7][11][12]
Side Chain (on 3-carboxamide)Lipophilic biaryl ethers, Piperazine moietiesIncreased potency, Improved pharmacokinetics[7][8][12]

Experimental Protocols: A Step-by-Step Guide

The following section provides detailed methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

A common synthetic route to imidazo[1,2-a]pyridine-3-carboxamides involves the reaction of a substituted 2-aminopyridine with an ethyl 2-chloroacetoacetate derivative to form the heterocyclic core.[11] This is followed by hydrolysis of the ester and subsequent amide coupling with a desired amine.

Step-by-step methodology:

  • Synthesis of the Imidazo[1,2-a]pyridine Core:

    • Reflux a mixture of the appropriate 2-amino-picoline and ethyl 2-chloroacetoacetate in a suitable solvent such as DME for 48 hours.[11]

    • Cool the reaction mixture and isolate the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Hydrolysis of the Ester:

    • Treat the resulting ethyl imidazo[1,2-a]pyridine-3-carboxylate with a base like lithium hydroxide (LiOH) in ethanol.[11]

    • Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.[11]

    • Filter and dry the solid to obtain the imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid in an appropriate solvent (e.g., acetonitrile), add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).[11]

    • Add the desired amine (R1) and stir the reaction mixture at room temperature for 16 hours.[11]

    • Isolate and purify the final imidazo[1,2-a]pyridine-3-carboxamide product.

Synthesis_Workflow Start 2-Amino-picoline + Ethyl 2-chloroacetoacetate Step1 Reflux in DME Start->Step1 Intermediate1 Ethyl imidazo[1,2-a]pyridine -3-carboxylate Step1->Intermediate1 Step2 1. LiOH, EtOH 2. HCl Intermediate1->Step2 Intermediate2 Imidazo[1,2-a]pyridine -3-carboxylic acid Step2->Intermediate2 Step3 EDC, DMAP, Amine (R1) in Acetonitrile Intermediate2->Step3 FinalProduct Imidazo[1,2-a]pyridine -3-carboxamide Step3->FinalProduct Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification and Characterization Synthesis->Purification MABA Antitubercular Screening (MABA) (Determination of MIC) Purification->MABA Cytotoxicity Cytotoxicity Assays (e.g., MTT on VERO cells) MABA->Cytotoxicity MDR_XDR_Screening Screening against MDR/XDR strains Cytotoxicity->MDR_XDR_Screening PK_Studies Pharmacokinetic Studies (ADME) MDR_XDR_Screening->PK_Studies Efficacy In Vivo Efficacy in Murine Model PK_Studies->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Lead_Opt->Synthesis SAR-driven redesign

References

The Emergence of Imidazo[1,2-a]Pyridine Derivatives as Potent Antifungal Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Unmet Need in Antifungal Therapy

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans, Aspergillus fumigatus, and other opportunistic fungi are responsible for significant morbidity and mortality, particularly in immunocompromised patient populations. The existing antifungal armamentarium is limited, and issues of toxicity and resistance are increasingly common. This clinical reality underscores the urgent need for novel antifungal agents with distinct mechanisms of action.

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1][2][3] This versatile, nitrogen-fused bicyclic heterocycle is the backbone of several commercially available drugs and has demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[4][5][6] Recently, significant research has focused on the antifungal potential of this scaffold, revealing a new frontier in the fight against mycoses. This guide provides an in-depth technical overview of substituted imidazo[1,2-a]pyridine derivatives, focusing on their mechanism of action, structure-activity relationships (SAR), synthesis, and the critical experimental protocols required for their preclinical evaluation.

Core Mechanism of Action: Disrupting Fungal Sterol Homeostasis

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their antifungal effect is the inhibition of ergosterol biosynthesis. Ergosterol is an essential sterol unique to fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells—modulating membrane fluidity, permeability, and the function of membrane-bound enzymes. Its absence or depletion leads to severe structural and functional defects in the fungal cell membrane, ultimately causing growth arrest and cell death. This pathway is a clinically validated target, successfully exploited by the widely used azole class of antifungals (e.g., fluconazole, itraconazole).

Several studies suggest that imidazo[1,2-a]pyridine derivatives act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[7] This enzyme catalyzes the removal of a methyl group from lanosterol, a key step in the conversion to ergosterol. By binding to the active site of this enzyme, the compounds prevent the synthesis of mature ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the cell membrane. Other reported antifungal mechanisms for related scaffolds include the disruption of hyphal differentiation and spore germination, suggesting that these compounds may have pleiotropic effects on fungal physiology.[8]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Membrane & Cell Death Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these SARs is critical for optimizing lead compounds to enhance efficacy and improve pharmacological properties.

Generally, the synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound or through multicomponent reactions.[9] This allows for facile diversification at several key positions. Key SAR observations from various studies are summarized below:

  • Position 2: Substitutions at the 2-position with aryl or substituted aryl groups are common. The nature of the substituent on this phenyl ring can significantly modulate activity. For instance, electron-withdrawing groups (e.g., halogens) or small electron-donating groups (e.g., methyl) have been shown to enhance anticandidal activity.[10]

  • Position 3: This position is another key site for modification. Often, the introduction of chalcone-like moieties (arylpropenone) or carboxamide groups can lead to potent compounds.[11][12] SAR studies on chalcone hybrids have shown that an unsubstituted aryl ring on the propenone side chain can be optimal for activity against Aspergillus fumigatus, suggesting that bulky groups may hinder target binding or cell penetration.[12]

  • Positions 6 and 8: Modifications on the pyridine ring portion of the scaffold, such as the introduction of halogens (e.g., bromine) or methyl groups, can also influence the antifungal spectrum and potency.

The table below collates representative data from the literature, illustrating the impact of various substitutions on the Minimum Inhibitory Concentration (MIC) against common fungal pathogens.

Compound IDScaffold Substitution (R)Fungal StrainMIC (µg/mL)Reference
Series A-1 2-(4-Bromophenyl)Candida albicans16[10]
Series A-2 2-(4-Methylphenyl)Candida albicans8[10]
Series B-1 3-(Unsubstituted Chalcone)Aspergillus fumigatus47.65 (µM)[12]
Series B-2 3-(4-Methoxy-Chalcone)Aspergillus fumigatus73.27 (µM)[12]
Series C-1 2-HydrazinecarbothioamideMicrosporum canis4[13]
Series C-2 2-(4-Chlorophenyl)-HydrazinecarbothioamideMicrosporum canis2[13]

Synthetic Strategy Overview

The versatility of the imidazo[1,2-a]pyridine scaffold is partly due to the numerous and efficient synthetic routes available for its construction and derivatization. The classical and most common approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. More contemporary methods, such as multicomponent reactions (MCRs), offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse chemical libraries for screening.

Synthesis_Workflow cluster_Tschitschibabin Tschitschibabin Condensation cluster_MCR Three-Component Reaction A1 2-Aminopyridine C1 Condensation & Cyclization A1->C1 + B1 α-Haloketone B1->C1 Base, Heat Product Substituted Imidazo[1,2-a]pyridine C1->Product A2 2-Aminopyridine D2 One-Pot Reaction (e.g., GBB Reaction) A2->D2 + B2 Aldehyde B2->D2 + C2 Isocyanide C2->D2 + D2->Product

Caption: Common synthetic routes to imidazo[1,2-a]pyridine derivatives.

Preclinical Evaluation: A Step-by-Step Workflow

The successful development of a novel antifungal agent requires a rigorous and systematic preclinical evaluation process. This workflow is designed to assess the compound's efficacy, mechanism of action, and preliminary safety profile.

Preclinical_Workflow A Primary Screening: In Vitro Antifungal Susceptibility B Mechanism of Action Studies A->B Active Compounds C In Vivo Efficacy Evaluation B->C Confirmed MoA D Lead Optimization C->D Efficacious in Animal Model D->A Synthesize New Analogs

References

A Senior Application Scientist's Guide to Exploratory Drug Discovery with Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Status of Imidazo[1,2-a]pyridines

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The imidazo[1,2-a]pyridine core, a bicyclic 5-6 fused heterocyclic system, has earned the designation of a "privileged scaffold."[1][2] This status is not arbitrary; it is built on a proven track record of biological activity and the presence of this core in several marketed drugs, including the hypnotic Zolpidem and the anxiolytic Alpidem.[3][4][5] The unique electronic and structural properties of this nitrogen-bridged heterocycle grant it the versatility to interact with a wide array of biological targets, making it a fertile ground for exploratory drug discovery.[4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and neuroprotective effects, underscoring its significance in the quest for novel therapeutics.[3][4][6][7][8]

This guide provides a technical deep-dive into the world of imidazo[1,2-a]pyridine-based drug discovery. We will move beyond simple recitation of facts to explore the causality behind synthetic choices, the rationale for targeting specific biological pathways, and the iterative, logic-driven workflow that transforms a promising scaffold into a viable drug candidate.

Chapter 1: Deconstructing the Core - Synthesis and Diversification

The journey of discovery begins with the ability to construct and modify the core scaffold. The choice of synthetic strategy is paramount, as it dictates the efficiency, diversity, and novelty of the chemical library available for screening.

Foundational and Modern Synthetic Strategies

The classical method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction , a condensation between a 2-aminopyridine and an α-haloketone.[9] This method, while foundational, has been complemented by modern techniques that offer greater efficiency and molecular diversity.

Key Synthetic Approaches:

  • Multi-Component Reactions (MCRs): These reactions are the workhorses of modern medicinal chemistry for their ability to generate complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction , which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is particularly powerful for rapidly building libraries with multiple points of diversification.[10]

  • Copper-Catalyzed MCRs: An alternative three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides an efficient route to a broad range of derivatives.[9]

  • Cascade Reactions: Elegant one-pot procedures, such as the reaction between 2-aminopyridines and nitroolefins catalyzed by Lewis acids like FeCl₃, enable the formation of the bicyclic system through a sequence of intramolecular reactions.[9][11]

  • Green Chemistry Approaches: Recognizing the need for sustainable practices, methods have been developed that proceed efficiently without a catalyst or solvent, often at moderate temperatures, significantly simplifying workup and reducing environmental impact.[9]

The choice of synthesis is a strategic one. For generating a large, diverse library for initial high-throughput screening, an MCR like the GBB reaction is ideal. For creating a specific, targeted analog during lead optimization, a more classical but reliable route like the Tschitschibabin might be preferred.

Synthesis_Workflow cluster_start Inputs Start Starting Materials Aminopyridine 2-Aminopyridine Tschitschibabin Tschitschibabin Condensation Aminopyridine->Tschitschibabin Cu_MCR Cu-Catalyzed MCR Aminopyridine->Cu_MCR GBB GBB-3CR Aminopyridine->GBB Cascade Cascade Reaction Aminopyridine->Cascade Reagents Reactants Haloketone α-Haloketone Aldehyde_Alkyne Aldehyde + Alkyne Aldehyde_Isocyanide Aldehyde + Isocyanide Nitroolefin Nitroolefin Haloketone->Tschitschibabin Aldehyde_Alkyne->Cu_MCR Aldehyde_Isocyanide->GBB Nitroolefin->Cascade Method Synthetic Method Product Imidazo[1,2-a]pyridine Core Scaffold Tschitschibabin->Product Cu_MCR->Product GBB->Product Cascade->Product

Key synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Detailed Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a representative synthesis for generating a substituted imidazo[1,2-a]pyridine, a method chosen for its efficiency and ability to introduce diversity at three positions in a single step.

Objective: To synthesize 2-(tert-butyl)-3-(cyclohexylamino)-7-methylimidazo[1,2-a]pyridine.

Materials:

  • 2-amino-4-methylpyridine (1.0 mmol, 108.14 mg)

  • Pivaldehyde (trimethylacetaldehyde) (1.1 mmol, 0.127 mL)

  • Cyclohexyl isocyanide (1.0 mmol, 0.125 mL)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 49.2 mg)

  • Methanol (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, condenser

  • TLC plates (silica gel 60 F₂₅₄), ethyl acetate, hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (108.14 mg, 1.0 mmol) and scandium(III) triflate (49.2 mg, 0.1 mmol).

  • Solvent Addition: Add 5 mL of methanol to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Reagent Addition: Add pivaldehyde (0.127 mL, 1.1 mmol) to the solution, followed by the dropwise addition of cyclohexyl isocyanide (0.125 mL, 1.0 mmol).

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 65°C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 mixture of ethyl acetate:hexane as the eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of the protocol is validated by TLC monitoring showing the consumption of starting materials and the formation of a new, single major product spot. Final validation is achieved through spectroscopic characterization (NMR, MS), which must be consistent with the expected structure.

Chapter 2: Targeting Key Disease Pathways

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is realized by its ability to modulate the function of critical biological targets. The strategic placement of various substituents around the core directs its activity towards different disease pathways.

Oncology: A Scaffold for Multi-Targeted Anticancer Agents

The imidazo[1,2-a]pyridine core is a prominent feature in the development of anticancer agents, capable of inhibiting multiple pathways crucial for tumor growth and survival.[6][12][13][14]

  • Kinase Inhibition: Cancer is often driven by dysregulated kinase signaling. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of several key oncogenic kinases, including:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[6] Specific derivatives have shown efficacy as pan-PI3K inhibitors.[15]

    • Insulin-like Growth Factor-1 Receptor (IGF-1R): This tyrosine kinase plays a role in cell proliferation and transformation, and inhibitors based on a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold have been identified.[16]

  • Targeting Cancer Stem Cells (CSCs): A major challenge in cancer therapy is the persistence of CSCs, which are resistant to conventional treatments. The enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3) is overexpressed in glioblastoma stem cells. Novel imidazo[1,2-a]pyridine derivatives have been discovered that inhibit ALDH1A3, offering a promising strategy to eradicate these resilient cells.[17]

  • Inhibition of Tubulin Polymerization: Some derivatives disrupt the formation of microtubules, a critical component of the cellular cytoskeleton required for cell division, thereby inducing mitotic arrest and apoptosis in cancer cells.[6]

PI3K_Pathway Receptor Growth Factor Receptor (e.g., IGFR) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Infectious Diseases: A New Front Against Resistant Pathogens

The emergence of drug-resistant microbes presents a global health crisis. The imidazo[1,2-a]pyridine scaffold has yielded potent agents against challenging pathogens.

  • Antituberculosis Activity: Derivatives of this scaffold have shown exceptional potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[18][19] A key mechanism of action for some of these compounds is the inhibition of mycobacterial ATP synthase, crippling the energy production of the bacterium.[18] Structure-activity relationship (SAR) studies have revealed that bulky, lipophilic biaryl ethers attached to the core can lead to nanomolar potency.[18][20]

  • Antiviral Activity: The scaffold has also been a source of antiviral agents. For example, derivatives bearing a thioether side chain at the C3 position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[21]

CNS Disorders: Modulating Neurological Targets

The ability of small molecules based on this scaffold to cross the blood-brain barrier has made it a valuable tool for targeting the central nervous system.

  • GABA-A Receptor Modulation: The clinical success of Zolpidem (hypnotic) and Alpidem (anxiolytic) stems from their action as positive allosteric modulators at the benzodiazepine site of GABA-A receptors.[22][23] Their therapeutic effects are tuned by their selectivity for different receptor subunits. Zolpidem's sedative-hypnotic action is mediated by its high affinity for α1-containing GABA-A receptors, while its weaker anxiolytic and myorelaxant properties are due to lower affinity for α2- and α3-containing receptors.[23][24] This demonstrates how subtle changes in receptor subtype selectivity can dramatically alter the clinical profile of a drug.

  • Neurodegenerative Diseases: Imidazo[1,2-a]pyridines are being explored as diagnostic and therapeutic agents for Alzheimer's disease. Specific radioiodinated derivatives, such as IMPY, have shown excellent affinity for β-amyloid plaques, making them valuable ligands for PET imaging.[25][26][27]

Chapter 3: The Exploratory Workflow - A Practical Guide

A successful drug discovery campaign is a systematic, iterative process that refines a chemical scaffold into a clinical candidate. This workflow integrates synthesis, screening, and optimization.

Hit Identification: Library Design and Screening

The goal of the initial phase is to identify "hits"—compounds that show desired biological activity in a primary assay.

  • Library Design: The process begins with the synthesis of a diverse library of imidazo[1,2-a]pyridine analogs. The choice of MCRs is strategic here, allowing for the exploration of a wide chemical space by varying the multiple building blocks.[10]

  • High-Throughput Screening (HTS): The library is screened against the biological target of interest. This could be a cell-based assay (e.g., measuring cancer cell viability) or a biochemical assay (e.g., measuring kinase inhibition).

  • Hit Validation: Initial hits are confirmed through re-testing. Their purity is verified, and dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

Discovery_Workflow start Scaffold Selection (Imidazo[1,2-a]pyridine) lib_design 1. Library Design & Synthesis (e.g., using MCRs) start->lib_design hts 2. High-Throughput Screening (HTS) (Biochemical or Cellular Assays) lib_design->hts hit_id 3. Hit Identification hts->hit_id sar 4. Hit-to-Lead: SAR Studies (Iterative Synthesis & Testing) hit_id->sar Validated Hits sar->lib_design SAR informs new designs lead_opt 5. Lead Optimization (ADME/PK Profiling) sar->lead_opt Potent Leads lead_opt->sar PK data informs SAR candidate Preclinical Candidate lead_opt->candidate

Iterative workflow in imidazo[1,2-a]pyridine drug discovery.
Hit-to-Lead: The Role of Structure-Activity Relationship (SAR)

Once validated hits are identified, the hit-to-lead stage begins. The objective is to systematically modify the hit structure to improve potency and selectivity. This iterative cycle of design, synthesis, and testing is the core of SAR exploration.

The causality is key: a medicinal chemist hypothesizes that adding a specific functional group at a particular position will improve interaction with the target protein (e.g., by forming a hydrogen bond or occupying a hydrophobic pocket). This hypothesis is then tested experimentally.

Representative SAR Data for Anti-TB Imidazo[1,2-a]pyridines

Position on ScaffoldSubstituent TypeImpact on Anti-Mtb ActivityRationale / Reference
C3-Carboxamide Large, lipophilic biaryl ethersStrongly Increases Potency Occupies a key hydrophobic pocket in the target enzyme. Leads to nanomolar MIC values.[18][20]
C7 Methyl (-CH₃) vs. Chloro (-Cl)-Cl slightly diminishes activityElectronic and steric factors at this position fine-tune activity.[20]
C6 Methyl (-CH₃)More active than 7-methyl analogPositional isomerism significantly impacts potency, suggesting a specific binding conformation.[28]
C3-Amide Linker Sulfonamide (-SO₂NH-)Abolishes Activity The geometry and electronic nature of the linker are critical for target engagement.[20]
Lead Optimization: Engineering Drug-like Properties

A potent compound is not necessarily a good drug. The lead optimization phase focuses on improving the pharmacokinetic (PK) profile—what the body does to the drug. This involves optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion).

A common challenge is poor oral bioavailability, which can be caused by low permeability or high efflux by transporters like P-glycoprotein (Pgp). Medicinal chemists employ specific strategies to overcome these hurdles. For instance, in the development of PDGFR inhibitors, the incorporation of a fluorine atom onto a piperidine ring was a key optimization step.[29] This modification decreased the basicity (pKa) of the nearby amine, which was hypothesized to reduce Pgp efflux and improve passive permeability, ultimately leading to significantly better oral bioavailability in rodent models.[29] This demonstrates a field-proven insight: subtle structural changes can have profound effects on the pharmacokinetic properties of a compound.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent structural and electronic features enable it to interact with a wide range of biological targets, from kinases and microbial enzymes to CNS receptors. The journey from a simple bicyclic core to marketed drugs and promising clinical candidates has been driven by a deep understanding of synthetic chemistry, a clear elucidation of biological mechanisms, and the rigorous, iterative process of medicinal chemistry.

The future for this scaffold remains bright. Emerging strategies, such as the development of covalent inhibitors that form a permanent bond with their target, could lead to drugs with increased potency and duration of action.[30] As our understanding of disease biology deepens, this versatile and proven scaffold will undoubtedly be adapted to meet new therapeutic challenges, continuing its legacy as a cornerstone of modern drug discovery.

References

Methodological & Application

Synthesis Protocol for Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The imidazo[1,5-a]pyridine core is a privileged structure found in numerous biologically active compounds.[1] This guide outlines a proposed synthetic route, commencing with the synthesis of the core heterocyclic system, Ethyl imidazo[1,5-a]pyridine-1-carboxylate, followed by a regioselective chlorination at the C-3 position. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering in-depth explanations for experimental choices and a robust, self-validating methodology.

Introduction

The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1] The functionalization of this core structure allows for the fine-tuning of its pharmacological properties. The introduction of a chlorine atom at the 3-position and an ethyl carboxylate at the 1-position of the imidazo[1,5-a]pyridine ring system yields a versatile intermediate for further chemical modifications, making it a compound of high interest for constructing libraries of potential drug candidates.

This document details a comprehensive, two-step synthesis to obtain this compound. The proposed pathway involves an initial cyclization to form the imidazo[1,5-a]pyridine-1-carboxylate core, followed by an electrophilic chlorination. The rationale behind the choice of reagents and reaction conditions is discussed, providing a solid foundation for the successful execution of this synthesis.

Proposed Synthetic Pathway

The synthesis is divided into two main stages: the formation of the imidazo[1,5-a]pyridine ring system and its subsequent chlorination.

G cluster_0 Step 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate cluster_1 Step 2: Chlorination 2-(Aminomethyl)pyridine 2-(Aminomethyl)pyridine Intermediate_Schiff_Base Intermediate Schiff Base 2-(Aminomethyl)pyridine->Intermediate_Schiff_Base Condensation Ethyl glyoxalate Ethyl glyoxalate Ethyl glyoxalate->Intermediate_Schiff_Base Ethyl_imidazo_1_5_a_pyridine_1_carboxylate Ethyl imidazo[1,5-a]pyridine-1-carboxylate Intermediate_Schiff_Base->Ethyl_imidazo_1_5_a_pyridine_1_carboxylate Oxidative Cyclization (e.g., MnO2) Target_Molecule This compound Ethyl_imidazo_1_5_a_pyridine_1_carboxylate->Target_Molecule Electrophilic Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Target_Molecule

Figure 1: Proposed two-step synthesis workflow.

Part 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate

The initial step involves the construction of the core imidazo[1,5-a]pyridine ring system. This proposed method utilizes a condensation reaction between 2-(aminomethyl)pyridine and ethyl glyoxalate to form a Schiff base intermediate, which then undergoes an oxidative cyclization.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(aminomethyl)pyridine (10.8 g, 100 mmol) in 100 mL of toluene.

  • Formation of Schiff Base: To this solution, add ethyl glyoxalate (50% solution in toluene, 20.4 g, 100 mmol) dropwise at room temperature over 30 minutes. The reaction is exothermic. Stir the mixture for 2 hours at room temperature to ensure the complete formation of the intermediate Schiff base.

  • Oxidative Cyclization: Add activated manganese dioxide (MnO₂, 43.5 g, 500 mmol) to the reaction mixture. Heat the suspension to reflux (approximately 110 °C) and maintain reflux for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and filter it through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with toluene (3 x 50 mL). Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl imidazo[1,5-a]pyridine-1-carboxylate as a solid.

Rationale and Mechanistic Insights

The formation of the imidazo[1,5-a]pyridine ring from a 2-(aminomethyl)pyridine derivative is a common strategy.[1] The initial condensation between the primary amine of 2-(aminomethyl)pyridine and the aldehyde of ethyl glyoxalate readily forms a Schiff base. The subsequent step is a crucial intramolecular cyclization followed by aromatization. In this proposed protocol, an oxidative cyclization is employed using manganese dioxide as the oxidant. MnO₂ is a mild and effective reagent for the aromatization of heterocyclic systems. The driving force for this reaction is the formation of the stable aromatic imidazo[1,5-a]pyridine ring system.

Part 2: Synthesis of this compound

The second part of the synthesis is the regioselective chlorination of the synthesized Ethyl imidazo[1,5-a]pyridine-1-carboxylate at the 3-position. This is achieved through an electrophilic aromatic substitution reaction using N-chlorosuccinimide (NCS).

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve Ethyl imidazo[1,5-a]pyridine-1-carboxylate (1.90 g, 10 mmol) in 50 mL of anhydrous acetonitrile.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add 50 mL of dichloromethane and wash with 50 mL of water and then with 50 mL of saturated aqueous sodium thiosulfate solution to remove any unreacted NCS.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Rationale and Mechanistic Insights

The 3-position of the imidazo[1,5-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack. N-chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds due to its mild nature and ease of handling.[2][3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the NCS provides an electrophilic chlorine source ("Cl+").

Summary of Quantitative Data

StepReactant 1Amount (mmol)Reactant 2Amount (mmol)ReagentAmount (mmol)SolventVolume (mL)Temp (°C)Time (h)ProductExpected Yield (%)
12-(Aminomethyl)pyridine100Ethyl glyoxalate100MnO₂500Toluene10011012Ethyl imidazo[1,5-a]pyridine-1-carboxylate60-70
2Ethyl imidazo[1,5-a]pyridine-1-carboxylate10NCS11--Acetonitrile50RT4-6This compound80-90

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the chlorination.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of the compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-chlorosuccinimide is an irritant and should be handled with care.

  • Toluene is flammable and toxic; avoid inhalation and contact with skin.

  • Manganese dioxide is a strong oxidant.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,5-a]pyridine Analogs via a Ritter-Type Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for specific interactions with various biological targets, leading to a broad spectrum of therapeutic applications. Compounds bearing this scaffold have demonstrated potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The development of efficient and versatile synthetic methodologies to access novel analogs of this framework is therefore of paramount importance for advancing new therapeutic strategies. This document details a robust and scalable protocol for the synthesis of imidazo[1,5-a]pyridine derivatives centered on a unique intermolecular Ritter-type reaction.

Theoretical Framework: A Ritter-Type Approach to Imidazo[1,5-a]pyridine Synthesis

The Ritter reaction is a classical organic transformation that involves the addition of a nitrile to a carbocation, which is typically generated from an alcohol or alkene in the presence of a strong acid.[1][2] The resulting nitrilium ion intermediate is then hydrolyzed to afford an N-alkyl amide. In the context of imidazo[1,5-a]pyridine synthesis, this reaction has been ingeniously adapted into an intermolecular process.

Recent advancements have demonstrated an efficient approach utilizing a combination of a Lewis acid, bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, para-toluenesulfonic acid (p-TsOH·H₂O), to facilitate the reaction between pyridinylmethanol derivatives and various nitriles.[3][4]

Mechanistic Insights

The reaction proceeds through a well-defined mechanistic pathway, as illustrated below. The key steps involve the in situ generation of a carbocation, nucleophilic attack by the nitrile, and a subsequent intramolecular cyclization.

  • Carbocation Formation: The Lewis acid, Bi(OTf)₃, activates the benzylic alcohol of the pyridinylmethanol starting material, facilitating its departure as a water molecule in the acidic medium provided by p-TsOH. This generates a stabilized benzylic carbocation intermediate.[4]

  • Nitrilium Ion Formation: The carbocation is then subjected to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the nitrile. This addition results in the formation of a key nitrilium ion intermediate.[4]

  • Intramolecular Cyclization and Aromatization: The highly electrophilic nitrilium ion undergoes an intramolecular cyclization, where the nucleophilic nitrogen of the pyridine ring attacks the carbon of the nitrilium species. Subsequent deprotonation leads to rearomatization, yielding the final imidazo[1,5-a]pyridine product.[4]

A competing side reaction can occur where the nitrilium ion is trapped by an alcohol, followed by hydrolysis, to form an amide byproduct.[4] However, optimizing the reaction conditions can significantly favor the desired cyclization pathway.

Ritter-Type Reaction Mechanism cluster_0 Carbocation Formation cluster_1 Nitrilium Ion Formation cluster_2 Cyclization & Aromatization Start Pyridinylmethanol Derivative Carbocation Benzylic Carbocation Intermediate Start->Carbocation Bi(OTf)₃, p-TsOH - H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nucleophilic Attack Nitrile Aryl/Alkyl Nitrile Nitrile->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Pyridine N Attack Product Imidazo[1,5-a]pyridine Product Cyclization->Product Rearomatization (-H⁺) Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: Pyridinylmethanol, Nitrile, Bi(OTf)₃, p-TsOH in DCE heat Heat at 100°C (12-24h) reagents->heat tlc Monitor by TLC heat->tlc quench Cool & Quench (aq. NaHCO₃) tlc->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash_dry Wash & Dry (over Na₂SO₄) extract->wash_dry purify Purify by Column Chromatography wash_dry->purify characterize Characterize: NMR, HRMS purify->characterize

References

Application Notes and Protocols: The Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Modern Medicinal Chemistry

The imidazopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system modulating properties.[1][2][3] Notable drugs such as Zolpidem, used for insomnia, and the anti-cancer agent Olaparib, highlight the therapeutic importance of this heterocyclic system.[2][4] The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction (3CR), has emerged as a highly efficient and versatile method for the synthesis of imidazo[1,2-a]pyridines and related fused imidazoles.[5][6][7] This one-pot synthesis, which combines an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide, offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds for drug discovery.[5][8]

This guide provides a comprehensive overview of the GBB reaction, from its mechanistic underpinnings to detailed, field-tested protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful reaction in their synthetic endeavors.

Mechanistic Insights: The "Why" Behind the "How"

The GBB reaction proceeds through a well-defined, acid-catalyzed cascade of events. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[6]

The reaction is typically catalyzed by either a Brønsted or Lewis acid.[9] The most commonly employed catalysts include scandium(III) triflate (Sc(OTf)₃), p-toluenesulfonic acid (p-TsOH), and various other metal triflates.[9][10] The choice of catalyst can significantly impact reaction efficiency and scope.

Here is a step-by-step breakdown of the accepted mechanism:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the 2-aminopyridine to form a reactive iminium ion intermediate.

  • Nucleophilic Attack: The isocyanide, a key component with a nucleophilic carbon atom, attacks the electrophilic iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the newly formed electrophilic center.

  • Rearomatization: The final step involves a proton transfer and subsequent dehydration to yield the stable, aromatic imidazopyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Amidine 2-Aminopyridine Imine Iminium Ion Formation Amidine->Imine + H⁺ Aldehyde Aldehyde Aldehyde->Imine + H⁺ Isocyanide Isocyanide Attack Nucleophilic Attack by Isocyanide Imine->Attack + Isocyanide Cyclization Intramolecular Cyclization Attack->Cyclization Aromatization Rearomatization Cyclization->Aromatization - H₂O Product Imidazopyridine Product Aromatization->Product

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols: A Guide to Successful Synthesis

The following protocols are designed to be robust and adaptable to a wide range of substrates. As with any chemical reaction, optimization may be necessary to achieve the best results for specific combinations of reactants.

General Protocol for the Synthesis of Imidazo[1,2-a]pyridines

This protocol is a general starting point for the synthesis of a wide variety of imidazopyridine derivatives.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Isocyanide (1.0 - 1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%) or p-Toluenesulfonic acid (p-TsOH) (10-20 mol%)

  • Methanol (MeOH) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq) and the chosen solvent (e.g., MeOH, 3-5 mL per mmol of 2-aminopyridine).

  • Add the aldehyde (1.0 - 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add the catalyst (Sc(OTf)₃ or p-TsOH) to the reaction mixture.

  • Finally, add the isocyanide (1.0 - 1.2 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired imidazopyridine.

GBB_Workflow Start Start Setup Reaction Setup: - 2-Aminopyridine - Aldehyde - Solvent Start->Setup Catalyst Add Catalyst (e.g., Sc(OTf)₃) Setup->Catalyst Isocyanide Add Isocyanide Catalyst->Isocyanide Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) Isocyanide->Reaction Workup Reaction Workup: - Concentrate in vacuo Reaction->Workup Purification Purification: - Flash Chromatography Workup->Purification Characterization Characterization: - NMR, HRMS Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the GBB synthesis of imidazopyridines.

Microwave-Assisted Protocol for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[11][12]

Materials:

  • Same as the general protocol.

Procedure:

  • In a microwave-safe reaction vial, combine the 2-aminopyridine (1.0 eq), aldehyde (1.2 eq), isocyanide (1.2 eq), and catalyst (e.g., Yb(OTf)₃, 8 mol%) in the chosen solvent (e.g., 3:1 CH₂Cl₂/MeOH).[11]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 1 hour).[11]

  • After cooling, work up and purify the product as described in the general protocol.

Data Presentation: Optimizing Reaction Parameters

The success of the GBB reaction is influenced by several factors. The following table summarizes key parameters and their general effects on the reaction outcome.

ParameterVariationEffect on Yield and PurityNotes and Causality
Catalyst Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) vs. Brønsted Acids (e.g., p-TsOH, HCl)Lewis acids are often more efficient and require lower catalyst loadings. Brønsted acids are generally less expensive but may require higher loadings and can sometimes lead to side reactions.Lewis acids effectively coordinate with the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating imine formation.
Solvent Protic (e.g., MeOH, EtOH) vs. Aprotic (e.g., DCM, Toluene)Alcohols are commonly used and can participate in the reaction mechanism, sometimes acting as co-catalysts.[13] Aprotic solvents are also effective and can be advantageous when reactants or products are sensitive to protic conditions.Methanol has been shown to accelerate key steps in the reaction.[13] The choice of solvent can also influence the solubility of reactants and the ease of product purification.
Temperature Room Temperature vs. Elevated Temperatures (Reflux or Microwave)Many GBB reactions proceed efficiently at room temperature. Heating can significantly accelerate the reaction, especially for less reactive substrates.Increased temperature provides the necessary activation energy for the reaction to proceed faster. Microwave heating offers rapid and uniform heating, often leading to shorter reaction times and cleaner reactions.[5]
Reactant Stoichiometry Equimolar vs. Slight Excess of Aldehyde/IsocyanideUsing a slight excess (1.1-1.2 eq) of the more volatile or less stable aldehyde and isocyanide can help drive the reaction to completion.This ensures that the limiting reagent (often the more expensive or complex 2-aminopyridine derivative) is fully consumed.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Low reactivity of substrates- Presence of water- Use a fresh batch of catalyst.- Increase the reaction temperature or switch to microwave heating.- Use anhydrous solvents and reagents.
Formation of Side Products - Ugi or Passerini-type side reactions- Decomposition of starting materials- Optimize the reaction temperature; sometimes lowering the temperature can improve selectivity.- Use a milder catalyst.- Ensure the purity of starting materials.
Difficult Purification - Close polarity of product and starting materials- Formation of baseline impurities- Optimize the eluent system for column chromatography.- Consider an alternative purification method such as crystallization or preparative HPLC.

Real-World Applications in Drug Discovery

The GBB reaction has been instrumental in the synthesis of numerous biologically active imidazopyridines.

  • Anticancer Agents: The GBB reaction has been used to generate libraries of imidazopyridines that have been screened for anticancer activity, leading to the discovery of potent inhibitors of various kinases and other cancer-related targets.[5][14]

  • CNS Agents: The versatility of the GBB reaction allows for the synthesis of imidazopyridines with diverse substituents, enabling the fine-tuning of their properties for targeting central nervous system receptors.[1]

  • Antiviral and Antibacterial Agents: Researchers have successfully employed the GBB reaction to synthesize novel imidazopyridine derivatives with promising activity against a range of viruses and bacteria.[3]

The ability to rapidly create diverse molecular scaffolds makes the GBB reaction a powerful tool in diversity-oriented synthesis (DOS) for drug discovery.[5]

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a robust and highly valuable transformation in the synthetic chemist's toolbox. Its efficiency, operational simplicity, and broad substrate scope make it an ideal method for the synthesis of medicinally relevant imidazopyridines. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize the GBB reaction to accelerate the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the One-Pot Synthesis of 3-Aminoimidazo[1,2-α]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of 3-aminoimidazo[1,2-α]pyridines, a scaffold of significant interest in medicinal chemistry and drug discovery. The core of this guide focuses on the highly efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction. We will delve into the mechanistic underpinnings of this reaction, explore the impact of various catalysts and reaction conditions, and provide a step-by-step protocol for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both a practical guide for synthesis and a deeper understanding of the reaction's principles.

Introduction: The Significance of the 3-Aminoimidazo[1,2-α]pyridine Scaffold

The imidazo[1,2-α]pyridine core is a privileged heterocyclic motif frequently found in a myriad of biologically active molecules.[1] This structural framework is a key component in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2][3] The introduction of an amino group at the 3-position further enhances the pharmacological potential of this scaffold, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The urgent need for novel and more effective therapeutic agents, particularly in the face of growing drug resistance, has propelled the development of efficient synthetic methodologies for accessing diverse libraries of these compounds.[1] One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[2] Among these, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) stands out as a robust and versatile method for the synthesis of 3-aminoimidazo[1,2-α]pyridines.[1]

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: A Powerful Synthetic Tool

The GBB reaction is a cornerstone for the one-pot synthesis of 3-aminoimidazo[1,2-α]pyridines. This acid-catalyzed condensation brings together three readily available starting materials: a 2-aminopyridine, an aldehyde, and an isocyanide.[1][4] The reaction's versatility allows for the introduction of diverse substituents at three key positions of the final molecule, making it an ideal tool for generating compound libraries for drug discovery screening.[1]

General Reaction Scheme

The overall transformation can be represented as follows:

GBB_Reaction 2-Aminopyridine 2-Aminopyridine Product 3-Aminoimidazo[1,2-α]pyridine 2-Aminopyridine->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product Catalyst Catalyst (e.g., Sc(OTf)3, p-TsOH) Catalyst->Product

Caption: General workflow of the GBB three-component reaction.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The GBB reaction proceeds through a well-established sequence of steps:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base, which then protonates to generate a reactive iminium ion intermediate.

  • [4+1] Cycloaddition: The isocyanide, acting as a nucleophile, attacks the iminium ion in a [4+1] cycloaddition manner. This step is a key feature of the GBB reaction.

  • Rearomatization: The resulting intermediate undergoes a proton transfer and subsequent tautomerization to yield the stable, aromatic 3-aminoimidazo[1,2-α]pyridine product.

GBB_Mechanism A 2-Aminopyridine + Aldehyde B Schiff Base Intermediate A->B Condensation C Iminium Ion B->C Protonation D Isocyanide Attack ([4+1] Cycloaddition) C->D Nucleophilic Attack E Cyclized Intermediate D->E F Proton Transfer & Tautomerization E->F G 3-Aminoimidazo[1,2-α]pyridine F->G Rearomatization

Caption: Simplified mechanism of the GBB reaction.

Experimental Protocols and Considerations

The following section provides a general, step-by-step protocol for the one-pot synthesis of 3-aminoimidazo[1,2-α]pyridines. It is important to note that optimal conditions may vary depending on the specific substrates used.

Materials and Reagents
  • 2-Aminopyridine (or substituted derivatives)

  • Aldehyde (aromatic, heteroaromatic, or aliphatic)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, 4-chlorophenyl isocyanide)

  • Catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃), p-toluenesulfonic acid (p-TsOH), Iodine, or a heteropolyacid)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or under solvent-free conditions)

  • Standard laboratory glassware and magnetic stirrer

  • Heating source (e.g., heating mantle, oil bath, or microwave reactor)

  • Thin-layer chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography (for purification)

General Synthetic Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and the chosen solvent.

  • Catalyst Addition: Add the catalyst (typically 5-20 mol%). Common choices include Sc(OTf)₃ or p-TsOH.[4]

  • Isocyanide Addition: Add the isocyanide (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) under conventional heating or using microwave irradiation.[5][6] Reaction times can range from a few hours to overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-α]pyridine derivative.

Key Experimental Parameters and Their Impact

The success of the GBB reaction is influenced by several factors. The table below summarizes the effects of different catalysts and solvents, as reported in the literature.

Parameter Examples Effect on Reaction References
Catalyst Sc(OTf)₃, p-TsOH, Iodine, Heteropolyacids, NH₄Cl, Phenylboronic acid (PBA)Lewis and Brønsted acids are effective. The choice of catalyst can influence reaction rate and yield. Sc(OTf)₃ is often highly efficient.[4][5] Heteropolyacids have also been shown to be effective catalysts.[7] NH₄Cl and PBA have been used with moderate to good yields.[8][4][5][7][8]
Solvent MeOH, EtOH, Solvent-freeThe choice of solvent can impact reaction time and yield. Alcohols like methanol and ethanol are commonly used.[6] Some protocols have been developed under solvent-free conditions, aligning with green chemistry principles.[9][6][9]
Temperature Room Temperature to 80 °CHigher temperatures can increase the reaction rate, but may also lead to side product formation. Microwave irradiation can significantly reduce reaction times.[5][6][5][6]

Applications in Drug Discovery: A Scaffold for Innovation

The 3-aminoimidazo[1,2-α]pyridine scaffold is a fertile ground for the development of new therapeutic agents. Recent studies have highlighted their potential in various disease areas:

  • Anticancer Activity: Certain derivatives have shown significant cytotoxic activity against various cancer cell lines, including colon and melanoma cancer cells.[1] For example, compounds with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position have demonstrated high inhibitory activity.[1]

  • Antimicrobial Properties: These compounds have also been investigated for their antibacterial and antifungal activities.[10][5] Some derivatives have shown potent activity against strains like Staphylococcus aureus.[5]

  • Antitubercular Agents: The imidazo[1,2-α]pyridine-3-carboxamide series has emerged as a promising class of agents against multidrug-resistant tuberculosis.[5]

The ability to rapidly synthesize diverse libraries of these compounds using the one-pot GBB reaction is a significant advantage for structure-activity relationship (SAR) studies in drug discovery programs.

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, consider screening different catalysts or increasing the reaction temperature. Microwave-assisted synthesis can often improve yields and reduce reaction times.[5]

  • Side Product Formation: The formation of regioisomers can sometimes be an issue. Careful optimization of reaction conditions, including the choice of catalyst and solvent, can help to improve regioselectivity.[11]

  • Purification Challenges: The polarity of the 3-aminoimidazo[1,2-α]pyridine products can vary significantly depending on the substituents. A careful selection of the eluent system for column chromatography is crucial for effective purification.

Conclusion

The one-pot synthesis of 3-aminoimidazo[1,2-α]pyridines via the Groebke-Blackburn-Bienaymé three-component reaction is a highly efficient and versatile method for accessing a class of compounds with significant therapeutic potential. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can readily generate diverse libraries of these valuable heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for the Functionalization of the C-3 Position of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Functionalized Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are key components in a range of pharmaceuticals, including the anxiolytic alpidem, the hypnotic zolpidem, and the osteoporosis treatment minodronic acid.[1][2] The biological and pharmacological activities of these compounds are diverse, spanning anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antiulcer properties.[1][2]

The C-3 position of the imidazo[1,2-a]pyridine ring is particularly significant. Due to the electron-rich nature of the imidazole moiety, the C-3 carbon is highly nucleophilic, making it susceptible to electrophilic attack and a prime target for functionalization.[1][3] This targeted modification allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. Consequently, the development of robust and efficient methods for C-3 functionalization is a central focus in synthetic and medicinal chemistry.[4][5][6]

This guide provides an in-depth exploration of key methodologies for the functionalization of the C-3 position of imidazo[1,2-a]pyridines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations.

I. C-3 Halogenation: Gateway to Further Functionalization

Halogenated imidazo[1,2-a]pyridines, particularly at the C-3 position, are versatile intermediates for a wide array of cross-coupling reactions, enabling the introduction of carbon and heteroatom substituents.

Application Note: Transition-Metal-Free Halogenation

While transition-metal-catalyzed halogenations are common, metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. The use of sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source provides a highly regioselective and efficient method for the synthesis of 3-chloro- and 3-bromoimidazo[1,2-a]pyridines.[7][8] This method is advantageous due to the low cost of the reagents and the mild reaction conditions.

Protocol 1: Transition-Metal-Free C-3 Chlorination

This protocol describes the regioselective chlorination of imidazo[1,2-a]pyridines at the C-3 position using sodium chlorite.

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Sodium chlorite (NaClO₂) (1.5 mmol)

  • Acetic acid (AcOH) (2.0 mL)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask, add the imidazo[1,2-a]pyridine derivative (1.0 mmol) and N,N-dimethylformamide (5.0 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add sodium chlorite (1.5 mmol) and acetic acid (2.0 mL) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloroimidazo[1,2-a]pyridine.

Expected Outcome: This protocol typically yields good to excellent yields of the C-3 chlorinated product.[7]

Causality and Mechanistic Insight: The reaction is believed to proceed through an electrophilic halogenation mechanism. Acetic acid protonates the imidazo[1,2-a]pyridine, increasing the electrophilicity of the C-3 position. Sodium chlorite, in the presence of acid, generates an active chlorinating species which then attacks the electron-rich C-3 position.

Visualization of the Proposed Reaction Pathway:

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Protonated Imidazopyridine Protonated Imidazopyridine Imidazo[1,2-a]pyridine->Protonated Imidazopyridine + AcOH NaClO2 NaClO2 Active Chlorinating Species Active Chlorinating Species NaClO2->Active Chlorinating Species + AcOH AcOH AcOH Sigma Complex Sigma Complex Protonated Imidazopyridine->Sigma Complex + Active Chlorinating Species 3-Chloroimidazo[1,2-a]pyridine 3-Chloroimidazo[1,2-a]pyridine Sigma Complex->3-Chloroimidazo[1,2-a]pyridine - H+ G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-OTs) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(OTs)L₂ Oxidative_Addition->Pd(II)_Complex CMD Concerted Metalation- Deprotonation Pd(II)_Complex->CMD + Imidazo[1,2-a]pyridine - HOTs Intermediate Imidazopyridyl-Pd(II)(Ar)L₂ CMD->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 3-Aryl-Imidazo[1,2-a]pyridine Reductive_Elimination->Product G cluster_activation Activation cluster_intermediate Intermediate Formation cluster_coupling Coupling cluster_product Product Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion + Amine, Y(OTf)3 Amine Amine Amine->Iminium Ion Y(OTf)3 Y(OTf)3 Y(OTf)3->Iminium Ion C-3 Alkylated Product C-3 Alkylated Product Iminium Ion->C-3 Alkylated Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->C-3 Alkylated Product + Iminium Ion

References

Illuminating Cellular Landscapes: A Guide to Confocal Microscopy Using Imidazo[1,5-a]pyridine Emitters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Imidazo[1,5-a]pyridines in Cellular Imaging

In the dynamic field of fluorescence microscopy, the quest for brighter, more stable, and versatile fluorophores is perpetual. Imidazo[1,5-a]pyridine derivatives have emerged as a compelling class of fluorescent probes, offering a unique combination of photophysical properties that make them exceptionally well-suited for high-resolution confocal microscopy.[1][2][3] This guide provides a comprehensive overview and detailed protocols for leveraging these powerful emitters in your research, catering to both novice and experienced microscopists in academic and drug development settings.

The imidazo[1,5-a]pyridine scaffold is a stable, compact heterocyclic system that can be readily synthesized and functionalized, allowing for the fine-tuning of its photophysical characteristics.[1][3] Key advantages that underpin their growing adoption include:

  • Large Stokes Shifts: Many imidazo[1,5-a]pyridine derivatives exhibit exceptionally large Stokes shifts, often exceeding 5000 cm⁻¹.[1][3] This significant separation between the excitation and emission maxima minimizes spectral overlap and bleed-through, leading to cleaner signals and facilitating multicolor imaging experiments.

  • High Quantum Yields: These fluorophores can display high photoluminescence quantum yields, translating to bright signals that are easily detectable with standard confocal setups.[4][5] The quantum yield can be modulated through chemical modifications to the core structure.[1][3]

  • Photostability and Thermal Stability: The inherent stability of the imidazo[1,5-a]pyridine ring system contributes to the photostability of these dyes, enabling longer imaging sessions with reduced photobleaching, a critical factor for time-lapse and 3D imaging.[1]

  • Solvatochromism and Environmental Sensitivity: Certain derivatives exhibit solvatochromism, where their emission spectra shift in response to the polarity of their microenvironment.[1][6] This property can be exploited to probe cellular structures like membranes and to develop biosensors.[1][6]

  • Tunable Emission: The emission wavelength of imidazo[1,5-a]pyridine derivatives can be tuned from the blue to the greenish-yellow region of the spectrum through synthetic modifications, offering a palette of colors for various imaging needs.[4][7]

This application note will guide you through the practical aspects of using imidazo[1,5-a]pyridine emitters, from fundamental principles to detailed experimental protocols and data interpretation.

Core Principles and Workflow Overview

Successful imaging with imidazo[1,5-a]pyridine derivatives, as with any fluorescent probe, hinges on a systematic approach encompassing probe selection, sample preparation, image acquisition, and data analysis. The general workflow is outlined below.

G cluster_prep Preparation cluster_stain Staining cluster_acq Acquisition cluster_analysis Analysis Probe_Selection Probe Selection & Characterization Stock_Prep Stock Solution Preparation Probe_Selection->Stock_Prep Solubilize Live_Staining Live-Cell Staining Stock_Prep->Live_Staining Dilute Fixed_Staining Fixed-Cell Staining Stock_Prep->Fixed_Staining Dilute Cell_Culture Cell Culture & Seeding Cell_Culture->Live_Staining Add to live cells Cell_Culture->Fixed_Staining Fix & Permeabilize Confocal_Setup Confocal Microscope Setup Live_Staining->Confocal_Setup Mount for imaging Fixed_Staining->Confocal_Setup Mount for imaging Image_Acquisition Image Acquisition Confocal_Setup->Image_Acquisition Set parameters Image_Processing Image Processing & Analysis Image_Acquisition->Image_Processing Export data Data_Interpretation Data Interpretation Image_Processing->Data_Interpretation Quantify & Visualize

Figure 1: General experimental workflow for confocal microscopy using imidazo[1,5-a]pyridine emitters.

Photophysical Properties of Representative Imidazo[1,5-a]pyridine Derivatives

The selection of an appropriate imidazo[1,5-a]pyridine derivative is contingent on its spectral properties and the available laser lines and filter sets of the confocal microscope. Below is a table summarizing the photophysical data for a few representative compounds from the literature.

Compound ReferenceExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent/Environment
Compound L [4]~384463790.19Dichloromethane
Compound 5 [5]~380450-460~70-800.37Not specified
BPy-FL [7]Not specified464Not specifiedNot specifiedTHF
MIPY-DNBS [8]~368540172Not specifiedAqueous buffer

Note: The spectral properties of these dyes can be solvent-dependent. It is crucial to consult the specific literature for the derivative you are using.

Protocols for Cellular Imaging

Protocol 1: Live-Cell Imaging

This protocol provides a general guideline for staining live, adherent cells with imidazo[1,5-a]pyridine derivatives. Optimization of probe concentration and incubation time is recommended for each new derivative and cell line.

Materials:

  • Imidazo[1,5-a]pyridine derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cells cultured on glass-bottom dishes or chamber slides

  • 37°C incubator with 5% CO₂

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.5 to 2.5 mM stock solution of the imidazo[1,5-a]pyridine derivative in anhydrous DMSO.[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Staining:

    • Prepare a fresh working solution of the imidazo[1,5-a]pyridine probe by diluting the stock solution in pre-warmed live-cell imaging medium. A starting concentration of 1-10 µM is recommended.[8]

    • Remove the culture medium from the cells and wash gently once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[8] The optimal incubation time will vary depending on the specific probe and cell type.

  • Washing and Imaging:

    • After incubation, gently aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed immediately to imaging on the confocal microscope. Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

G Start Start: Adherent Cells in Culture Prepare_Stock Prepare 1-2.5 mM Stock in DMSO Wash_PBS Wash Cells with PBS Start->Wash_PBS Prepare_Working Dilute to 1-10 µM in Warm Medium Prepare_Stock->Prepare_Working Incubate Incubate 15-60 min at 37°C Prepare_Working->Incubate Wash_PBS->Prepare_Working Add Staining Solution Wash_Medium Wash 2-3x with Warm Medium Incubate->Wash_Medium Image Image on Confocal Microscope Wash_Medium->Image

References

Suzuki coupling reactions for functionalizing imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Medicinal Chemists

Topic: Suzuki Coupling Reactions for the Strategic Functionalization of Imidazo[1,2-a]pyrazines

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Power of C-C Bond Formation

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential, including antiviral, antibacterial, and kinase inhibitory agents. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Consequently, the ability to selectively and efficiently introduce molecular diversity is a cornerstone of drug discovery programs targeting this scaffold.

While classical synthetic approaches exist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier tool for the late-stage functionalization of the imidazo[1,2-a]pyrazine core.[1] Its widespread adoption stems from its remarkable functional group tolerance, the use of mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1] This application note provides a detailed guide to understanding and implementing Suzuki coupling reactions for this specific application, moving from mechanistic principles to practical, field-tested protocols.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forges a new carbon-carbon bond between an organohalide (or triflate) and an organoboron compound.[2][3] The process operates via a well-established catalytic cycle involving three key steps, each of which presents opportunities for optimization.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the halo-imidazo[1,2-a]pyrazine. This is often the rate-determining step and results in a square-planar Palladium(II) intermediate.[1] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.

  • Transmetalation: In this step, the organic moiety from the organoboron species is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate complex.[4][5] The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions.

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the Palladium(II) center to form the desired functionalized product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters: An Application Scientist's Guide

The success of a Suzuki coupling on the imidazo[1,2-a]pyrazine scaffold hinges on the judicious selection of several key parameters. Understanding the causality behind these choices is critical for robust reaction development and troubleshooting.

  • The Halogenated Imidazo[1,2-a]pyrazine: Most synthetic routes functionalize the scaffold via an initial electrophilic bromination, followed by cross-coupling.[7] The electron-deficient nature of the pyrazine ring generally makes the attached halides suitable electrophiles for oxidative addition.[8] Regioselective functionalization at positions C3, C6, and C8 has been successfully demonstrated.[9]

  • Palladium Precatalyst & Ligand System: The true catalyst is a Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃. The ligand's role is paramount.

    • Phosphine Ligands: Electron-rich, bulky phosphines like P(t-Bu)₃ and PCy₃ accelerate oxidative addition and reductive elimination. Bidentate ligands such as XantPhos and dppf offer greater stability to the catalytic complex.[4][6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[10][11] These are particularly effective for coupling less reactive aryl chlorides and can prevent catalyst decomposition at elevated temperatures.[10]

  • The Base: The base activates the boronic acid to form a more reactive boronate species.[4][5]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective, and generally well-tolerated. Cesium carbonate's higher solubility in organic solvents can be advantageous.

    • Phosphates (K₃PO₄): A moderately strong base that is often effective when carbonates fail, particularly in preventing side reactions like deboronation.

    • Alkoxides (KOtBu): Strong bases used for challenging couplings, but their high reactivity can compromise sensitive functional groups.[11]

  • Solvent System: A solvent or solvent mixture that can solubilize both the organic substrate and the inorganic base is required. Common choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Dimethoxyethane (DME) / Water[12]

    • Tetrahydrofuran (THF) / Water

Experimental Protocol: C6-Arylation of 6-Bromo-2-methylimidazo[1,2-a]pyrazine

This protocol provides a representative method for the Suzuki coupling of an arylboronic acid with a halogenated imidazo[1,2-a]pyrazine.

Materials & Reagents

  • 6-Bromo-2-methylimidazo[1,2-a]pyrazine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Procedure

  • Reaction Setup: To a Schlenk flask, add 6-bromo-2-methylimidazo[1,2-a]pyrazine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe (a typical solvent ratio is 4:1 dioxane:water).

  • Heating and Monitoring: Stir the reaction mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.[2]

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - Imidazo[1,2-a]pyrazine - Boronic Acid - Pd Catalyst & Base inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat & Stir (e.g., 90 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Aqueous Extraction cool->extract purify 8. Column Chromatography extract->purify product Pure Product purify->product

Caption: A generalized workflow for Suzuki coupling and product isolation.

Data Summary and Troubleshooting

The versatility of the Suzuki coupling allows for the functionalization of various positions on the imidazo[1,2-a]pyrazine core with a wide range of coupling partners.

PositionHalideCoupling PartnerCatalyst / LigandBaseSolventYield (%)Reference
C6BrArylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O85-100[8]
C5BrImidazoleboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O75[8]
C3/C6SequentialArylboronic acidsPd(OAc)₂ / SPhosK₂CO₃Toluene-[9]
C6BrArylboronic acidPd(0)-Aqueous-[13]

Field-Proven Insights & Troubleshooting

  • Problem: Low or No Conversion.

    • Causality: The Pd(0) catalyst may be inactive or poisoned. The base may not be strong enough to promote transmetalation.

    • Solution: Screen different palladium precatalyst/ligand combinations. An NHC-Pd catalyst may be more robust.[10][11] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure solvents are anhydrous and properly degassed to prevent catalyst oxidation.

  • Problem: Dehalogenation of Starting Material.

    • Causality: A competitive side reaction where the halide is replaced by a hydrogen atom. This can be promoted by overly harsh conditions or inefficient transmetalation.

    • Solution: Lower the reaction temperature. Use a more active catalyst system to ensure the rate of cross-coupling outcompetes the rate of dehalogenation. Ensure the boronic acid is of high purity.

  • Problem: Homocoupling of Boronic Acid (Biaryl Formation).

    • Causality: Oxygen in the reaction headspace can promote the oxidative coupling of the boronic acid.

    • Solution: Meticulously deoxygenate the reaction mixture and solvents. Maintain a positive pressure of inert gas throughout the reaction. Using a slight excess (1.1-1.2 equiv) of the boronic acid is standard, but a large excess can favor this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable reaction for the functionalization of the imidazo[1,2-a]pyrazine scaffold. Its reliability, broad scope, and tolerance of sensitive functional groups make it a go-to method in medicinal chemistry for generating libraries of novel analogues. By understanding the interplay between the catalyst, ligand, base, and solvent, researchers can develop robust and scalable protocols to accelerate the discovery of new therapeutics based on this privileged heterocyclic core.

References

Application Note: Vilsmeier-Haack Formylation of 2-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Formylation

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous clinically significant pharmaceutical agents, including Zolpidem, Alpidem, and Minodronic acid.[1][2][3] Its widespread application in drug discovery is due to its versatile biological activities, which span anticancer, anti-inflammatory, and antiviral properties.[1][2][4] The functionalization of this nucleus is a key strategy for developing new chemical entities with enhanced therapeutic profiles.

Among the various positions on the imidazo[1,2-a]pyridine ring, the C-3 position is particularly nucleophilic, making it an ideal target for electrophilic substitution.[5] The introduction of a formyl (-CHO) group at this position via the Vilsmeier-Haack reaction serves as a critical synthetic transformation.[6][7] This aldehyde functionality is a versatile synthetic handle, enabling a wide array of subsequent modifications such as reductive amination, oxidation, olefination, and the construction of new heterocyclic rings.

This application note provides a comprehensive guide for the regioselective Vilsmeier-Haack formylation of 2-chloroimidazo[1,2-a]pyridine to yield 2-chloro-3-formylimidazo[1,2-a]pyridine. We will delve into the underlying reaction mechanism, present a field-proven, step-by-step protocol, and offer insights into optimization and troubleshooting for researchers in synthetic and medicinal chemistry.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group to electron-rich aromatic and heteroaromatic compounds.[8][9][10][11] The transformation proceeds through a well-established electrophilic aromatic substitution pathway.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[9][12][13][14]

  • Electrophilic Attack: The imidazo[1,2-a]pyridine ring system is electron-rich, and the C-3 position is the most nucleophilic site. This position attacks the electrophilic carbon of the Vilsmeier reagent.[15][16]

  • Aromatization: The resulting intermediate loses a proton to regenerate the aromatic system, forming a new, more complex iminium salt.[14][17]

  • Hydrolysis: During aqueous workup, this iminium salt is readily hydrolyzed to furnish the final aldehyde product.[10][14][18]

The entire mechanistic sequence is depicted below.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Step 1: Reagent Formation POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Step 2: Electrophilic Attack at C-3 Substrate 2-Chloroimidazo[1,2-a]pyridine Substrate->Iminium_Intermediate Product 2-Chloro-3-formyl- imidazo[1,2-a]pyridine Iminium_Intermediate->Product Step 3: Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack formylation workflow.

Detailed Experimental Protocol

This protocol details the synthesis of 2-chloro-3-formylimidazo[1,2-a]pyridine.

Materials and Equipment
  • Reagents: 2-chloroimidazo[1,2-a]pyridine, Phosphorus oxychloride (POCl₃, freshly distilled or from a new bottle), Anhydrous N,N-dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), Deionized water, Crushed ice.

  • Equipment: Three-neck round-bottom flask, Magnetic stirrer and stir bar, Thermometer, Addition funnel, Ice-water bath, Nitrogen/Argon inlet, Rotary evaporator, Glassware for extraction and filtration, Silica gel for column chromatography.

Procedure

Part 1: In Situ Preparation of the Vilsmeier Reagent

  • Rationale: The Vilsmeier reagent is moisture-sensitive and is best prepared fresh in situ immediately before use. The formation is exothermic and requires careful temperature control to prevent degradation.

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen or argon atmosphere.

  • Add anhydrous DMF (10.0 equiv.) to the flask and cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add POCl₃ (1.5 equiv.) dropwise to the stirred DMF via the addition funnel over 30-60 minutes.[18] Crucial: Maintain the internal temperature below 5 °C throughout the addition to control the exothermic reaction.[18]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[19] A pale yellow or white precipitate may form.

Part 2: Formylation of 2-Chloroimidazo[1,2-a]pyridine

  • Rationale: The substrate is added slowly to the pre-formed reagent to maintain control over the reaction rate and temperature, minimizing potential side reactions.

  • Dissolve 2-chloroimidazo[1,2-a]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent suspension from Part 1.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis. Depending on substrate reactivity, gentle heating (e.g., 40-60 °C) may be required for sluggish reactions.[12][18]

Part 3: Workup and Product Isolation

  • Rationale: A controlled "reverse quench" is the safest and most effective method for workup.[13] Slowly adding the reaction mixture to ice hydrolyzes the excess POCl₃ and the iminium intermediate while efficiently dissipating the significant heat generated.[13]

  • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.[14][18]

  • Crucial: Carefully and slowly pour the reaction mixture from Part 2 into the ice-cold basic solution. This quench is highly exothermic.

  • Stir the resulting mixture for 30 minutes. A precipitate of the crude product may form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 4: Purification

  • Rationale: Column chromatography is typically required to remove baseline impurities and any unreacted starting material, yielding the pure aldehyde.

  • Purify the crude residue by silica gel column chromatography.

  • A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexane).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 2-chloro-3-formylimidazo[1,2-a]pyridine as a solid.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome
ParameterValue/ConditionRationale
Substrate2-Chloroimidazo[1,2-a]pyridine (1.0 equiv.)Starting material for C-3 formylation.
Vilsmeier ReagentPOCl₃ (1.5 equiv.) / DMF (10.0 equiv.)A slight excess of the reagent ensures complete conversion of the substrate.[18]
Temperature0 °C to Room TemperatureInitial low temperature for control, warming to RT to drive the reaction to completion.[18]
Reaction Time4 - 6 hoursTypical duration for completion, should be monitored by TLC/LC-MS.
WorkupReverse quench into NaHCO₃(aq) / iceSafely hydrolyzes excess POCl₃ and the iminium intermediate.[13]
Expected Yield70-85%Typical yield range after chromatographic purification.

Troubleshooting and Optimization Guide

Table 2: Common Issues and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Moisture Contamination: Vilsmeier reagent was hydrolyzed before reacting with the substrate.[12]2. Low Temperature: Insufficient thermal energy to overcome the activation barrier.3. Insufficient Reagent: Molar ratio of Vilsmeier reagent to substrate is too low.1. Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled or new POCl₃.[12]2. After initial addition at 0 °C, allow the reaction to warm to room temperature or gently heat to 40-60 °C.[12][18]3. Increase the equivalents of the Vilsmeier reagent to 1.5-2.0.[18]
Formation of Byproducts 1. High Reaction Temperature: Can lead to decreased regioselectivity or decomposition.2. Uncontrolled Quench: Violent hydrolysis can cause product degradation.1. Maintain lower temperatures for a longer duration. Run the reaction at 0 °C or room temperature without heating.[18]2. Ensure the quench is performed slowly by adding the reaction mixture to a large excess of vigorously stirred ice/base solution.[13]
Low Isolated Yield 1. Product Precipitation: Product may precipitate during the quench and be lost during transfers.2. Emulsion during Extraction: Poor phase separation leads to loss of organic layer.3. Product Loss on Column: Product may be too polar or too non-polar for the chosen eluent system.1. After quenching, stir for an extended period to fully precipitate the product, then filter if necessary before extraction.2. Add more brine to the separatory funnel to help break the emulsion.3. Adjust the polarity of the eluent system for column chromatography based on TLC analysis.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water in a highly exothermic manner, releasing HCl gas.[13] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Quenching Procedure: The workup step is hazardous if not performed correctly. The slow, controlled addition of the reaction mixture to a large volume of ice is critical to manage the heat generated.[13]

References

Application Note: A Strategic Guide to the Synthesis of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Scaffolds via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is a quintessential "drug prejudice" scaffold, recognized for its presence in a wide array of clinically significant molecules and its association with diverse biological activities, including anticancer, anti-inflammatory, antifungal, and antiulcer properties.[1][2][3][4] Similarly, the arylpropenone framework, commonly known as a chalcone, is a natural product motif renowned for its broad spectrum of pharmacological effects, which are largely attributed to its reactive α,β-unsaturated ketone system.[2][5][6]

This application note provides a comprehensive guide for researchers on the strategic synthesis of hybrid 3-imidazo[1,2-a]pyridinyl-1-arylpropenone molecules. We will delve into the robust and versatile Claisen-Schmidt condensation reaction, detailing the mechanistic principles, a step-by-step protocol for synthesis, and methods for characterization. The focus is not merely on the procedure but on the underlying chemical logic, enabling scientists to adapt and innovate upon this powerful synthetic platform.

The Core Reaction: Mechanistic Insights into the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific variant of the crossed aldol condensation, occurring between an aromatic ketone possessing α-hydrogens (like an acetophenone derivative) and an aromatic aldehyde that lacks them.[5][7] This base-catalyzed reaction is exceptionally effective for chalcone synthesis due to the irreversible dehydration of the intermediate aldol adduct, which drives the reaction to completion, forming a thermodynamically stable conjugated system.[5]

The mechanism proceeds through three critical stages:

  • Enolate Formation: A base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone, generating a resonance-stabilized enolate ion.[6] This step is crucial as it creates the nucleophile required for the subsequent bond formation.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. Since the aldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the product profile.[5][6]

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and readily undergoes base-catalyzed elimination of a water molecule to yield the final α,β-unsaturated ketone, the chalcone.[5][6]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Aryl_Ketone Aryl Ketone (with α-H) Enolate Enolate Intermediate (Nucleophile) Aryl_Ketone->Enolate + OH⁻ Aryl_Aldehyde Imidazo[1,2-a]pyridine -3-carbaldehyde (no α-H) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aryl_Aldehyde->Aldol_Adduct Base Base (OH⁻) Base->Enolate Enolate->Aldol_Adduct Product 3-Imidazo[1,2-a]pyridinyl -1-arylpropenone Aldol_Adduct->Product - H₂O Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Synthetic Strategy: A Two-Stage Workflow

The synthesis of the target chalcones is not a single-step process. It requires the prior synthesis of a key intermediate, the 2-substituted-1H-imidazo[1,2-a]pyridine-3-carbaldehyde. The overall workflow can therefore be visualized as a two-part campaign.

Synthesis_Workflow cluster_0 Stage 1: Aldehyde Precursor Synthesis cluster_1 Stage 2: Claisen-Schmidt Condensation cluster_2 Analysis start1 2-Aminopyridine + α-Haloketone step1 Cyclization Reaction start1->step1 intermediate1 Imidazo[1,2-a]pyridine Core step1->intermediate1 step2 Vilsmeier-Haack Formylation intermediate1->step2 precursor Imidazo[1,2-a]pyridine -3-carbaldehyde step2->precursor step3 Base-Catalyzed Condensation precursor->step3 start2 Substituted Acetophenone start2->step3 product Target Chalcone step3->product purify Purification (Filtration/Recrystallization) product->purify char Characterization (NMR, MS) purify->char

Caption: Overall workflow for the synthesis of target chalcones.

Stage 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde

The imidazo[1,2-a]pyridine core is typically synthesized via the classical condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., phenacyl bromide).[8][9] Following the formation of the bicyclic system, a formyl group must be introduced at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][2] This electrophilic substitution installs the required aldehyde functionality, yielding the key precursor for the subsequent condensation.

Stage 2: Claisen-Schmidt Condensation Protocol

This protocol details the synthesis of a representative 3-imidazo[1,2-a]pyridinyl-1-arylpropenone from the aldehyde precursor and a substituted acetophenone.

Materials and Reagents

Reagent/MaterialPurposeSupplier Recommendation
2-Aryl-1H-imidazo[1,2-a]pyridine-3-carbaldehydeAldehyde reactantSynthesized in-house
Substituted AcetophenoneKetone reactantSigma-Aldrich, ≥98%
Sodium Hydroxide (NaOH)Base catalystFisher Scientific
Ethanol (EtOH), 200 ProofReaction solventDecon Labs
Hydrochloric Acid (HCl), dilute (e.g., 1M)Neutralization agentVWR Chemicals
Deionized Water (H₂O)Workup & WashingMillipore
Round-bottom flask, magnetic stirrer, ice bathReaction apparatusStandard lab supplier
Thin Layer Chromatography (TLC) plates (Silica gel)Reaction monitoringMerck
Buchner funnel, vacuum flaskProduct isolationStandard lab supplier

Experimental Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the 2-aryl-1H-imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0-1.1 eq) in a suitable volume of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Catalyst Addition: Cool the reaction mixture in an ice bath to approximately 0-5°C. Prepare a solution of NaOH (e.g., 2.0 eq in 5 mL of water) and add it dropwise to the stirred reaction mixture over 15-20 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress should be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The formation of a new, less polar spot indicates product formation. A precipitate will often form as the reaction proceeds. Reaction times can vary from 2 to 6 hours.[5]

  • Product Isolation (Workup): Once the starting aldehyde is consumed (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (~150 g).[5] Stir vigorously.

  • Neutralization: Slowly acidify the mixture with dilute HCl until the pH is neutral (pH ~7). This step protonates any remaining phenoxide and neutralizes the base catalyst, causing the product to precipitate fully.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral. This removes inorganic salts and residual base.

  • Drying and Purification: Dry the crude product in a vacuum oven. The crude product is often of high purity.[5] If further purification is needed, recrystallization from ethanol is highly effective.

Yields: Reported yields for this reaction are generally good to excellent, typically ranging from 60% to 95%, depending on the specific substituents on the aromatic rings.[1][2]

Product Characterization

Confirmation of the target 3-imidazo[1,2-a]pyridinyl-1-arylpropenone structure is achieved through standard spectroscopic techniques.

  • ¹H NMR: The most telling signals are two doublets in the vinylic region, typically between 7.5 and 8.5 ppm, with a large coupling constant (J ≈ 15.5 Hz), which is characteristic of the trans configuration of the propenone bridge.[1][2] The disappearance of the aldehyde proton signal (around 9.9 ppm) from the starting material is also a key indicator of reaction completion.[1]

  • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon of the α,β-unsaturated system, typically around 187-193 ppm.[1] Signals for the vinylic carbons and the carbons of the two distinct heterocyclic and aromatic systems will also be present.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

Representative Characterization Data

Compound IDYield (%)M.p. (°C)Key ¹H NMR Signals (δ, ppm)Ref.
10a 75196-1988.37 (d, J=6.9 Hz, 1H), 8.15-8.04 (m, 3H), 7.89 (d, J=15.5 Hz, 1H)[1]
10b 75210-2128.54 (d, J=1.2 Hz, 1H), 8.21 (d, J=15.6 Hz, 1H), 7.81-7.68 (m, 3H)[1]
10j 90135-1368.14 (d, 1H), 7.94 (dt, 2H), 7.81 (s, 1H)[1]

Pharmacological Significance and Applications

The strategic combination of the imidazo[1,2-a]pyridine and chalcone scaffolds has yielded compounds with significant potential in drug development. Research has demonstrated that these derivatives possess a range of biological activities:

  • Antifungal Activity: Several derivatives have shown potent activity against resistant strains of Candida albicans, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 41.98 µmol/L.[1][2][10]

  • Anticancer Properties: Imidazopyridine-chalcone conjugates have been evaluated for their anticancer activity, showing promising results against cell lines like MCF-7 and inducing cell cycle arrest.[11][12]

  • Antikinetoplastid Agents: A library of these compounds was screened for activity against various Trypanosoma and Leishmania species, with some analogues showing potent activity and high selectivity indices, marking them as promising leads for treating neglected tropical diseases.[13]

  • Antibacterial Activity: Studies have also shown that certain derivatives are active against bacterial strains like Escherichia coli.[14]

The versatility of the Claisen-Schmidt condensation allows for the easy introduction of diverse substituents on both the imidazo[1,2-a]pyridine and the aryl ketone rings, making this synthetic route ideal for generating libraries for structure-activity relationship (SAR) studies.

References

Catalyst-Free C-3 Functionalization of Imidazo[1,2-a]pyridines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of clinically used drugs and functional materials.[1][2][3][4] Its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][5] Consequently, the development of efficient and sustainable methods for the synthesis and functionalization of this privileged heterocyclic system is of paramount importance. Among the various positions on the imidazo[1,2-a]pyridine ring, the C-3 position is particularly susceptible to electrophilic substitution due to its electron-rich nature, making it a prime target for introducing molecular diversity.[6][7][8]

Traditionally, the functionalization of this scaffold has often relied on transition-metal catalysis.[1][9] However, the demand for greener, more cost-effective, and operationally simpler synthetic routes has spurred the development of catalyst-free methodologies. These approaches not only circumvent the issues associated with metal contamination in final products—a critical concern in drug development—but also often offer milder reaction conditions and broader functional group tolerance.[6][10]

This comprehensive guide provides detailed application notes and protocols for the catalyst-free C-3 functionalization of imidazo[1,2-a]pyridines. It is designed for researchers, scientists, and drug development professionals seeking to leverage these innovative synthetic strategies to accelerate their research endeavors.

The Strategic Advantage of Catalyst-Free C-3 Functionalization

The inherent nucleophilicity of the C-3 carbon in imidazo[1,2-a]pyridines is the key to enabling a variety of catalyst-free C-H functionalization reactions.[1] This reactivity profile allows for the direct introduction of a wide range of functional groups, including aryl, alkyl, iodo, and sulfenyl moieties, without the need for pre-functionalization or metal-based catalysts. The primary driving force for these reactions is often the formation of a stable intermediate that maintains the aromaticity of the six-membered ring.[7][8]

I. C-3 Arylomethylation via a Multicomponent Reaction

A robust and eco-friendly approach to introduce arylmethyl groups at the C-3 position involves a one-pot, three-component Petasis-like reaction.[1][11][12] This method utilizes commercially available imidazo[1,2-a]pyridines, glyoxylic acid, and boronic acids, offering a significant improvement over previous metal-catalyzed methods.[1]

Reaction Rationale and Mechanism

The reaction is proposed to initiate with the nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid to form a stable intermediate. Under basic conditions and elevated temperatures, the boronic acid complexes with this intermediate. A subsequent phenyl migration to the benzylic position of the imidazo[1,2-a]pyridine, followed by decarboxylation, yields the final C-3 arylomethylated product.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Stable Adduct Stable Adduct Imidazo[1,2-a]pyridine->Stable Adduct Nucleophilic Attack Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Stable Adduct Boronic Acid Boronic Acid Boronic Acid Complex Boronic Acid Complex Boronic Acid->Boronic Acid Complex Stable Adduct->Boronic Acid Complex Complexation Post-Migration Intermediate Post-Migration Intermediate Boronic Acid Complex->Post-Migration Intermediate Phenyl Migration C-3 Arylomethylated Product C-3 Arylomethylated Product Post-Migration Intermediate->C-3 Arylomethylated Product Decarboxylation

Figure 1: Proposed mechanism for catalyst-free C-3 arylomethylation.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add the substituted imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.2 mmol), and the corresponding boronic acid (1.5 mmol).

  • Solvent Addition: Add dimethylformamide (DMF) (5 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C-3 arylomethylated imidazo[1,2-a]pyridine.

Data Summary
Imidazo[1,2-a]pyridine SubstituentBoronic Acid SubstituentYield (%)
2-(4-methoxyphenyl)4-methoxyphenylGood to Excellent
2-phenyl4-chlorophenylGood
2-methyl3-fluorophenylGood
Electron-donating groupsVariousExcellent to Good
Electron-withdrawing groupsVariousModerate to Good

Table 1: Representative yields for the C-3 arylomethylation reaction.[1] Electron-donating groups on the imidazo[1,2-a]pyridine core generally lead to higher yields compared to electron-withdrawing groups.[1] Steric hindrance on the boronic acid does not significantly impact the product conversion.[1]

II. Regioselective C-3 Iodination

The introduction of an iodine atom at the C-3 position is a valuable transformation, as the resulting C-I bond can be readily utilized in subsequent cross-coupling reactions to build more complex molecules.[13][14] A novel, environmentally friendly method for this transformation utilizes molecular iodine in the presence of an oxidant, often accelerated by ultrasound irradiation.[13][14]

Reaction Rationale and Mechanism

This reaction proceeds via an electrophilic substitution mechanism. An oxidizing agent, such as tert-butyl hydroperoxide (TBHP), is thought to generate a more electrophilic iodine species, which is then attacked by the electron-rich C-3 position of the imidazo[1,2-a]pyridine.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Sigma Complex Sigma Complex Imidazo[1,2-a]pyridine->Sigma Complex Electrophilic Attack Iodine (I2) Iodine (I2) Electrophilic Iodine Species Electrophilic Iodine Species Iodine (I2)->Electrophilic Iodine Species Oxidation Oxidant (e.g., TBHP) Oxidant (e.g., TBHP) Oxidant (e.g., TBHP)->Electrophilic Iodine Species Electrophilic Iodine Species->Sigma Complex C-3 Iodinated Product C-3 Iodinated Product Sigma Complex->C-3 Iodinated Product Deprotonation

Figure 2: General workflow for C-3 iodination.

Detailed Experimental Protocol (Ultrasound-Assisted)
  • Reaction Setup: In a Schlenk tube, combine the imidazo[1,2-a]pyridine (0.2 mmol), iodine (I₂) (0.12 mmol), and tert-butyl hydroperoxide (TBHP, 70% in water) (0.4 mmol).

  • Solvent Addition: Add ethanol (2.0 mL) to the mixture.

  • Reaction Conditions: Place the sealed Schlenk tube in an ultrasonic bath and irradiate for 30 minutes at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the C-3 iodoimidazo[1,2-a]pyridine.[13][14]

Data Summary
Imidazo[1,2-a]pyridine SubstituentYield (%)
2-phenyl92
2-phenyl-7-methyl95
2-phenyl-7-chloro88
2-(4-methoxyphenyl)90
2-(4-nitrophenyl)85

Table 2: Substrate scope for ultrasound-assisted C-3 iodination.[13] The reaction tolerates both electron-donating and electron-withdrawing substituents on the imidazo[1,2-a]pyridine core, consistently providing good to excellent yields.[13]

III. C-3 Sulfenylation and Chalcogenation

The introduction of sulfur or selenium moieties at the C-3 position provides access to compounds with potential applications in materials science and medicinal chemistry. Catalyst-free methods for these transformations have been developed using various sulfur and selenium sources.

A. Iodine-Mediated C-3 Sulfenylation

A transition-metal-free protocol for the regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines has been developed using arylhydrazine hydrochloride and elemental sulfur in the presence of molecular iodine.[15]

B. Direct C-3 Chalcogenation

A highly efficient, solvent-free, and metal-free method for the direct chalcogenation (sulfenylation and selenenylation) of imidazo[1,2-a]pyridines has been achieved using diorganoyl dichalcogenides with a catalytic amount of molecular iodine and DMSO as the oxidant.[16]

Detailed Experimental Protocol (Direct Chalcogenation)
  • Reaction Setup: In a sealed tube, mix the imidazo[1,2-a]pyridine (0.5 mmol), diorganoyl dichalcogenide (0.3 mmol), and iodine (10 mol%).

  • Oxidant Addition: Add dimethyl sulfoxide (DMSO) (1.0 mL).

  • Reaction Conditions: Heat the mixture at 100 °C for the specified time (monitored by TLC).

  • Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Summary
Chalcogen SourceYield (%)
Diphenyl disulfideup to 96
Dibenzyl disulfideGood
Diphenyl diselenideup to 95
Dibenzyl diselenideGood

Table 3: Representative yields for direct C-3 chalcogenation.[16] This method is applicable to a range of disulfides and diselenides, affording the corresponding C-3 functionalized products in high yields.

IV. C-3 Heteroarylation via Cross-Dehydrogenative Coupling

A metal-free, cross-dehydrogenative coupling (CDC) reaction has been developed for the C-3 heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives.[5][17] This method utilizes N,N-dimethylaniline as a methylenation source, providing a highly atom-economical route to C(sp²)–C(sp³) functionalized products.[5][17]

Reaction Rationale and Mechanism

Mechanism studies suggest that this transformation proceeds through a radical pathway.[5][17]

G Start Reaction Initiation Radical_Formation Radical Species Generation Start->Radical_Formation Oxidant C3_Radical_Addition Addition to Imidazo[1,2-a]pyridine Radical_Formation->C3_Radical_Addition Radical Pathway Product_Formation Final Product C3_Radical_Addition->Product_Formation Hydrogen Abstraction End Reaction Complete Product_Formation->End

Figure 3: Simplified workflow for C-3 heteroarylation via CDC.

Detailed Experimental Protocol
  • Reaction Setup: To a reaction vessel, add the imidazo[1,2-a]pyridine derivative (0.2 mmol), N,N-dimethylaniline derivative (0.4 mmol), and the oxidant (e.g., K₂S₂O₈) (0.4 mmol).

  • Solvent Addition: Add a suitable solvent such as acetonitrile (2 mL).

  • Reaction Conditions: Stir the mixture at 80 °C for 12 hours.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Dry the organic phase, evaporate the solvent, and purify the residue by chromatography.

Conclusion

The catalyst-free C-3 functionalization of imidazo[1,2-a]pyridines represents a significant advancement in synthetic organic chemistry, offering environmentally benign, cost-effective, and operationally simple alternatives to traditional metal-catalyzed methods. The protocols detailed in this guide for arylomethylation, iodination, chalcogenation, and heteroarylation provide researchers with a powerful toolkit to rapidly access novel chemical space and accelerate the discovery of new therapeutic agents and functional materials. The inherent reactivity of the imidazo[1,2-a]pyridine core, coupled with innovative reaction design, continues to open new avenues for the efficient construction of complex and biologically relevant molecules.

References

Application Note & Protocols: High-Throughput Synthesis of Small Molecule Libraries Based on the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2][3][4][5][6] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, making it an ideal framework for designing targeted small molecule libraries. This guide provides a comprehensive overview and detailed protocols for the efficient construction and diversification of imidazo[1,2-a]pyridine-based libraries, primarily leveraging the power of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. We will explore the underlying chemical logic, provide step-by-step protocols for core synthesis and subsequent diversification, and offer insights into workflow optimization for drug discovery applications.

The Strategic Imperative: Why Imidazo[1,2-a]pyridine?

The enduring appeal of the imidazo[1,2-a]pyridine scaffold stems from its remarkable biological versatility. Molecules incorporating this core have demonstrated a vast range of pharmacological activities, including hypnotic (e.g., Zolpidem), anxiolytic (e.g., Alpidem), anti-ulcer (e.g., Zolimidine), anticancer, and potent antitubercular properties.[4][7][8][9][10] This proven track record minimizes the risk associated with exploring novel chemical space and provides a strong rationale for its use in library design.

The primary goal of creating a small molecule library is not just to synthesize many compounds, but to do so with maximal structural diversity from readily available starting materials. Multicomponent reactions (MCRs) are exceptionally suited for this task, as they combine three or more reactants in a single step to generate a product that incorporates portions of all inputs.[11][12] The GBB reaction, a highly efficient MCR, stands out as the premier method for assembling the 3-aminoimidazo[1,2-a]pyridine core, which is perfectly primed for further functionalization.[1][5][13]

Logical Workflow for Library Construction

The overall strategy is a two-pronged approach: generating initial diversity through the core synthesis and then expanding that diversity through subsequent modifications. This allows for an exponential increase in the number of unique molecules from a finite set of building blocks.

G cluster_0 Phase 1: Core Synthesis & Primary Diversity cluster_1 Phase 2: Library Diversification A Building Block Set 1: Substituted 2-Aminopyridines MCR Groebke-Blackburn-Bienaymé (GBB) Reaction A->MCR R¹ Variation B Building Block Set 2: Aldehydes B->MCR R² Variation C Building Block Set 3: Isocyanides C->MCR R³ Variation CoreLib Primary Library: 3-Aminoimidazo[1,2-a]pyridines MCR->CoreLib PostMod Post-Synthesis Modification (e.g., Acylation, Sulfonylation) CoreLib->PostMod R⁴ Variation FinalLib Final Diversified Library PostMod->FinalLib

Caption: General workflow for imidazo[1,2-a]pyridine library synthesis.

The Engine of Diversity: The Groebke-Blackburn-Bienaymé Reaction

The GBB reaction is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[1][13] Its power lies in its operational simplicity and its ability to rapidly generate complexity.

Mechanism & Rationale

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is typically catalyzed by a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid.[12][13]

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive Schiff base (imine) intermediate. The use of a Lewis acid is crucial here as it coordinates to the carbonyl oxygen, rendering the carbon more electrophilic and accelerating this step.

  • Nitrile Addition: The nucleophilic isocyanide attacks the electrophilic imine carbon, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization [4+1 Cycloaddition]: The endocyclic nitrogen of the pyridine ring, which is inherently nucleophilic, attacks the nitrilium ion in a 5-exo-dig cyclization. This is the key ring-forming step that establishes the fused imidazole ring.[5][14]

  • Rearomatization: A final proton transfer step leads to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

G start 2-Aminopyridine + Aldehyde (R²-CHO) imine Step 1: Imine Formation (Schiff Base) start->imine H⁺ or Lewis Acid nitrilium Step 2: Nucleophilic Attack (Nitrilium Ion Intermediate) imine->nitrilium isocyanide Isocyanide (R³-NC) isocyanide->nitrilium cyclization Step 3: Intramolecular [4+1] Cycloaddition nitrilium->cyclization 5-exo-dig product Step 4: Rearomatization (Final Product) cyclization->product

Caption: Simplified mechanism of the GBB reaction.

Building Block Selection

The choice of reactants directly translates to the diversity of the final library.

  • 2-Aminopyridines (R¹): Electron-donating or -withdrawing groups on the pyridine ring can modulate the electronics and physical properties of the final compound. Commercially available aminopyridines offer a wide range of substitutions.

  • Aldehydes (R²): A vast number of aldehydes are available, allowing for the introduction of aryl, heteroaryl, or aliphatic groups. The steric and electronic nature of the aldehyde can influence reaction rates.

  • Isocyanides (R³): Isocyanides introduce the exocyclic amine substituent. Both aliphatic (e.g., tert-butyl, cyclohexyl isocyanide) and aromatic isocyanides can be used, providing another critical vector for diversity.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Isocyanides are volatile and possess a strong, unpleasant odor; handle with care.

Protocol 1: General Procedure for GBB Synthesis of a Single Imidazo[1,2-a]pyridine

This protocol describes a representative synthesis using scandium(III) triflate as a catalyst.

Reagents & Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • tert-Butyl isocyanide (1.1 mmol, 1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Methanol (MeOH), anhydrous (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol) and scandium(III) triflate (24.6 mg, 0.05 mmol).

  • Place the flask under an inert atmosphere (N₂ or Argon).

  • Add anhydrous methanol (5 mL) and stir until the solids dissolve.

  • Add benzaldehyde (102 µL, 1.0 mmol) via syringe.

  • Add tert-butyl isocyanide (125 µL, 1.1 mmol) dropwise via syringe. Causality Note: The dropwise addition helps to control any potential exotherm and ensures the reaction proceeds smoothly.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated NaHCO₃ solution (15 mL) to neutralize the acidic catalyst.

  • Separate the organic layer and wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Parallel Library Synthesis in a 24-Well Plate

This protocol adapts the GBB reaction for a library format to generate 24 unique compounds.

Reagents & Materials:

  • 24-well reaction block with magnetic stirring capability.

  • Stock Solutions:

    • Set A: 4 different 2-aminopyridines (0.2 M in MeOH)

    • Set B: 6 different aldehydes (0.2 M in MeOH)

    • Set C: tert-Butyl isocyanide (0.22 M in MeOH)

    • Catalyst: Sc(OTf)₃ (0.01 M in MeOH)

  • Automated or multichannel pipettes.

Procedure:

  • To each well of the 24-well plate, add 500 µL of the Sc(OTf)₃ stock solution (0.005 mmol per well).

  • Dispense 500 µL of one of the four 2-aminopyridine stock solutions (Set A) into each of the 6 wells in its respective row (0.1 mmol per well).

  • Dispense 500 µL of one of the six aldehyde stock solutions (Set B) into each of the 4 wells in its respective column (0.1 mmol per well).

  • Dispense 500 µL of the isocyanide stock solution (Set C) to all 24 wells (0.11 mmol per well).

  • Seal the reaction block with a cap mat and place it on the stirring plate. Stir at room temperature for 24 hours.

  • After the reaction, uncap the block and evaporate the solvent using a genevac or nitrogen blow-down system.

  • Perform a parallel liquid-liquid extraction directly in the plate or in individual vials, or utilize a parallel solid-phase extraction (SPE) method for purification.

  • Analyze each well for purity (e.g., by LC-MS) and determine the yield.

Entry2-Aminopyridine (R¹)Aldehyde (R²)Isocyanide (R³)Yield (%)
12-AminopyridineBenzaldehydetert-Butyl88
22-Amino-5-methylpyridineBenzaldehydetert-Butyl91
32-Aminopyridine4-Chlorobenzaldehydetert-Butyl85
42-Amino-5-methylpyridine4-Chlorobenzaldehydetert-Butyl89
52-AminopyridineBenzaldehydeCyclohexyl82
...............

Table 1: Representative data for a small GBB library synthesis. Yields are hypothetical and for illustrative purposes.

Post-Synthesis Diversification: Adding Another Layer

The 3-amino group generated by the GBB reaction is a powerful synthetic handle for introducing a fourth point of diversity (R⁴). Standard amide bond formation is a robust and reliable method for this purpose.

Caption: Diversification of the 3-amino group via acylation.

Protocol 3: Parallel Acylation of the 3-Amino Group

Procedure (to be performed on the purified primary library):

  • Prepare an array of carboxylic acids or acid chlorides in a 96-well plate.

  • In a separate plate, dissolve the purified 3-aminoimidazo[1,2-a]pyridine products (0.05 mmol each) in a suitable solvent like DMF or DCM.

  • To the amine plate, add a base (e.g., DIPEA, 3 equiv) and a coupling agent if starting from carboxylic acids (e.g., HATU, 1.2 equiv).

  • Transfer the activated acid solutions to the amine plate.

  • Seal and shake at room temperature for 12 hours.

  • Purify the final library using parallel HPLC or SPE.

This tandem GBB-acylation approach can rapidly expand a primary library of 24 compounds into a final library of over 2000 unique molecules by reacting them with a set of ~90 different carboxylic acids.[15][16]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a high-value starting point for the construction of small molecule libraries for drug discovery. By combining the efficiency and diversity-generating power of the Groebke-Blackburn-Bienaymé reaction with robust post-synthesis modification strategies, researchers can rapidly access vast and novel chemical space. The protocols outlined here provide a validated and logical framework for the high-throughput synthesis and diversification of these important heterocyclic compounds, enabling the acceleration of hit and lead identification programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing novel therapeutic programs.[1] This document provides field-proven insights, detailed protocols, and a causal understanding of the critical parameters involved.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a solid foundation before tackling more complex troubleshooting scenarios.

Q1: What is the general synthetic strategy for this compound?

The most effective strategy is a two-step sequence starting from commercially available 2-(aminomethyl)pyridine. The process involves:

  • Acylation and Cyclization: Reaction of 2-(aminomethyl)pyridine with diethyl 2-(ethoxymethylene)malonate followed by a thermally induced intramolecular cyclization to form the core intermediate, Ethyl imidazo[1,5-a]pyridine-1-carboxylate. This is a well-established method for constructing the bicyclic core.

  • Electrophilic Chlorination: Selective chlorination at the C3 position of the electron-rich imidazole ring using N-Chlorosuccinimide (NCS). The C3 position is the most nucleophilic and sterically accessible site for electrophilic attack.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination A 2-(aminomethyl)pyridine + Diethyl 2-(ethoxymethylene)malonate B Intermediate Adduct A->B Acylation (Ethanol, RT) C Ethyl imidazo[1,5-a]pyridine-1-carboxylate B->C Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) D Ethyl imidazo[1,5-a]pyridine-1-carboxylate E This compound D->E Electrophilic Chlorination (Acetonitrile, 0°C to RT) F N-Chlorosuccinimide (NCS) F->E

Caption: General two-step synthetic workflow.

Q2: What is the mechanism of the chlorination step with N-Chlorosuccinimide (NCS)?

N-Chlorosuccinimide (NCS) serves as a source of an electrophilic chlorine atom (Cl⁺).[2] The N-Cl bond is polarized due to the electron-withdrawing succinimide group, making the chlorine atom susceptible to nucleophilic attack. The electron-rich imidazole ring of the substrate attacks the electrophilic chlorine of NCS. This proceeds through a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation, typically by the succinimide anion or another weak base, restores aromaticity and yields the final chlorinated product.[3]

G

Caption: Mechanism of NCS-mediated chlorination.

Q3: Why is temperature control so important during chlorination?

Temperature control is critical for selectivity and preventing side reactions.

  • Exothermicity: The reaction can be exothermic. Without proper cooling (e.g., an ice bath), a runaway reaction can occur, leading to the formation of di-chlorinated or other over-halogenated byproducts.[4]

  • Radical Pathways: At higher temperatures or in the presence of radical initiators, NCS can also react via a free-radical mechanism, which is less selective and can lead to a complex mixture of products.[5] Maintaining a low temperature (0-5 °C) favors the desired electrophilic substitution pathway.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Q4: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yield can stem from issues in either the cyclization or chlorination step. A systematic approach is required.

G start Low Yield Issue check_cyclization Verify Cyclization Step (Check TLC/LC-MS of crude) start->check_cyclization cyclization_ok Cyclization Yield >80%? check_cyclization->cyclization_ok check_chlorination Verify Chlorination Step (Check TLC/LC-MS of crude) chlorination_ok Chlorination Yield >80%? check_chlorination->chlorination_ok cyclization_ok->check_chlorination Yes problem_cyclization Focus on Step 1: - Moisture Control - Reaction Time/Temp - Solvent Purity cyclization_ok->problem_cyclization No problem_chlorination Focus on Step 2: - NCS Quality - Temperature Control - Reaction Time chlorination_ok->problem_chlorination No problem_purification Investigate Purification: - Column Chromatography Conditions - Product Stability chlorination_ok->problem_purification Yes

Caption: Troubleshooting logic for low yield analysis.

Answer Breakdown:

  • Inefficient Cyclization (Step 1):

    • Cause: The key to this step is the complete removal of ethanol formed during the reaction, which drives the equilibrium towards the cyclized product. Incomplete removal can stall the reaction.

    • Solution: Ensure you are using a sufficiently high-boiling and inert solvent like Dowtherm A or Diphenyl ether. The reaction temperature should be high enough (~250 °C) to facilitate both cyclization and removal of the ethanol byproduct. Monitor the reaction by TLC until the starting adduct is fully consumed.

    • Cause: Presence of moisture. Water can hydrolyze the ester functionalities and interfere with the cyclization.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Poor Chlorination (Step 2):

    • Cause: Deactivated N-Chlorosuccinimide. NCS is sensitive to moisture and can degrade over time.

    • Solution: Use a fresh bottle of NCS or recrystallize old reagent from glacial acetic acid.[2] Always store NCS in a desiccator.

    • Cause: Incorrect stoichiometry. Using too little NCS will result in incomplete conversion. Using a large excess can promote di-chlorination.

    • Solution: Use a slight excess of NCS (1.05-1.1 equivalents). Titrate your starting material if its purity is uncertain to ensure accurate stoichiometry.

  • Product Loss During Workup/Purification:

    • Cause: The product may have some solubility in the aqueous phase during extraction.

    • Solution: After extracting with your primary organic solvent (e.g., dichloromethane or ethyl acetate), perform a back-extraction of the aqueous layer to recover any dissolved product.

    • Cause: Degradation on silica gel. The product, being a nitrogen heterocycle, can be sensitive to acidic silica gel.

    • Solution: Deactivate the silica gel by preparing a slurry with your eluent system containing 1-2% triethylamine before packing the column. This neutralizes acidic sites and prevents product degradation.

Q5: I'm observing a significant side product in my chlorination reaction that runs close to my desired product on TLC. What could it be?

Answer: The most probable side product is the di-chlorinated species . The imidazole ring is highly activated, and if the reaction temperature is not strictly controlled or if excess NCS is used, a second chlorination can occur.

  • Identification: Obtain an LC-MS of the crude reaction mixture. The di-chlorinated product will have a molecular weight corresponding to [M+2Cl-H] and will show the characteristic isotopic pattern for two chlorine atoms.

  • Mitigation Strategy:

    • Temperature: Ensure the reaction is maintained at 0 °C during and immediately after the addition of NCS.

    • Addition Rate: Add the NCS portion-wise as a solid or as a solution in the reaction solvent over 15-20 minutes. This prevents a localized high concentration of the chlorinating agent.

    • Stoichiometry: Use no more than 1.1 equivalents of NCS.

ParameterStandard ConditionOptimized for High SelectivityRationale
NCS Equivalents 1.1 - 1.2 eq1.05 eqMinimizes risk of over-chlorination.
Temperature Room Temperature0 °CFavors electrophilic pathway, reduces rate of side reactions.[5]
Solvent Dichloromethane (DCM)Acetonitrile (ACN)ACN can better solvate ionic intermediates, potentially leading to cleaner reactions.
Addition Time All at once15-20 minutes (slowly)Avoids local concentration spikes and exotherms.

Q6: The final product appears dark and oily, and purification by column chromatography is difficult. What are the best practices for purification?

Answer: Dark, oily products often indicate the presence of polymeric or baseline impurities, which can complicate purification.

  • Pre-Column Cleanup: Before loading onto a silica column, dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of activated charcoal, stir for 15 minutes, and then filter through a pad of Celite®. This can effectively remove many colored impurities.

  • Silica Gel Treatment: As mentioned in Q4, always use silica gel that has been neutralized with ~1% triethylamine in the eluent to prevent streaking and product loss.

  • Solvent System (Eluent): Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. A slow, shallow gradient is key to achieving good separation from closely-running impurities.

  • Recrystallization: If chromatography yields an impure solid, recrystallization can be a powerful final purification step. Test various solvent systems such as ethyl acetate/hexanes, ethanol/water, or isopropanol.

Experimental Protocols

Protocol 1: Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-(aminomethyl)pyridine (1.0 eq) and absolute ethanol (5 mL per 1 g of amine).

  • Add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise at room temperature.

  • Stir the mixture for 2 hours at room temperature. The intermediate adduct may precipitate.

  • Remove the ethanol under reduced pressure.

  • Add Dowtherm A (10 mL per 1 g of initial amine) to the residue.

  • Fit the flask with a short-path distillation head to collect the ethanol byproduct.

  • Heat the mixture in a sand bath to 250-255 °C and maintain for 3-4 hours, or until TLC/LC-MS analysis shows complete consumption of the intermediate.

  • Cool the reaction mixture to room temperature. Dilute with hexanes to precipitate the crude product.

  • Filter the solid, wash thoroughly with hexanes, and dry under vacuum. The product can be used in the next step without further purification or can be purified by column chromatography (Hexanes:Ethyl Acetate gradient).

Protocol 2: Synthesis of this compound

  • Dissolve Ethyl imidazo[1,5-a]pyridine-1-carboxylate (1.0 eq) in anhydrous acetonitrile (20 mL per 1 g) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add N-Chlorosuccinimide (1.05 eq) in small portions over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on neutralized silica gel using a Hexanes:Ethyl Acetate gradient to afford the title compound.

References

Technical Support Center: Optimization of Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of imidazo[1,5-a]pyridines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. The imidazo[1,5-a]pyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical endeavor.[1][2] This guide is designed to be a practical bench-top companion, offering solutions to common experimental challenges and empowering you to optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of imidazo[1,5-a]pyridines in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired imidazo[1,5-a]pyridine. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yield is a frequent challenge that can be traced back to several factors, from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is key.

  • Reagent Purity and Stability: Ensure the integrity of your starting materials. 2-(Aminomethyl)pyridines can be susceptible to degradation, and the purity of your electrophilic partner (e.g., aldehydes, ketones, nitroalkanes) is paramount.[1][3] Consider re-purifying starting materials if they have been stored for an extended period. For instance, in syntheses starting from 2-picolylamines and nitroalkanes, the stability of both reactants is crucial for success.[1][3]

  • Catalyst Activity and Selection:

    • Metal Catalysts (e.g., Copper, Iron): If you are employing a metal-catalyzed reaction, the activity of the catalyst is critical.[4][5] Copper(I) and Copper(II) species are commonly used; ensure you are using the correct oxidation state as specified in the protocol.[4][5] The choice of copper salt (e.g., CuI, CuBr, Cu(OTf)2) can significantly impact yield, and screening different salts may be necessary.[6] For example, in a copper-catalyzed oxidative C-H amination, CuI was found to be superior to other copper salts like CuBr, CuCl, and Cu(OAc)2.[6]

    • Metal-Free Catalysts (e.g., Iodine, BF3·Et2O): In metal-free systems, the catalyst's role is equally important. For iodine-mediated reactions, ensure the iodine is fresh and has not sublimed.[7][8] When using Lewis acids like BF3·Et2O, be mindful of its moisture sensitivity.[4]

  • Solvent Choice and Purity: The solvent system can dramatically influence reaction outcomes. For instance, in the denitrogenative transannulation of pyridotriazoles, a specific combination of dichlorobenzene and dichloroethane was found to be crucial for achieving high yields.[4] Always use dry, high-purity solvents, especially for moisture-sensitive reactions.

  • Reaction Temperature: Temperature is a critical parameter that often requires careful optimization. Some reactions proceed efficiently at room temperature, while others necessitate elevated temperatures.[9] For example, in the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA), increasing the temperature from 140 °C to 160 °C significantly improved the yield.[3] It is advisable to perform a temperature screen to find the optimal condition for your specific substrate combination.

  • Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant like molecular oxygen from the air is often required.[4][5] Conversely, for moisture- or air-sensitive catalysts or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[10]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also observing significant impurities. What are the common side reactions, and how can I suppress them?

Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step toward mitigating them.

  • Incomplete Cyclization: In some cases, the reaction may stall after the initial condensation or amination step, leading to the accumulation of intermediates. This can often be addressed by increasing the reaction time or temperature to facilitate the final cyclization step.

  • Over-oxidation or Degradation: In oxidative cyclization reactions, harsh conditions or prolonged reaction times can lead to the degradation of the desired product or starting materials. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Alternative Reaction Pathways: Depending on the substrates and reaction conditions, alternative cyclization pathways may become competitive. For instance, in the Ritter-type synthesis of imidazo[1,5-a]pyridines, a side product can be formed through a competing intramolecular reaction.[11] Modifying the catalyst system or solvent may help to favor the desired reaction pathway.

  • Tautomerization: Some imidazo[1,5-a]pyridine derivatives can exist in different tautomeric forms, which might complicate characterization.[9] Understanding the potential tautomers of your target molecule is important for accurate analysis.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of imidazo[1,5-a]pyridines.

Q1: What are the most common starting materials for imidazo[1,5-a]pyridine synthesis?

A1: The most prevalent precursors are 2-(aminomethyl)pyridine derivatives, which undergo cyclocondensation with a variety of electrophilic partners.[1][3] These partners can include carboxylic acids, aldehydes, ketones, and nitroalkanes.[1][3] Other routes involve the cyclization of 2-pyridyl ketones with alkylamines or multicomponent reactions.[4][7]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends heavily on the specific reaction. Copper salts (e.g., CuI, Cu(OAc)2) are widely used for oxidative cyclizations.[4][5] Iron catalysts have also been employed for C-H amination reactions.[4] For metal-free alternatives, iodine and Lewis acids like BF3·Et2O have proven effective in certain transformations.[4][7] It is recommended to consult the literature for precedents with similar substrates.

Q3: What is the role of an oxidant in many imidazo[1,5-a]pyridine syntheses?

A3: In many synthetic routes, the final step is an oxidative aromatization to form the stable imidazo[1,5-a]pyridine ring system. Molecular oxygen from the air often serves as a green and readily available oxidant, particularly in copper-catalyzed reactions.[4][5] Other oxidants like iodine can also be used.[7]

Q4: How can I purify my imidazo[1,5-a]pyridine product?

A4: Standard purification techniques such as flash column chromatography on silica gel are commonly employed.[1][3] The choice of eluent will depend on the polarity of your product. In some cases, recrystallization can also be an effective purification method.

Q5: Are there any green chemistry approaches to imidazo[1,5-a]pyridine synthesis?

A5: Yes, several approaches aim to improve the environmental footprint of these syntheses. The use of air as an oxidant is a notable example.[4][5] Additionally, research into using greener solvents or even solvent-free conditions is ongoing.[4] For the related imidazo[1,2-a]pyridines, deep eutectic solvents have been explored as a green reaction medium.[12]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key reaction parameters from the literature, providing a starting point for your own optimization studies.

Table 1: Optimization of a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines (Illustrative Example) [6]

EntryCopper Salt (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1CuI (10)NoneK2CO3DMF10090
2CuI (10)NoneNoneDMF10090
3CuBr (10)NoneNoneDMF10077-85
4CuCl (10)NoneNoneDMF10077-85
5Cu2O (5)NoneNoneDMF10040
6CuCl2 (10)NoneNoneDMF10077-85
7CuBr2 (10)NoneNoneDMF10077-85
8Cu(OTf)2 (10)NoneNoneDMF10077-85
9Cu(OAc)2 (10)NoneNoneDMF10077-85

This table illustrates the significant impact of the copper salt on the reaction yield, with CuI being the optimal choice in this particular study.

Table 2: Optimization of Cyclization of 2-(aminomethyl)pyridine with Nitroethane [3]

EntryPPA/H3PO3 RatioTemperature (°C)Yield (%)
185% PPA only110Low
81:114062
91:116077

This table demonstrates the importance of both the reaction medium and temperature in driving the reaction to completion.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines[4]
  • To a reaction tube, add the 2-benzoylpyridine derivative (0.5 mmol), the α-amino acid (1.0 mmol), CuI (10 mol%), and iodine (1.5 mmol).

  • Add DMSO (2.0 mL) as the solvent.

  • Stir the reaction mixture at 120 °C for 12 hours under an air atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.

Protocol 2: Metal-Free Synthesis of Imidazo[1,5-a]pyridines via I2-Mediated sp3 C-H Amination[7][8]
  • In a sealed tube, combine the 2-pyridyl ketone (0.5 mmol), the alkylamine (1.0 mmol), iodine (1.0 mmol), and sodium acetate (1.5 mmol).

  • Add DMSO (2.0 mL) as the solvent.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Synthetic Strategies for Imidazo[1,5-a]pyridines

G cluster_start Starting Materials cluster_reagents Reagents/Conditions cluster_product Product 2-aminomethyl-pyridine 2-aminomethyl-pyridine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine 2-aminomethyl-pyridine->Imidazo[1,5-a]pyridine Cyclocondensation 2-pyridyl_ketone 2-pyridyl_ketone 2-pyridyl_ketone->Imidazo[1,5-a]pyridine sp3 C-H Amination Pyridotriazole Pyridotriazole Pyridotriazole->Imidazo[1,5-a]pyridine Transannulation Electrophile Electrophile (Aldehyde, Ketone, Nitroalkane) Alkylamine Alkylamine Nitrile Nitrile Catalyst Catalyst (Cu, Fe, I2, Lewis Acid) Catalyst->Imidazo[1,5-a]pyridine Oxidant Oxidant (O2, I2) Oxidant->Imidazo[1,5-a]pyridine

Caption: Key synthetic routes to imidazo[1,5-a]pyridines.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low or No Yield Check_Reagents Verify Purity of Starting Materials & Reagents Start->Check_Reagents Check_Catalyst Assess Catalyst Activity (Freshness, Correct Type) Check_Reagents->Check_Catalyst Reagents OK No_Improvement Consult Further Literature for Alternative Methods Check_Reagents->No_Improvement Impure Optimize_Temp Screen Reaction Temperature Check_Catalyst->Optimize_Temp Catalyst OK Check_Catalyst->No_Improvement Inactive Optimize_Solvent Evaluate Solvent System Optimize_Temp->Optimize_Solvent Temperature Optimized Optimize_Temp->No_Improvement No Effect Check_Atmosphere Confirm Correct Atmosphere (Air vs. Inert) Optimize_Solvent->Check_Atmosphere Solvent Optimized Optimize_Solvent->No_Improvement No Effect Improved_Yield Improved Yield Check_Atmosphere->Improved_Yield Conditions Optimized Check_Atmosphere->No_Improvement No Effect

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Side Products in Imidazo[1,5-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The unique structure of imidazo[1,5-a]pyridines makes them valuable in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis can sometimes be accompanied by the formation of undesired side products, complicating purification and reducing yields.

This document provides in-depth troubleshooting advice in a question-and-answer format to address specific challenges you may encounter during your experiments. The insights provided here are based on established chemical principles and field-proven experience to ensure you can optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of a side product that appears to be an amide. What is happening and how can I prevent it?

Answer:

This is a common issue, particularly in syntheses that proceed through a nitrilium ion intermediate, such as the Ritter-type reaction.[5] The formation of an amide side product typically occurs when the nitrilium ion is attacked by a nucleophilic solvent (like an alcohol) or residual water in the reaction mixture, followed by hydrolysis.[5]

Causality: The reaction pathway leading to the desired imidazo[1,5-a]pyridine involves an intramolecular cyclization of the nitrilium ion with the pyridine ring. However, this is a competitive process. If the rate of nucleophilic attack by solvent or water is comparable to the rate of intramolecular cyclization, a significant amount of the amide side product will be formed.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Amide Side Product Formation start Amide Side Product Observed check_reagents Ensure Anhydrous Conditions: - Dry solvents (e.g., over molecular sieves) - Use freshly opened, high-purity reagents start->check_reagents optimize_catalyst Optimize Catalyst/Acid System: - Adjust equivalents of acid (e.g., p-TsOH) - Ensure catalyst (e.g., Bi(OTf)3) is active check_reagents->optimize_catalyst adjust_temp Modify Reaction Temperature: - Lower temperature may favor intramolecular cyclization - Higher temperature can sometimes promote side reactions optimize_catalyst->adjust_temp monitor Monitor Reaction Progress (TLC/LC-MS): - Stop the reaction once starting material is consumed - Avoid prolonged reaction times adjust_temp->monitor success Minimized Side Product monitor->success

Caption: Workflow for minimizing amide side product formation.

Experimental Protocol: Minimizing Amide Formation in a Ritter-Type Reaction

  • Reagent and Solvent Preparation:

    • Dry the reaction solvent (e.g., dichloromethane, acetonitrile) over activated 4 Å molecular sieves for at least 24 hours prior to use.

    • Use freshly opened, anhydrous p-toluenesulfonic acid (p-TsOH·H₂O) and bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃).[5]

  • Reaction Setup:

    • Assemble the glassware and flame-dry it under a vacuum.

    • Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Dissolve the pyridinylmethanol starting material and the nitrile in the anhydrous solvent under an inert atmosphere.

    • Add the catalyst (Bi(OTf)₃) and acid (p-TsOH·H₂O) at the optimized stoichiometry. A study showed that varying the equivalents of p-TsOH can significantly impact the yield.[5]

    • Maintain the reaction at the optimized temperature. It has been observed that temperatures between 100-150 °C can improve yields in some cases.[5]

  • Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and proceed with the aqueous workup.

    • Purify the crude product using silica gel column chromatography.[5]

Question 2: My reaction is sluggish and I'm getting a low yield of the desired imidazo[1,5-a]pyridine. What factors could be contributing to this?

Answer:

Low reactivity and poor yields can stem from several factors, including inefficient catalyst activity, steric hindrance, and electronic effects of the substrates.

Causality: The formation of the imidazo[1,5-a]pyridine ring is often the rate-determining step. If the starting materials are sterically hindered or contain electron-withdrawing groups that deactivate the pyridine ring, the intramolecular cyclization can be slow.[5] Catalyst deactivation or insufficient acid strength can also lead to a sluggish reaction.

Troubleshooting Strategies:

Factor Potential Cause Recommended Action Supporting Evidence
Catalyst/Acid Inactive catalyst or insufficient acid strength.Use a fresh, high-purity catalyst. Screen different Lewis or Brønsted acids. Optimize the acid concentration.The combination of Bi(OTf)₃ and p-TsOH has been shown to be effective.[5]
Temperature Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for decomposition.Increasing the temperature from 100 °C to 150 °C has been shown to slightly improve yields in some cases.[5]
Substrate Electronics Electron-withdrawing groups on the pyridine or benzyl moiety.Consider using a more forcing catalyst system or a different synthetic route.Substrates with a para-trifluoromethyl group have shown incompatibility with certain methods.[5]
Solvent The solvent may not be optimal for the reaction.Screen different solvents. A combination of dichlorobenzene and dichloroethane has been shown to be effective in some syntheses.[6]The choice of solvent can be crucial for achieving quantitative yields.[6]
Question 3: I am having difficulty purifying my final product. Are there any specific techniques for imidazo[1,5-a]pyridines?

Answer:

Purification of imidazo[1,5-a]pyridines can indeed be challenging due to their polarity and potential for co-elution with starting materials or byproducts.

Purification Workflow:

G cluster_1 Purification Strategy for Imidazo[1,5-a]pyridines start Crude Product Mixture column_chromatography Column Chromatography: - Silica gel is standard. - Gradient elution (e.g., EtOAc/Hexane) is often effective. start->column_chromatography crystallization Crystallization: - If the product is a solid, this can be highly effective. - Screen various solvents (e.g., ethanol, ethyl acetate, hexanes). column_chromatography->crystallization acid_base_extraction Acid-Base Extraction: - Exploit the basicity of the imidazo[1,5-a]pyridine core. - Dissolve in an organic solvent, extract with dilute acid, basify the aqueous layer, and re-extract. crystallization->acid_base_extraction pure_product Pure Imidazo[1,5-a]pyridine acid_base_extraction->pure_product

Caption: A general purification workflow for imidazo[1,5-a]pyridines.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazo[1,5-a]pyridine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The neutral and acidic impurities will remain in the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 8). The imidazo[1,5-a]pyridine will precipitate if it is a solid, or it can be extracted.

  • Re-extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Question 4: I'm observing the formation of an unexpected isomer. How can I confirm its structure and what might be causing its formation?

Answer:

The formation of isomers is a possibility, especially in reactions involving multiple potential cyclization pathways. The imidazo[1,2-a]pyridine isomer is a common alternative.

Causality: The regioselectivity of the cyclization is determined by the relative nucleophilicity of the nitrogen atoms in the starting pyridine derivative and the stability of the resulting fused ring system. Certain reaction conditions or starting materials may favor the formation of the thermodynamically or kinetically favored isomer.

Characterization and Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the protons on the pyridine and imidazole rings will be distinct for each isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the isomer.

  • X-ray Crystallography: If a single crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation.[7]

Strategies to Control Isomer Formation:

  • Choice of Starting Material: The substitution pattern on the pyridine ring can direct the cyclization to favor one isomer over another.

  • Reaction Conditions: Temperature, solvent, and catalyst can all influence the isomeric ratio. A systematic screen of these parameters may be necessary to optimize for the desired isomer.

References

Technical Support Center: Purification of Crude Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. However, for imidazo[1,5-a]pyridine cores, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding substituted 2-aminomethylpyridine precursor.

  • Regioisomers: Depending on the cyclization strategy, isomers can form, which may have very similar polarities, posing a significant purification challenge.

  • Over-chlorinated or Incompletely Chlorinated Analogs: If chlorination is a key step, you may see related byproducts.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic workup conditions. This introduces a highly polar impurity.

  • Solvent Adducts and Reagent-Related Byproducts: For example, byproducts from cyclizing agents like phosphorus pentoxide or phosphoryl chloride, if used in the synthesis.[1]

Q2: What are the primary recommended purification methods for this compound?

A2: The two most effective and widely used methods for this class of moderately polar heterocyclic compounds are flash column chromatography on silica gel and recrystallization .

  • Flash Column Chromatography is excellent for removing impurities with different polarities, including starting materials and most byproducts.[2]

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the crude purity is already high (>90%). It is particularly effective at removing isomers that may co-elute during chromatography.

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the purity and quantity of your crude material. A preliminary analysis by Thin Layer Chromatography (TLC) or LC-MS is crucial.

  • Use Column Chromatography when: The crude material contains multiple impurities with significantly different Rf values from your product, or when the purity is low to moderate (<90%).

  • Use Recrystallization when: The crude material is of relatively high purity (>90%) with minor impurities, or if you need to obtain crystalline material suitable for X-ray analysis.[3] Often, the best approach is a sequential purification: first by column chromatography to remove the bulk of impurities, followed by recrystallization of the pooled, clean fractions to achieve maximum purity.

Q4: What key physical properties of this compound should I consider?

A4: Key properties to consider are its moderate polarity and potential for interaction with silica gel.

  • Solubility: The compound is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.[4] Its solubility in less polar solvents like hexanes or more polar solvents like methanol should be assessed for chromatographic and recrystallization purposes.

  • Stability: The imidazopyridine core is generally stable. However, the ester functional group can be sensitive to strong acids or bases. It is advisable to avoid prolonged exposure to harsh pH conditions during aqueous workups or chromatography. The chloro-substituent is typically stable under standard purification conditions.

Troubleshooting Guide: Common Purification Issues & Solutions

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Issues

Q5: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?

A5: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated.[5]

  • Causality: The concentration of the solute is too high for the given temperature, causing it to crash out as a liquid phase instead of forming an ordered crystal lattice.

  • Troubleshooting Steps:

    • Re-heat the Solution: Warm the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.

    • Cool Slowly: Allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool), and then transfer it to an ice bath. Slow cooling is critical for the formation of pure, well-defined crystals.[5]

    • Consider a Different Solvent: The chosen solvent may be too "good." A solvent system where the compound has slightly lower solubility when hot might be more effective.

Q6: The yield from my recrystallization is very low. How can I improve it?

A6: Low yield typically points to two main issues: using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Causality: If excess solvent is used, the solution never becomes saturated enough upon cooling for the bulk of the product to precipitate.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Thorough Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can carefully evaporate some of the solvent from the filtrate (the "mother liquor") and re-cool it to obtain a second, albeit likely less pure, crop of crystals.[5]

    • Solvent System Optimization: Consider using a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then cool slowly.

Column Chromatography Issues

Q7: My compound is streaking badly on the TLC plate and the column. What is causing this?

A7: Streaking is often caused by interactions between the compound and the stationary phase (silica gel) or by sample overloading.

  • Causality: The nitrogen atoms in the imidazo[1,5-a]pyridine ring system are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and streaking.

  • Troubleshooting Steps:

    • Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent. This will neutralize the acidic sites on the silica gel and improve the elution profile of your basic compound.

    • Check for Insolubility: If the compound is not fully dissolved in the eluent when loaded, it can cause streaking. Ensure your compound is fully soluble in the initial loading solvent.

    • Reduce Loading: Overloading the column is a common cause of poor separation and streaking. As a general rule, aim for a sample-to-silica gel ratio of 1:50 to 1:100 by weight.

Q8: I can't find a solvent system that separates my product from a key impurity. What should I try?

A8: This is a common challenge, especially with isomers or impurities of very similar polarity.

  • Causality: The relative affinity of your product and the impurity for the stationary phase is too similar in the chosen eluent system.

  • Troubleshooting Steps:

    • Change Solvent Selectivity: Instead of just varying the ratio of two solvents (e.g., hexane/ethyl acetate), change one or both of the solvents entirely. Different solvents interact with solutes in different ways. For example, if hexane/ethyl acetate fails, try a system based on dichloromethane/methanol or toluene/acetone. Purification of similar imidazopyridines has been achieved with various systems, highlighting the need for screening.[6][7]

    • Use a Gradient: A shallow gradient elution, where the polarity of the eluent is increased slowly over time, can often resolve closely eluting compounds that merge in an isocratic (constant solvent ratio) system.

    • Consider a Different Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (which has different selectivity), or reversed-phase silica (C18) for more polar compounds.

Experimental Protocols & Data

Workflow: Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial analysis of the crude product.

Purification_Strategy start Analyze Crude Product (TLC, LCMS, 1H NMR) purity_check Assess Purity & Impurity Profile start->purity_check high_purity High Purity (>90%) Few Impurities purity_check->high_purity High low_purity Low/Moderate Purity (<90%) Multiple Impurities purity_check->low_purity Low recrystallize Primary Method: Recrystallization high_purity->recrystallize chromatography Primary Method: Flash Column Chromatography low_purity->chromatography final_purity_check1 Check Purity recrystallize->final_purity_check1 final_purity_check2 Check Purity of Pooled Fractions chromatography->final_purity_check2 end_product Pure Product final_purity_check1->end_product >99% Pure final_purity_check2->end_product >99% Pure recrystallize_optional Optional Recrystallization (for highest purity) final_purity_check2->recrystallize_optional <99% or non-crystalline recrystallize_optional->end_product

Caption: Decision tree for selecting a purification method.

Table 1: Recommended Solvent Systems for Flash Column Chromatography
Eluent SystemRatio (v/v)Application Notes
Hexane / Ethyl AcetateGradient 9:1 to 1:1A good starting point for many imidazopyridine derivatives.[7] Adjust the gradient based on the TLC analysis.
Dichloromethane / MethanolGradient 100:0 to 95:5Useful if the compound has low solubility or mobility in Hexane/EtOAc systems. Be aware that DCM can be slightly acidic.
Toluene / AcetoneGradient 9:1 to 7:3Offers different selectivity compared to ester-based systems and can sometimes resolve difficult separations.
Hexane / Ethyl Acetate + 0.5% TEAGradient 9:1 to 1:1Recommended if streaking is observed due to the basic nature of the compound.
Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates. Aim for an Rf value of ~0.25-0.35 for your product in the collection solvent.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Inject the solution directly onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides better resolution.

  • Elution: Begin eluting with the starting solvent system. If running a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring, until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Optimizing Catalyst Choice for Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices and troubleshoot common issues related to catalysis in this vital synthetic process. Imidazopyridines are privileged scaffolds in medicinal chemistry, found in leading drugs like Zolpidem and Alpidem, making their efficient synthesis a paramount goal.[1][2] The choice of catalyst is often the single most important variable determining the success, efficiency, and selectivity of the reaction.

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions and resolve challenges in your own research.

Part 1: Catalyst Selection - Frequently Asked Questions

The first and most critical step is selecting a catalytic system appropriate for your specific substrates and desired transformation. A mismatched catalyst is a common source of failed reactions.

Q1: How do I choose the best initial catalyst for my specific imidazopyridine synthesis?

A1: Selecting the right catalyst depends on your synthetic strategy, the nature of your starting materials, and practical considerations like cost and environmental impact. Imidazopyridine synthesis can be broadly approached via several pathways, each favoring a different class of catalyst.[1]

A logical workflow can guide your decision:

CatalystSelection start What is your primary synthetic route? route_condensation Condensation of 2-Aminopyridine with α-Haloketone? start->route_condensation route_ch C-H Functionalization or Oxidative Coupling? start->route_ch route_mcr Multi-Component Reaction (MCR)? start->route_mcr route_photo Using Light as an Energy Source? start->route_photo cat_traditional Consider Traditional Methods: - Catalyst-free (thermal) - Base-catalyzed (DBU, NaHCO3) - Lewis Acids (I2, SnCl2) route_condensation->cat_traditional Classic & Reliable cat_cu Copper Catalysts are a strong choice: - CuI, Cu(OAc)2, CuO NPs - Excellent for C-N/C-C bond formation - Often uses air as a green oxidant route_ch->cat_cu Most Common cat_pd Palladium Catalysts offer versatility: - Pd(OAc)2, Pd(dppf)Cl2 - Ideal for cross-coupling (e.g., Suzuki, Sonogashira) - High functional group tolerance route_ch->cat_pd For Coupling cat_fe Iron Catalysts are cost-effective: - FeCl2, FeCl3 - Good for tandem Michael addition/cyclization - Environmentally benign route_ch->cat_fe Green Option route_mcr->cat_cu A3 Coupling route_mcr->cat_pd Suzuki/Cyclization cat_photo Photoredox Catalysts enable novel pathways: - Eosin Y, Rose Bengal (Organic Dyes) - Acridinium derivatives - Mild, room temperature conditions route_photo->cat_photo Radical Pathways

Caption: Decision workflow for initial catalyst selection.

To further refine your choice, consult the following comparison table summarizing the most common catalytic systems.

Table 1: Comparison of Catalytic Systems for Imidazopyridine Synthesis

Catalyst System Primary Application Key Advantages Common Limitations Representative Source(s)
Copper (Cu) Oxidative C-H functionalization, C-N/C-C bond formation, MCRs.[3] Low cost, abundant, environmentally benign, often uses air as the terminal oxidant.[3][4][5] Can require additives (e.g., PivOH), may be sensitive to ligand choice for selectivity.[5] --INVALID-LINK--[6]
Palladium (Pd) Cross-coupling reactions (Suzuki, Sonogashira) post-synthesis, one-pot MCR/coupling.[3][7] High functional group tolerance, excellent for building molecular complexity, well-established reactivity.[3][8] Higher cost, potential for product contamination with heavy metals, requires specific ligands.[8] --INVALID-LINK--[2]
Iron (Fe) Tandem Michael addition/cyclization from nitroolefins.[6][9] Very low cost, environmentally friendly, operationally simple.[9] Substrate scope can be limited, may require higher temperatures.[9] --INVALID-LINK--[9]
Iodine (I₂) Electrophilic cyclization, oxidative C-N bond formation.[6][10] Metal-free, cost-effective, simple to handle.[10] Often requires a co-oxidant (e.g., TBHP, H₂O₂), can lead to halogenated side products.[11][12] --INVALID-LINK--[10]

| Photoredox | C-H functionalization (alkylation, formylation, etc.) via radical pathways.[13][14][15] | Extremely mild conditions (room temp), high selectivity, accesses unique chemical space.[13][16] | Requires specific light sources (e.g., blue LEDs), can be sensitive to quenching.[14] | --INVALID-LINK--[16] |

Part 2: Troubleshooting Guides

Even with the right initial choice, experiments can fail. This section addresses the most common catalyst-related problems in a direct Q&A format.

Issue 1: Low or No Product Yield

Q2: My reaction has a very low yield or isn't working at all. Before I abandon the catalyst, what parameters should I investigate?

A2: This is the most frequent issue. A low yield is a symptom that can point to several root causes related to the catalyst's environment and stability. Systematically investigating these factors is key.

Causality Checklist:

  • Catalyst Activity & Integrity: Is the catalyst in its active form?

    • Copper: Many reactions rely on Cu(I) or Cu(II) species.[3] For aerobic oxidations, the catalytic cycle involves both. Ensure your precursor is correct or can be activated in situ. Some protocols use CuI, while others use Cu(OAc)₂; they are not always interchangeable without re-optimization.[17]

    • Palladium: Pd(0) is typically the active species in cross-coupling. Ensure your Pd(II) precatalyst can be reduced in situ or that you are using a Pd(0) source if required. The boronate functionality used in some Suzuki couplings is remarkably tolerant to Lewis acid-catalyzed cyclizations, but the subsequent Pd(0)-catalyzed coupling must proceed cleanly.[7]

    • Moisture/Air Sensitivity: While many modern procedures are robust, some catalysts or reagents are sensitive. If using a catalyst known to be air-sensitive (e.g., certain Pd(0) complexes), ensure you are using proper inert atmosphere techniques.[18] Conversely, some reactions, particularly copper-catalyzed aerobic oxidations, require air or oxygen to function.[4][5][18]

  • Sub-Optimal Reaction Conditions: Have you found the "sweet spot" for the catalyst?

    • Temperature: Excessively high temperatures can cause catalyst decomposition or unwanted side reactions.[18] Conversely, the reaction may have a high activation energy barrier. A systematic temperature screen (e.g., 60 °C, 80 °C, 100 °C) is recommended during optimization.[11][19]

    • Solvent: The solvent's polarity and coordinating ability can dramatically influence catalyst solubility and reactivity. For instance, coordinating solvents like DMSO or DMF can stabilize catalytic species, while non-polar solvents like toluene might be better for other systems.[5][18] A solvent screen is a powerful optimization tool.[10]

    • Additives & Bases: Many reactions are critically dependent on additives. In copper catalysis, pivalic acid (PivOH) is often used to facilitate the C–H activation step.[5] In palladium catalysis, the choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.[20] Omitting these or using the wrong one can halt the reaction entirely.

The following workflow provides a systematic approach to diagnosing low-yield issues.

TroubleshootingYield start Start: Low or No Yield check_catalyst 1. Verify Catalyst Integrity - Correct oxidation state? - Handled correctly (air/moisture)? - From a reliable source? start->check_catalyst check_conditions 2. Re-evaluate Reaction Conditions - Is temperature optimal? - Is the solvent appropriate? - Are all additives/bases present? start->check_conditions check_substrate 3. Assess Substrate Compatibility - Steric hindrance near reaction site? - Functional groups that could poison catalyst (e.g., unprotected thiols)? start->check_substrate solution_catalyst Action: Try a fresh batch of catalyst. If applicable, add a pre-activation step. check_catalyst->solution_catalyst solution_conditions Action: Perform a systematic optimization. Screen temperature, solvent, and base/additive concentration. check_conditions->solution_conditions solution_substrate Action: Use protecting groups if needed. Consider a different catalyst known to tolerate your functional groups. check_substrate->solution_substrate

Caption: Systematic workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Side Products / Poor Selectivity

Q3: My reaction works, but it's messy. How can I tune the catalytic system to improve selectivity and minimize side products?

A3: Poor selectivity is often a sign that the catalyst is promoting alternative, undesired reaction pathways. Fine-tuning the components of the catalytic system can dramatically improve the outcome.

Key Levers for Improving Selectivity:

  • Ligand Modification (Primarily for Pd, but also Cu): The ligand is the catalyst's "steering wheel."

    • Mechanism: Ligands modify the steric and electronic properties of the metal center. Bulky ligands can prevent multiple substitutions or direct the reaction to a less hindered position. Electron-donating ligands can speed up certain steps in the catalytic cycle (like reductive elimination in Pd catalysis), potentially outcompeting side reactions.

    • Practical Example: In developing Pd-catalyzed C-H arylation, the choice between monodentate and bidentate phosphine ligands, or N-heterocyclic carbene (NHC) ligands, can completely change the reaction's efficiency and selectivity.[8]

  • Adjusting the Catalyst/Reagent Stoichiometry:

    • Mechanism: An excess of a particular reactant can lead to byproducts. For example, in a C-H arylation, using too much aryl halide could lead to di-arylated products. Carefully controlling stoichiometry is essential.[18]

    • Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes improve selectivity by disfavoring higher-energy side pathways. Conversely, a stalled reaction may need a higher loading.

  • Choice of Additive or Co-oxidant:

    • Mechanism: Additives can play multiple roles, from serving as proton shuttles to regenerating the active catalyst. Co-oxidants are crucial in oxidative C-H functionalization to turn over the catalytic cycle.

    • Practical Example: In the synthesis of C3-carbonylated imidazopyridines, a NaIO₄/TBHP system was found to be effective.[11] Changing the oxidant (e.g., to O₂, or DDQ) would fundamentally alter the reaction's potential and selectivity profile.

Table 2: Common Additives and Their Roles in Imidazopyridine Synthesis

Additive/Reagent Catalyst System Typical Role Example Source
PivOH (Pivalic Acid) Copper (Cu) Acts as a ligand and facilitates C-H activation via a concerted metalation-deprotonation (CMD) mechanism. --INVALID-LINK--[5]
TBHP (tert-Butyl Hydroperoxide) Iodine (I₂), Iron (Fe) Terminal oxidant, often involved in radical generation pathways. --INVALID-LINK--
K₂CO₃, Cs₂CO₃ Palladium (Pd) Base used in cross-coupling reactions to facilitate transmetalation and neutralize acids formed during the reaction. --INVALID-LINK--[20]

| KI (Potassium Iodide) | Photoredox | Additive used in some formylation reactions, potentially as a radical initiator or mediator. | --INVALID-LINK--[14] |

Part 3: Detailed Experimental Protocol

To provide a practical, field-tested example, here is a detailed protocol for a common and robust method: the copper-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines.

Protocol: Copper(I)-Catalyzed Aerobic Oxidative Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from methodologies that utilize copper catalysts with air as the sole, green oxidant.[4][6]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94.1 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • Dimethylformamide (DMF), 3 mL

  • Reaction vial or round-bottom flask with a stir bar

  • Condenser (if heating above solvent boiling point)

Procedure:

  • Vessel Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg), CuI (19.0 mg).

  • Reagent Addition: Add DMF (3 mL) to the vial, followed by acetophenone (140 µL).

  • Reaction Setup: Place the vial in a pre-heated oil bath at 100-120 °C. It is crucial that the reaction is open to the air to allow for the oxidative cycle to proceed. A balloon filled with air or simply leaving the vial loosely capped (with a needle as an outlet) is often sufficient. Do not seal the vessel tightly.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Self-Validation: The success of this protocol relies on the presence of both the copper catalyst and an oxygen source (air). A control experiment run under a nitrogen atmosphere should yield little to no product, validating the proposed aerobic oxidative mechanism.[4]

References

Technical Support Center: Copper-Free Sonogashira Coupling of Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the copper-free Sonogashira coupling of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges and questions that arise when working with the unique imidazopyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: Why should I choose a copper-free Sonogashira protocol for my imidazopyridine substrate?

While the classic Sonogashira reaction, which uses a copper(I) co-catalyst, is highly effective, it presents several drawbacks that are particularly relevant when working with complex heterocyclic substrates like imidazopyridines.[1]

  • Minimization of Homocoupling: The primary reason is to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts.[2][3] Copper(I) salts catalyze the oxidative dimerization of terminal alkynes, leading to impurities that are often difficult to separate from the desired product.[4][5]

  • Improved Substrate Tolerance: Nitrogen-rich heterocycles, such as imidazopyridines, can coordinate to copper, potentially inhibiting catalytic activity or promoting undesired side reactions. Eliminating copper simplifies the reaction system and can lead to cleaner outcomes.[3]

  • Reduced Toxicity: Copper is toxic, and its removal from the final active pharmaceutical ingredient (API) is a critical and often costly step in drug development.[6] Copper-free protocols align better with green chemistry principles and simplify downstream purification.[7]

Q2: What is the general reactivity order for halo-imidazopyridines in this coupling?

The reactivity of the halide on the imidazopyridine ring is the primary determinant of reaction success and follows the established trend for sp²-hybridized carbons in cross-coupling reactions.[8][9]

Reactivity Order: Iodo- > Bromo- > Chloro-imidazopyridine

  • Iodo-imidazopyridines: These are the most reactive substrates due to the weaker C-I bond, facilitating the initial oxidative addition step to the Pd(0) catalyst.[8][9] Reactions with iodo-substituted imidazopyridines can often be performed under milder conditions, sometimes even at room temperature.[8]

  • Bromo-imidazopyridines: These are very common and versatile substrates. They are generally less reactive than their iodo-counterparts and typically require elevated temperatures to achieve good conversion.[8][10]

  • Chloro-imidazopyridines: These are the least reactive and most challenging substrates.[8] Successful coupling often requires specialized, highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with higher temperatures.[9]

Q3: Which palladium source and ligand combination is a good starting point for imidazopyridines?

For a robust starting point with a broad range of imidazopyridine substrates, a combination of a stable Pd(II) precatalyst and a bulky, electron-rich phosphine ligand is recommended.

ComponentRecommended Starting PointRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) species.[9][11]
Phosphine Ligand XPhos, SPhos, or P(t-Bu)₃Bulky, electron-rich phosphine ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which facilitates the rate-limiting oxidative addition step, especially with less reactive aryl bromides and chlorides.[12]

A pre-formed catalyst like [DTBNpP]Pd(crotyl)Cl has also shown high efficacy for challenging couplings at room temperature.[13]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Conversion of the Imidazopyridine Halide

You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.

G start Low/No Conversion catalyst_check Is the Pd catalyst active? (Formation of Palladium Black?) start->catalyst_check temp_check Is the reaction temperature adequate? catalyst_check->temp_check No (Catalyst looks fine) catalyst_sol Solution: Use fresh catalyst. Consider a more robust ligand. Ensure inert atmosphere. catalyst_check->catalyst_sol Yes (Black Precipitate) base_check Is the base strong/soluble enough? temp_check->base_check No temp_sol Solution: Increase temperature. For Ar-Br, target 80-110°C. For Ar-Cl, >100°C may be needed. temp_check->temp_sol Yes (Using Aryl Bromide/Chloride) reagent_check Are reagents pure & solvent dry/degassed? base_check->reagent_check No base_sol Solution: Switch to a stronger or more soluble base. Try Cs₂CO₃ or K₃PO₄. Ensure base is finely powdered. base_check->base_sol Yes final_check Still no reaction. Consider a different ligand/solvent system. reagent_check->final_check No reagent_sol Solution: Purify starting materials. Use anhydrous solvent. Degas thoroughly with Ar/N₂. reagent_check->reagent_sol Yes

Caption: Troubleshooting Decision Tree for Low Conversion.

  • Cause A: Inactive Catalyst

    • Observation: A black precipitate (palladium black) forms, indicating catalyst decomposition.[14]

    • Solution: The active Pd(0) species is prone to aggregation.

      • Use a Robust Ligand: Bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) center and prevent aggregation.

      • Ensure Strict Anaerobic Conditions: Oxygen can degrade both the palladium catalyst and phosphine ligands.[14] Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).

      • Use a Fresh Palladium Source: Pre-catalysts can degrade upon storage. Use a fresh batch or a reliable source.

  • Cause B: Insufficient Reaction Temperature

    • Observation: The reaction is clean but conversion has stalled. This is common for bromo- and chloro-imidazopyridines.

    • Solution: The oxidative addition step is often the rate-limiting step and is highly temperature-dependent.[10]

      • For bromo-imidazopyridines , if room temperature fails, increase the temperature incrementally to 60°C, 80°C, and then 100-110°C.

      • For chloro-imidazopyridines , temperatures exceeding 100°C are often necessary.

  • Cause C: Ineffective Base

    • Observation: The reaction is sluggish, and you may see some alkyne homocoupling.

    • Solution: The base's role is to deprotonate the terminal alkyne to form the active acetylide species.[9]

      • Switch to an Inorganic Base: While amine bases like Et₃N or DIPEA are common, they can sometimes act as ligands or cause side reactions. Inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective in copper-free systems.[3][15]

      • Solubility is Key: If using an inorganic base in a non-polar solvent like toluene or dioxane, ensure it is finely powdered to maximize surface area. In some cases, a polar aprotic solvent like DMF or DMSO can improve the solubility and efficacy of the base.[13][16]

Problem 2: Significant Alkyne Homocoupling (Glaser Product) is Observed

You see a significant amount of the alkyne dimer in your reaction mixture by LC-MS or NMR.

G start Significant Homocoupling oxygen_check Is the system truly anaerobic? start->oxygen_check alkyne_check How was the alkyne added? oxygen_check->alkyne_check Yes oxygen_sol Solution: Rigorously degas solvent (3x freeze-pump-thaw cycles). Maintain positive inert gas pressure. oxygen_check->oxygen_sol No / Unsure base_check What base is being used? alkyne_check->base_check All at once alkyne_sol This is good practice. Proceed to next check. alkyne_check->alkyne_sol Slowly / Syringe Pump alkyne_sol_action Solution: Add the alkyne slowly via syringe pump over several hours. This keeps instantaneous concentration low. alkyne_check->alkyne_sol_action All at once base_sol Solution: Switch to a bulkier amine (DIPEA) or an inorganic base (Cs₂CO₃). Reduce base equivalents if possible. base_check->base_sol Amine Base (e.g., Et₃N) alkyne_sol_action->base_check

Caption: Strategy to Minimize Alkyne Homocoupling.

  • Cause A: Presence of Oxygen

    • Observation: Even in a "copper-free" reaction, trace metals and oxygen can promote oxidative homocoupling.

    • Solution: This is the most critical factor.

      • Degas Rigorously: Sparge your solvent with argon or nitrogen for at least 30 minutes. For maximum oxygen removal, use several "freeze-pump-thaw" cycles.

      • Maintain Inert Atmosphere: Use a balloon or a positive pressure inlet of inert gas throughout the entire reaction setup and duration.

  • Cause B: High Alkyne Concentration

    • Observation: Homocoupling is a bimolecular reaction, so its rate is highly dependent on the alkyne concentration.

    • Solution:

      • Slow Addition: Instead of adding all the alkyne at the beginning, add it slowly to the reaction mixture over a period of 1-4 hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over homocoupling.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a Bromo-Imidazopyridine

This protocol is a robust starting point for a generic 3-bromo-imidazopyridine derivative.

Reagents & Equipment:

  • 3-Bromo-imidazopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • Cs₂CO₃ (2.0 equiv), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-imidazopyridine, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Understanding the "Why": The Catalytic Cycle

A grasp of the mechanism is essential for logical troubleshooting. The copper-free cycle relies on a palladium-only pathway.[8][17][18]

CopperFreeSonogashira Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AlkyneComplex [L-Pd(II)(Ar)(Alkyne)]⁺ OxAdd->AlkyneComplex Alkyne Coordination (R'CCH) AcetylideComplex L-Pd(II)(Ar)(CCR') AlkyneComplex->AcetylideComplex Deprotonation (-Base-H⁺) AcetylideComplex->Pd0 Reductive Elimination (Ar-CCR') BaseH Base-H⁺ AcetylideComplex->BaseH ArX Imidazopyridine-X ArX->OxAdd Alkyne H-C≡C-R' Alkyne->AlkyneComplex Product Imidazopyridine-C≡C-R' Base Base Base->AlkyneComplex

References

Technical Support Center: A Researcher's Guide to Scaling the Synthesis of Imidazo[1,5-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of imidazo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Imidazo[1,5-a]pyridines are a cornerstone of many pharmaceutical and agrochemical research programs, and mastering their synthesis is key to accelerating discovery and development.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and successfully scale your reactions.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of imidazo[1,5-a]pyridine derivatives.

1. What are the most common starting materials for imidazo[1,5-a]pyridine synthesis?

The most prevalent starting materials are derivatives of 2-(aminomethyl)pyridine or related structures, which undergo cyclization with various electrophilic partners. Common synthetic strategies involve the reaction of these pyridine precursors with aldehydes, ketones, nitroalkanes, or carboxylic acids and their derivatives.[2][3]

2. My reaction yield is consistently low. What are the first parameters I should investigate?

Low yields are a frequent challenge. The initial parameters to scrutinize are:

  • Reaction Temperature: Many syntheses of imidazo[1,5-a]pyridines require elevated temperatures to drive the reaction to completion. However, excessively high temperatures can lead to decomposition. A systematic temperature screen is advisable.

  • Solvent Choice: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields. Common solvents include DMF, ethanol, and toluene. Small-scale solvent screening experiments are highly recommended.

  • Reaction Time: Incomplete conversion is a common cause of low yields. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[4]

3. I am observing multiple spots on my TLC plate. How can I improve the selectivity of my reaction?

The formation of side products is a common issue that complicates purification and reduces yields. To enhance selectivity:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of undesired byproducts.

  • Catalyst and Reagent Choice: The choice of catalyst (e.g., copper salts, iodine) and other reagents can significantly impact the reaction pathway.[5][6] Refer to literature for the most selective methods for your target derivative.

4. What are the primary challenges when scaling up the synthesis of imidazo[1,5-a]pyridine derivatives?

Scaling up a reaction from milligram to gram or kilogram scale can present new challenges. Key considerations include:

  • Heat Transfer: Inefficient heat transfer in larger reactors can lead to localized overheating and the formation of impurities.

  • Mixing: Ensuring efficient mixing is crucial for maintaining a homogeneous reaction mixture and consistent reaction rates.

  • Reagent Addition: The rate of addition of reagents can be critical on a larger scale to control exotherms and minimize side reactions.[7]

II. Troubleshooting Guide: From Bench Scale to Pilot Plant

This section provides a more detailed, question-and-answer-based guide to troubleshooting specific issues you may encounter during your experiments.

Issue 1: Consistently Low or No Product Formation

Question: I have followed a literature procedure, but I am getting very low yield or no desired product. What could be the underlying cause?

Answer: This is a frustrating but common scenario. A systematic approach to troubleshooting is essential.

  • Starting Material Quality:

    • Purity: Impurities in your starting materials, especially the 2-(aminomethyl)pyridine precursor, can inhibit the reaction or lead to side products. Verify the purity of your starting materials by NMR or LC-MS.

    • Stability: Some starting materials may be unstable. For instance, 2-(aminomethyl)pyridine can be susceptible to oxidation. Ensure proper storage and handling.

  • Reaction Conditions:

    • Inert Atmosphere: Many reactions for imidazo[1,5-a]pyridine synthesis, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure you are using a properly dried solvent and maintaining an inert atmosphere (e.g., nitrogen or argon).[4]

    • Water Removal: Condensation reactions that form the imidazo[1,5-a]pyridine ring often release water. If not effectively removed, water can inhibit the reaction. For high-temperature reactions, a Dean-Stark trap can be beneficial.

  • Causality-Driven Experimental Design:

    • The flowchart below provides a logical progression for troubleshooting low-yield reactions. By systematically evaluating each potential cause, you can efficiently identify and resolve the issue.

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are the likely culprits and how can I minimize them?

Answer: The formation of side products is often mechanistically driven. Understanding the potential side reactions is key to mitigating them.

  • N-Oxide Formation:

    • Problem: The pyridine nitrogen in the imidazo[1,5-a]pyridine ring system is susceptible to oxidation, especially when using oxidative conditions, leading to the formation of an N-oxide.[8]

    • Mechanism: The lone pair of electrons on the pyridine nitrogen can attack an oxidizing agent, such as a peroxy acid, to form the N-oxide.

    • Prevention:

      • Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and type of oxidizing agent. Milder oxidants or controlled reaction conditions (e.g., lower temperature) can minimize N-oxide formation.

      • Inert Atmosphere: For non-oxidative reactions, ensure an inert atmosphere to prevent air oxidation.

  • Regioisomer Formation during Alkylation:

    • Problem: When alkylating an imidazo[1,5-a]pyridine, a mixture of regioisomers can be formed due to the presence of multiple nucleophilic nitrogen atoms.

    • Mechanism: The N-H proton in the imidazole ring is tautomeric, and alkylation can occur at either N1 or N3. The pyridine nitrogen can also be alkylated. The regioselectivity is influenced by the reaction conditions.

    • Control Strategies:

      • Base and Solvent: The choice of base (e.g., NaH, K2CO3) and solvent (e.g., DMF, THF) can significantly influence the isomer ratio. Nonpolar solvents under basic conditions may favor alkylation at a specific nitrogen.

      • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.

  • Dimroth Rearrangement:

    • Problem: In related imidazo[1,5-a]pyrimidine systems, a Dimroth rearrangement can occur, leading to a translocation of heteroatoms within the ring system. While less common in imidazo[1,5-a]pyridines, it is a potential side reaction to be aware of, especially under basic conditions.[8][9][10]

    • Mechanism: The rearrangement typically involves nucleophilic addition to the pyrimidine ring, followed by ring-opening and subsequent ring-closure to form the rearranged product.[8][9][10]

Side_Product_Formation Reactant Imidazo[1,5-a]pyridine Precursor N_Oxide N-Oxide Formation Reactant->N_Oxide Regioisomers Regioisomer Formation (e.g., during alkylation) Reactant->Regioisomers Rearrangement Dimroth-type Rearrangement Reactant->Rearrangement Oxidative_Conditions Oxidative Conditions (e.g., peroxy acids, air) Oxidative_Conditions->N_Oxide leads to Alkylation_Conditions Alkylation Conditions (Base, Solvent) Alkylation_Conditions->Regioisomers influences Basic_Conditions Strongly Basic Conditions Basic_Conditions->Rearrangement can induce

Caption: Common side products and their contributing factors.

Issue 3: Purification Challenges

Question: I have successfully synthesized my imidazo[1,5-a]pyridine derivative, but I am struggling to purify it. What are the best practices for purification?

Answer: Purification can be a significant hurdle, especially when dealing with closely related impurities.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying imidazo[1,5-a]pyridine derivatives.

      • Stationary Phase: Silica gel is the most common stationary phase. However, the acidic nature of silica can sometimes cause degradation of sensitive compounds. In such cases, neutral or basic alumina, or a C18 reversed-phase column may be more suitable.

      • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective. The ideal mobile phase composition should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[11]

    • Sample Loading: For compounds with poor solubility, dry loading onto silica gel is recommended to improve separation.[11]

  • Crystallization:

    • If your product is a solid, crystallization can be a highly effective purification method, especially for removing small amounts of impurities. A systematic screen of different solvents and solvent mixtures is recommended.

  • Data Presentation: Solvent Systems for Column Chromatography

Polarity of Imidazo[1,5-a]pyridine DerivativeRecommended Starting Solvent System (v/v)
Non-polarHexane / Ethyl Acetate (9:1)
Moderately PolarDichloromethane / Methanol (98:2)
PolarEthyl Acetate / Methanol (95:5)

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for common synthetic routes to imidazo[1,5-a]pyridine derivatives.

Protocol 1: Copper-Catalyzed Synthesis from Phenylalanine and Halohydrocarbons

This protocol is adapted from a method developed for the synthesis of imidazo[1,5-a]pyridine derivatives with aza quaternary carbon centers.[2][12]

  • Reaction Setup: To an oven-dried reaction tube, add the phenylalanine derivative (1.0 equiv), Cu(OAc)2 (15 mol %), Ag2CO3 (2.0 equiv), and NaOAc (1.0 equiv).

  • Solvent and Reagent Addition: Add dichloromethane (DCM) as the solvent, followed by the halohydrocarbon (5.0 equiv).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired imidazo[1,5-a]pyridine derivative.

Protocol 2: Iodine-Mediated One-Pot Synthesis

This protocol describes an efficient one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs.[13]

  • Reaction Setup: In a reaction flask, combine 2-aminomethylpyridine (1.0 equiv), benzaldehyde (1.2 equiv), and sodium benzenesulfinate (1.5 equiv) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add iodine (I2) as the catalyst.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time, monitoring the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. References

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange. --INVALID-LINK--

  • Relay Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Scaffolds from Phenylalanine and Halohydrocarbon. (2023). American Chemical Society. --INVALID-LINK--

  • The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study and an easy method for the determination of regiochemistry. (2018). ResearchGate. --INVALID-LINK--

  • The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines. (2018). UCL Discovery. --INVALID-LINK--

  • Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. (2018). ResearchGate. --INVALID-LINK--

  • Optimization of reaction condition for the formation of imidazo pyridine. (n.d.). ResearchGate. --INVALID-LINK--

  • Addressing challenges in the scale-up synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one. (2025). Benchchem. --INVALID-LINK--

  • Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. (2016). ACS Publications. --INVALID-LINK--

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (2010). ResearchGate. --INVALID-LINK--

  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (2019). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Relay Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Scaffolds from Phenylalanine and Halohydrocarbon. (2023). ACS Publications. --INVALID-LINK--

  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. (2025). Benchchem. --INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (2018). RSC Publishing. --INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals. --INVALID-LINK--

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. --INVALID-LINK--

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. (2025). Benchchem. --INVALID-LINK--

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2022). MDPI. --INVALID-LINK--

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2023). ACS Publications. --INVALID-LINK--

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem. --INVALID-LINK--

References

Troubleshooting low yields in the Groebke-Blackburn-Bienayme reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienayme (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful multicomponent reaction (MCR). As a cornerstone for synthesizing imidazo-fused heterocycles, the GBB reaction is invaluable, but its sensitivity to various parameters can often lead to frustratingly low yields.[1][2][3]

This document moves beyond simple protocols to provide a deeper, mechanism-driven understanding of common failure points. Our goal is to empower you to diagnose issues systematically and implement effective, evidence-based solutions in your own lab.

First-Pass Troubleshooting: A Logic Flowchart

Before diving into specific FAQs, use this flowchart to diagnose the most common and easily fixable issues that contribute to low GBB reaction yields.

GBB_Troubleshooting cluster_reagents Reagent Integrity cluster_catalyst Catalysis Core cluster_conditions Physical Parameters start Low Yield (<20%) or No Reaction reagent_check 1. Reagent Quality Check start->reagent_check catalyst_check 2. Catalyst & Solvent System reagent_check->catalyst_check Reagents OK aldehyde Is the Aldehyde pure? (Check for oxidation to acid) reagent_check->aldehyde Purity Issues conditions_check 3. Reaction Conditions catalyst_check->conditions_check System OK catalyst_type Is the catalyst appropriate? (Lewis vs. Brønsted) catalyst_check->catalyst_type System Issues analysis 4. Advanced Analysis conditions_check->analysis Parameters OK temperature Is the temperature sufficient? (Reaction may be stalled) conditions_check->temperature Parameter Issues success Yield Improved analysis->success isocyanide Is the Isocyanide fresh? (Check for hydrolysis/polymerization) amidine Is the Amidine component dry and pure? catalyst_activity Is the Lewis Acid active? (e.g., Sc(OTf)3 can hydrate) solvent Is the solvent optimal? (Protic like MeOH is often crucial) concentration Are reactants sufficiently concentrated? water Is water being managed? (Inhibits imine formation)

Caption: Initial diagnostic flowchart for GBB reaction failure.

Frequently Asked Questions (FAQs)
Q1: My GBB reaction has failed completely or the yield is below 10%. Where should I start?

A: A near-total failure almost always points to a fundamental issue with one of the core components: reagents, catalyst, or solvent.

  • Reagent Integrity: The GBB reaction is highly sensitive to the purity of its inputs.

    • Aldehydes: Aromatic aldehydes can oxidize to their corresponding carboxylic acids upon prolonged exposure to air. The presence of this acid can interfere with the catalyst and alter the reaction pH. Confirm purity by NMR or use a freshly opened bottle.

    • Isocyanides: These are the most fragile components. Isocyanides, particularly volatile ones, are prone to hydrolysis and polymerization, especially under acidic conditions.[4] They have a pungent, characteristic smell; if this is faint or absent, the reagent has likely degraded. Always use fresh, high-purity isocyanides.

    • Amidine/Aminoazole: While generally more stable, ensure this component is dry, as water will inhibit the crucial first step of the reaction—imine formation.

  • Catalyst Activity: The choice and state of the catalyst are critical.

    • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a highly effective but hygroscopic catalyst.[5][6] If it has been improperly stored, it will be hydrated and its catalytic activity will be severely diminished. Consider drying the catalyst under high vacuum or purchasing a new batch.

    • Brønsted Acids: Acids like p-toluenesulfonic acid (TsOH) or perchloric acid are also common.[6] Ensure they are of an appropriate grade and concentration.

  • The "Noninnocent" Role of the Solvent: For the GBB reaction, the solvent is not just a medium; it's an active participant.

    • Most GBB protocols fail in non-polar solvents like toluene or dichloromethane in the absence of a strong catalyst.[7][8]

    • Protic solvents, especially methanol, are often essential. Studies have shown that methanol acts as a cocatalyst, participating in proton transfer steps and stabilizing key intermediates, thereby accelerating the reaction.[7][8][9][10] If your yield is low in a solvent like acetonitrile or THF, switching to methanol or ethanol could be the single most effective change you make.

Q2: I'm seeing the imine intermediate by LC-MS, but it's not converting to the final product. What is causing this bottleneck?

A: This is a classic sign that the reaction is stalling after the initial condensation of the amine and aldehyde. The bottleneck lies in the subsequent, and often rate-limiting, [4+1] cycloaddition of the isocyanide to the imine.

First, let's visualize the core mechanism. The reaction proceeds via imine formation, which is then activated by the catalyst. The isocyanide attacks this activated iminium intermediate, leading to a nitrilium species that undergoes intramolecular cyclization.[8][11][12]

GBB_Mechanism Amidine Amidine Imine Imine Intermediate Amidine->Imine - H2O Aldehyde Aldehyde Aldehyde->Imine - H2O Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Isocyanide Attack (Rate-Limiting Step) Catalyst Catalyst (H+ or Lewis Acid) ActivatedImine Activated Iminium Catalyst->ActivatedImine Activation Imine->ActivatedImine Activation ActivatedImine->Nitrilium Isocyanide Attack (Rate-Limiting Step) Product GBB Product (Imidazo-fused heterocycle) Nitrilium->Product Intramolecular 5-exo-dig Cyclization

Caption: Simplified mechanism of the Groebke-Blackburn-Bienayme reaction.

To overcome this barrier:

  • Increase Catalyst Loading or Strength: The catalyst's primary role here is to activate the imine, making it more electrophilic. If the imine is not converting, the catalyst may be insufficient. Try increasing the loading from 5 mol% to 10-20 mol%. If using a weaker acid, switch to a more powerful Lewis acid like Sc(OTf)₃ or Gd(OTf)₃, which are known to be superior for this step.[5]

  • Increase Temperature: The cycloaddition step has a significant activation energy barrier. Heating the reaction (e.g., to 60-80 °C) or using microwave irradiation can provide the necessary energy to push the reaction forward.[12][13]

  • Use a Dehydrating Agent: While the imine is forming, the presence of water creates an equilibrium that can be unfavorable. Adding a dehydrating agent like trimethyl orthoformate or magnesium sulfate can sequester water, driving the reaction towards the imine and subsequent steps.[14]

Q3: How do the electronic properties of my aldehyde and amine substrates impact the reaction yield?

A: The electronic nature of your substrates is a key determinant of success. The reaction generally favors combinations that result in a more electrophilic imine intermediate.

  • Aldehydes: Aldehydes bearing electron-withdrawing groups (e.g., nitro-, cyano-, or halo-substituted benzaldehydes) typically give higher yields and faster reaction rates.[14] The withdrawing group increases the electrophilicity of the carbonyl carbon and the subsequent imine, making it more susceptible to attack by the isocyanide. Conversely, electron-donating groups (e.g., methoxy, alkyl) can slow the reaction down.

  • Amidines / Aminoazoles: The effect here is more nuanced. While a more nucleophilic amine will form the imine faster, highly electron-poor aminoazoles (like 2-amino-5-nitrothiazole) can be problematic.[12] Their reduced nucleophilicity can hinder the initial condensation, and the resulting GBB products may be less stable.

Substrate ModificationEffect on Imine ElectrophilicityExpected Impact on GBB Yield
Aldehyde with Electron-Withdrawing GroupIncreasesPositive
Aldehyde with Electron-Donating GroupDecreasesNegative
Amidine with Electron-Donating GroupDecreases (less stable iminium)Variable / Negative
Amidine with Electron-Withdrawing GroupIncreasesGenerally Positive (if amine is still nucleophilic enough)
Q4: I'm getting a moderate yield, but the reaction is messy. What are the likely side products and how can I suppress them?

A: A messy reaction at moderate conversion suggests that side reactions are competing with the main GBB pathway.

  • Common Side Products:

    • Unreacted Starting Materials: The most common "impurity."

    • Hydrolyzed Isocyanide: Forms a formamide derivative.

    • Aldehyde Decomposition: Can occur at high temperatures or with very strong acids.

    • Ugi or Passerini Adducts: While mechanistically distinct, under certain conditions, components can recombine to form related MCR products.[1][5]

  • Strategies for Minimization:

    • Control Temperature: Do not overheat the reaction. While heat can overcome the activation barrier, excessive temperatures (e.g., >120 °C) can cause decomposition, especially of sensitive aldehydes or isocyanides.[15] A temperature screen is highly recommended.

    • Order of Addition: Consider a two-step, one-pot procedure. First, stir the amidine and aldehyde with the catalyst in the solvent for 30-60 minutes to favor imine formation. Then, add the isocyanide to this pre-formed mixture. This can prevent the isocyanide from decomposing before it has a chance to react.

    • Re-evaluate Your Catalyst: Some catalysts are "messier" than others. While very strong acids can be effective, they can also promote side reactions. Sometimes a milder catalyst like Yb(OTf)₃ or even acetic acid can provide a cleaner reaction profile, albeit with a longer reaction time.[15][16]

Detailed Experimental Protocols
Protocol 1: General Procedure for GBB Reaction Optimization

This protocol provides a robust starting point for a GBB reaction, incorporating best practices for maximizing yield.

  • Glassware Preparation: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating). Allow to cool to room temperature under an inert atmosphere (N₂ or Argon).

  • Reagent Addition:

    • To the flask, add the amidine/aminoazole (1.0 eq).

    • Add the aldehyde (1.0 eq).

    • Add the chosen solvent (e.g., methanol, to make a 0.1-0.2 M solution).

    • Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide (1.0 - 1.1 eq) to the reaction mixture dropwise via syringe. Caution: Isocyanides are toxic and have a strong odor. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Look for the consumption of the starting materials and the appearance of the product spot/peak.

  • Workup:

    • Once the reaction is complete, cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Catalyst System Comparison Table
CatalystTypical LoadingCommon SolventsStrengthsWeaknesses
Sc(OTf)₃ 5-10 mol%MeOH, EtOH"Gold standard", highly active, broad scope.[17]Expensive, hygroscopic (can deactivate).
Gd(OTf)₃ 5-10 mol%MeOHExcellent activity, comparable to Sc(OTf)₃, cheaper.[5]Less commonly cited, still hygroscopic.
TsOH·H₂O 10-20 mol%MeOH, EtOH, TolueneInexpensive, readily available Brønsted acid.[17]Often requires higher temperatures, can be less efficient.
AcOH 30 equiv (on-DNA)H₂O/DMSOMild, useful for sensitive substrates (e.g., DNA-encoded libraries).[15][16]High loading required, slow reaction times.
None (HFIP) N/AHFIPCatalyst-free, mild conditions.[5]HFIP is an expensive and corrosive solvent.

References

Validation & Comparative

A Guide to the Spectroscopic Characterization of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 1H and 13C NMR Data

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a focal point in medicinal chemistry and drug development. The targeted synthesis and unambiguous characterization of novel derivatives are paramount for advancing new therapeutic agents. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for a key derivative, ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide will present a detailed, predicted NMR dataset. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with experimentally determined data from structurally related analogues. This approach not only offers a robust framework for the characterization of this molecule but also serves as an educational tool for researchers working with similar heterocyclic systems.

Predicted 1H and 13C NMR Spectroscopic Data for this compound

The chemical shifts for this compound have been predicted based on the known NMR data of the parent imidazo[1,5-a]pyridine and the established substituent effects of chloro and ethyl carboxylate groups on aromatic and heterocyclic rings.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the molecular structure of this compound is presented below with the standard numbering system for the bicyclic ring.

Caption: Molecular structure and atom numbering of this compound.

Predicted 1H NMR Data (400 MHz, CDCl3)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.20 - 8.30d~7.0
H-77.50 - 7.60d~9.0
H-87.10 - 7.20t~7.0
H-66.80 - 6.90t~7.0
O-CH24.40 - 4.50q~7.1
CH31.40 - 1.50t~7.1

Predicted 13C NMR Data (100 MHz, CDCl3)

CarbonPredicted Chemical Shift (δ, ppm)
C=O162.0 - 164.0
C-7130.0 - 132.0
C-3128.0 - 130.0
C-8a126.0 - 128.0
C-5122.0 - 124.0
C-1120.0 - 122.0
C-8118.0 - 120.0
C-6114.0 - 116.0
O-CH261.0 - 63.0
CH314.0 - 15.0

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted data, a comparison with the experimentally determined NMR data of the parent imidazo[1,5-a]pyridine and a substituted analogue is presented below. This comparative approach allows for the elucidation of substituent effects on the chemical shifts of the heterocyclic core.

Table 1: 1H NMR Data of Imidazo[1,5-a]pyridine Derivatives (in CDCl3)

ProtonImidazo[1,5-a]pyridine[1]Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylatePredicted: this compound
H-17.95 (s)--
H-37.55 (s)--
H-58.12 (d, J=7.2)7.37 (d, J = 9.2 Hz)8.20 - 8.30 (d)
H-66.69 (t, J=6.8)6.49 (d, J = 6.8 Hz)6.80 - 6.90 (t)
H-77.42 (d, J=9.0)7.02 (t, J = 9.2, 6.8 Hz)7.50 - 7.60 (d)
H-87.04 (t, J=6.8)-7.10 - 7.20 (t)
O-CH2--4.40 - 4.50 (q)
CH3-2.45 (s), 2.43 (s)1.40 - 1.50 (t)

Table 2: 13C NMR Data of Imidazo[1,5-a]pyridine Derivatives (in CDCl3)

CarbonImidazo[1,5-a]pyridine[2]Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylatePredicted: this compound
C-1129.8-120.0 - 122.0
C-3117.8-128.0 - 130.0
C-5119.5133.9122.0 - 124.0
C-6112.5110.9114.0 - 116.0
C-7128.9124.2130.0 - 132.0
C-8118.5-118.0 - 120.0
C-8a133.7145.5126.0 - 128.0
C=O--162.0 - 164.0
O-CH2--61.0 - 63.0
CH3-18.7, 14.514.0 - 15.0

Discussion of Substituent Effects

The predicted chemical shifts for this compound are influenced by the electronic properties of the chloro and ethyl carboxylate substituents.

  • Chloro Group at C-3: The electron-withdrawing nature of the chlorine atom is expected to deshield the adjacent C-3 carbon, leading to a downfield shift in its 13C NMR spectrum compared to the parent imidazo[1,5-a]pyridine. This effect also influences the proton chemical shifts, although to a lesser extent.

  • Ethyl Carboxylate Group at C-1: The ester group is also electron-withdrawing, which will deshield the C-1 carbon. The carbonyl carbon of the ester will appear in the characteristic downfield region of the 13C NMR spectrum. The methylene and methyl protons of the ethyl group will exhibit typical quartet and triplet splitting patterns, respectively.

  • Pyridine Ring Protons: The protons on the pyridine ring (H-5, H-6, H-7, and H-8) will be influenced by the overall electron density of the bicyclic system. The electron-withdrawing substituents are expected to cause a general downfield shift of these protons compared to the unsubstituted imidazo[1,5-a]pyridine.

Experimental Protocol

The following is a generalized procedure for the synthesis and NMR spectroscopic analysis of an imidazo[1,5-a]pyridine derivative, based on established literature methods.[3]

Synthesis and Characterization Workflow

Figure 2: General Workflow for Synthesis and Characterization cluster_0 Synthesis cluster_1 Characterization Start Starting Materials (e.g., 2-aminopyridine derivative) Reaction Cyclization Reaction (e.g., with an α-haloketone) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry NMR->MS Other Other Analyses (e.g., IR, m.p.) MS->Other

Caption: A generalized workflow for the synthesis and spectroscopic characterization of imidazo[1,5-a]pyridine derivatives.

Step-by-Step Methodology

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine derivative in a suitable solvent (e.g., ethanol, DMF), add the corresponding α-haloketone or a related electrophile.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • NMR Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • NMR Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both 1D and 2D experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

Conclusion

This guide provides a comprehensive overview of the expected 1H and 13C NMR spectroscopic data for this compound. By leveraging a predictive approach supported by comparative analysis with known analogues, a reliable framework for the characterization of this and similar heterocyclic compounds is established. The detailed experimental protocol further equips researchers with the necessary information to synthesize and analyze these important molecules. The principles and methodologies outlined herein are intended to facilitate the unambiguous structural elucidation of novel imidazo[1,5-a]pyridine derivatives, thereby supporting the advancement of medicinal chemistry and drug discovery.

References

A Comparative Guide to 1H and 13C NMR Analysis of Substituted Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its prevalence in biologically active compounds and its intriguing photophysical properties.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands as an indispensable tool for the unambiguous structure elucidation and substitution pattern determination of these derivatives. This guide provides an in-depth comparison of the NMR spectral features of substituted imidazo[1,5-a]pyridines, supported by experimental data, to aid researchers in their analytical endeavors.

The Imidazo[1,5-a]pyridine Core: A Foundation for Diverse Chemistries

The unique bicyclic structure of imidazo[1,5-a]pyridines allows for the introduction of various substituents, leading to a diverse array of derivatives with distinct electronic and steric properties.[4] These modifications significantly influence the chemical environment of the core protons and carbons, resulting in predictable and interpretable shifts in their NMR spectra.

General Principles of NMR Analysis for Imidazo[1,5-a]pyridines

The numbering of the imidazo[1,5-a]pyridine ring system is crucial for accurate spectral assignment. A clear understanding of the influence of substituent electronic effects (electron-donating vs. electron-withdrawing) is fundamental to predicting and interpreting chemical shifts.

Caption: Numbering scheme of the imidazo[1,5-a]pyridine ring system.

Comparative Analysis of Substituent Effects on 1H NMR Spectra

The position and nature of substituents dramatically alter the 1H NMR spectra of imidazo[1,5-a]pyridine derivatives. Electron-donating groups (EDGs) generally cause upfield shifts (lower ppm) of the ring protons, particularly those at the ortho and para positions, due to increased electron density. Conversely, electron-withdrawing groups (EWGs) lead to downfield shifts (higher ppm) as they deshield the protons.

Substituent (Position)H-1 (δ, ppm)H-3 (δ, ppm)H-5 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Reference
Phenyl (1)-~8.00-7.86 (m)~9.41 (d)~7.16-7.07 (m)~6.95 (dd)[5]
Phenylthio (1), Phenyl (3)--~8.25 (d)~7.09 (t)~6.88 (dd)[6]
Phenyl (1), Benzoyl (3)--~9.93 (d)~7.11 (td)~7.32 (ddd)[5]
Pyridin-2-yl (3)~8.15 (d)-~9.99 (td)~6.78-6.74 (m)~6.66-6.63 (m)[3]
4-Bromophenyl (3)~7.78 (d)-~7.44 (d)~6.40 (m)~6.19 (t)[7]

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents present. "m" denotes a multiplet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, and "td" a triplet of doublets.

Comparative Analysis of Substituent Effects on 13C NMR Spectra

Similar to 1H NMR, the 13C chemical shifts are sensitive to the electronic environment. EDGs will shield the carbon nuclei, causing an upfield shift, while EWGs will have the opposite effect. The quaternization of a nitrogen atom within the ring system, for instance, leads to a significant deshielding of the adjacent carbons.[8]

Substituent (Position)C-1 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)C-8a (δ, ppm)Reference
Phenyl (1), Ethyl carboxylate (3)~134.0~125.9~123.1~118.5~115.5~126.6[5]
Phenylthio (1), p-Tolyl (3)~139.5~119.7~122.2~121.0~113.8~126.6[6]
Phenyl (1), Benzoyl (3)~135.5~116.2~124.9~118.3-~134.1[5]
Pyridin-2-yl (3)~134.1~130.5~126.4~121.8~114.1~132.8[3]
Chloro (8), Trifluoromethyl (6)------[1]

Note: The table highlights key diagnostic signals. A comprehensive analysis would include all carbon signals.

Experimental Protocols: A General Approach to NMR Sample Preparation

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified imidazo[1,5-a]pyridine derivative.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][9]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For complex spectra, 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for 1H NMR).

G cluster_workflow NMR Analysis Workflow A Sample Weighing B Solvent Dissolution A->B C Addition of Internal Standard B->C D NMR Data Acquisition C->D E Data Processing & Analysis D->E

Caption: A generalized workflow for NMR sample preparation and analysis.

Conclusion

The 1H and 13C NMR spectra of substituted imidazo[1,5-a]pyridine derivatives provide a wealth of structural information. By systematically analyzing the chemical shifts and coupling patterns, and by comparing the data with that of known analogues, researchers can confidently elucidate the structures of novel compounds. The predictable nature of substituent effects on this heterocyclic system makes NMR spectroscopy a powerful and reliable analytical technique in the field of medicinal chemistry and materials science.

References

A Comparative Guide to the Mass Spectrometric Behavior of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate and Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of novel heterocyclic compounds is paramount for their unambiguous identification and characterization. This guide provides a detailed analysis of the mass spectrometry data for Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound in the public domain, this guide establishes a robust analytical framework through a comparative analysis with structurally related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives.

Introduction to this compound

This compound belongs to the imidazopyridine class of heterocyclic compounds, which are known for their diverse biological activities and are common scaffolds in pharmaceutical development. The structural elucidation of such molecules is a critical step in their development pipeline, with mass spectrometry serving as an indispensable tool. This guide will delve into the expected mass spectral characteristics of the title compound and compare them with known data from similar molecules to provide a reliable reference for researchers.

Predicted Mass Spectrometry Data for this compound

The initial step in mass spectrometric analysis is the determination of the molecular weight and the examination of the isotopic pattern. For this compound, the molecular formula is C₁₀H₉ClN₂O₂.

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
Exact Mass 224.0353 u
Predicted [M+H]⁺ 225.0431 u
Isotopic Pattern Presence of a significant M+2 peak (~32% of M) due to the ³⁷Cl isotope
Proposed Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that provides valuable structural information through fragmentation.[1] For this compound, the fragmentation is likely to be initiated by the loss of the ethoxy group from the ester, followed by decarbonylation and subsequent cleavages of the heterocyclic ring system.

In contrast, Electrospray Ionization (ESI), a soft ionization technique, is expected to primarily yield the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight.[2] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would then induce fragmentation.

Below is a diagram illustrating the predicted fragmentation pathway under mass spectrometric analysis.

G M [C10H9ClN2O2]+• m/z = 224 F1 Loss of •OCH2CH3 (Ethoxy radical) M->F1 I1 [C8H6ClN2O]+• m/z = 179 F1->I1 F2 Loss of CO (Carbon monoxide) I1->F2 I2 [C7H6ClN2]+• m/z = 151 F2->I2 F3 Loss of •Cl (Chlorine radical) I2->F3 I3 [C7H6N2]+• m/z = 116 F3->I3 F4 Loss of HCN (Hydrogen cyanide) I3->F4 I4 [C6H5N]+• m/z = 91 F4->I4

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted mass spectrometric behavior, a comparison with experimentally determined data for analogous compounds is invaluable. The following compounds from the imidazopyridine family provide a basis for this comparison.

Table 2: Mass Spectrometry Data for Comparative Imidazopyridine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Observed [M+H]⁺ (m/z)Key Fragments/Observations
Ethyl imidazo[1,5-a]pyridine-3-carboxylate C₁₀H₁₀N₂O₂190.20191Data available from LC-MS (ESI).
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂269.10Not availablePresence of characteristic bromine isotopic pattern (M and M+2 peaks of nearly equal intensity).
Ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates VariesVariesNot availableFragmentation initiated by loss of ethanol, followed by CO and HCN elimination.[3]

The fragmentation pattern of ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, involving the loss of the ethoxy group and subsequent elimination of carbon monoxide, lends credence to the proposed fragmentation pathway for our target molecule.[3] The presence of a halogen atom, as in ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate, introduces a distinct isotopic signature that is also expected for our chlorine-containing compound.

Experimental Protocols for Mass Spectrometric Analysis

To obtain reliable and reproducible mass spectrometry data for compounds like this compound, a well-defined experimental protocol is essential. The choice of ionization technique is critical; EI is suitable for generating fragment-rich spectra for structural elucidation, while ESI is preferred for its soft ionization and compatibility with liquid chromatography.[1][2]

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is often sufficient. For LC-MS, the concentration will depend on the sensitivity of the instrument and the column loading capacity.

Electron Ionization (EI) Mass Spectrometry Protocol

This method is ideal for analyzing volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms) is generally suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: EI.

    • Electron Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is well-suited for polar and thermally labile molecules and is readily coupled with liquid chromatography (LC-MS).

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) or direct infusion into the ESI source.

  • LC Conditions (for LC-MS):

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI, positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Tandem MS (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an appropriate collision energy.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition Dissolve Dissolve Dilute Dilute Dissolve->Dilute GC_MS GC-MS (EI) Dilute->GC_MS LC_MS LC-MS (ESI) Dilute->LC_MS EI_Data EI Spectrum (Fragmentation) GC_MS->EI_Data ESI_Data ESI Spectrum ([M+H]+) LC_MS->ESI_Data MSMS_Data MS/MS Spectrum (Fragmentation) ESI_Data->MSMS_Data Precursor Ion Selection

Caption: General workflow for the mass spectrometric analysis of small molecules.

Conclusion

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By leveraging theoretical predictions and comparative data from structurally related compounds, a reliable analytical framework has been established. The detailed experimental protocols offer a starting point for researchers to obtain high-quality mass spectrometry data for this and similar heterocyclic compounds. The principles and methodologies outlined herein are fundamental to the structural characterization of novel chemical entities in a research and drug development setting.

References

A Comparative Guide to the Crystal Structure Analysis of Imidazolidine and Imidazo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the crystal structure analysis of two vital heterocyclic scaffolds: imidazolidine and imidazo[1,5-a]pyridine. These nitrogen-containing ring systems are foundational in numerous pharmacologically active molecules.[1][2][3] Understanding their precise three-dimensional architecture through techniques like single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics.[4][5] This document delves into the core principles of SC-XRD, presents a comparative analysis of the structural nuances of each class of compounds, outlines a robust experimental workflow, and provides insights into data interpretation, all grounded in experimental data from authoritative sources.

Introduction: The Significance of Imidazolidine and Imidazo[1,5-a]pyridine Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, imidazolidine and imidazo[1,5-a]pyridine analogs have garnered significant attention for their broad spectrum of biological activities.

  • Imidazolidine , a saturated five-membered heterocycle, is a core component in molecules with applications ranging from anticancer and antiprotozoal agents to antihypertensive medications.[6] Its structural flexibility, owing to its non-aromatic nature, allows it to adopt various conformations to interact effectively with biological targets.

  • Imidazo[1,5-a]pyridine , a fused bicyclic aromatic system, is also a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[2][5] Its rigid, planar structure provides a distinct conformational profile compared to its saturated counterpart, influencing its binding modes and pharmacological effects.

The efficacy of these molecules is intrinsically linked to their three-dimensional structure. Therefore, high-resolution structural analysis is not merely an academic exercise but a critical step in the drug development pipeline. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level architecture of these compounds in the solid state.[7]

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction

SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The process involves directing a beam of monochromatic X-rays onto a single crystal. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of these diffracted spots, a detailed model of the electron density, and thus the atomic structure, can be reconstructed.[7] Key outputs from this analysis include bond lengths, bond angles, torsion angles, and information about intermolecular interactions, all of which are vital for a comprehensive structural understanding.

Comparative Crystallographic Analysis: A Tale of Two Rings

While both scaffolds contain an imidazole-like core, their electronic and conformational properties are vastly different, a fact clearly reflected in their crystal structures.

The Flexible Framework: Imidazolidine Analogs

The saturated nature of the imidazolidine ring imparts significant conformational flexibility. The ring is typically non-planar and often adopts an envelope or twisted conformation to minimize steric strain.

Causality in Conformation: The specific conformation is heavily influenced by the nature and position of substituents. Bulky substituents can cause significant steric hindrance, leading to elongated C-C and C-N bond lengths compared to unsubstituted rings.[6] For instance, in a study of triphenyl-substituted imidazolidines, steric forces from the bulky groups were shown to lengthen bonds within the imidazolidine moiety.[6] The hybridization of the nitrogen atoms also plays a key role; sp2 hybridization, indicated by a sum of bond angles around the nitrogen approaching 360°, suggests a more planar local geometry.[6]

Intermolecular Interactions: Crystal packing in imidazolidine derivatives is often governed by a network of non-covalent interactions, including C-H···O hydrogen bonds and π-π stacking interactions between aromatic substituents.[6]

The Rigid Scaffold: Imidazo[1,5-a]pyridine Analogs

In stark contrast, the imidazo[1,5-a]pyridine core is an aromatic, fused bicyclic system. This results in a predominantly planar and rigid structure.

Structural Hallmarks: The bond lengths within the fused rings exhibit partial double-bond character, which is typical for aromatic systems. For example, in 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, the C1-O bond length of 1.235(3) Å clearly indicates a double bond, confirming the ketone form.[8][9]

Intermolecular Interactions: The packing of these molecules in the crystal lattice is often stabilized by hydrogen bonding and π-π stacking. In thione-substituted analogs, N–H···S hydrogen bonds can lead to the formation of distinct supramolecular structures, such as inversion-symmetric dimers.[9] Intramolecular hydrogen bonds are also observed and can be a key factor in stabilizing a particular diastereomer during crystallization.[10]

Data-Driven Comparison

The following table summarizes and compares key crystallographic parameters for representative analogs from both classes, derived from published experimental data.

ParameterImidazolidine Analog Example[6]Imidazo[1,5-a]pyridine Analog Example[9]Comparison Insight
Ring System Saturated, Non-planarFused Aromatic, PlanarThe fundamental difference in electron delocalization dictates the overall molecular shape and rigidity.
Typical C-N Bond Length ~1.47 Å (longer with bulky groups)~1.35 - 1.39 ÅShorter bonds in the imidazo[1,5-a]pyridine reflect the partial double-bond character of the aromatic system.
Conformation Envelope or TwistedPlanarImidazolidine's flexibility allows it to adapt to enzyme active sites, while the rigidity of imidazo[1,5-a]pyridine provides a well-defined pharmacophore.
Key Interactions C-H···O, π-π stacking[6]N-H···S/O H-bonds, π-π stackingThe presence of specific hydrogen bond donors/acceptors in the fused ring system leads to highly directional intermolecular interactions like dimer formation.[9]
Space Group (Example) Monoclinic (P2₁/n)Triclinic (P-1)The crystal packing and symmetry can vary widely based on substituents, but these examples show common space groups.

Experimental Workflow: From Crystal Growth to Final Structure

A successful crystallographic study is a self-validating system where each step builds upon the last to ensure a high-quality, reliable final structure.

Step 1: Synthesis and Crystallization (The Foundation)

The prerequisite for SC-XRD is a high-quality single crystal.

  • Synthesis: Synthesize the target analog using established methods.[1][11] Purity is critical.

  • Purification: Purify the compound thoroughly, typically by column chromatography or recrystallization.

  • Crystal Growth: This is often the most challenging step. The goal is to allow molecules to arrange themselves slowly into a well-ordered lattice.

    • Method: Slow evaporation of a solvent is the most common technique. A solution of the compound in a suitable solvent (or solvent mixture) is prepared and allowed to evaporate undisturbed over several days or weeks.[12]

    • Causality: The choice of solvent is crucial. It must be one in which the compound is sparingly soluble. This slow process ensures that molecules have sufficient time to find their lowest energy state within the crystal lattice, minimizing defects.

Step 2: X-ray Data Collection (The Measurement)
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[6]

  • Data Acquisition: The crystal is placed in a diffractometer (e.g., Bruker APEX-II CCD) and cooled under a stream of nitrogen gas to minimize thermal vibration.[6][13] It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ=0.71073 Å), and the diffraction pattern is recorded as the crystal is rotated.[6][13]

Step 3: Structure Solution and Refinement (The Analysis)
  • Data Processing: The raw diffraction data is integrated, scaled, and corrected for experimental factors like absorption using software like SAINT-NT and SADABS.[6]

  • Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS software) to generate an initial electron density map and a preliminary structural model.[6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL software).[13] This iterative process optimizes the positions, and thermal parameters of all atoms until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final model is assessed by the R1 factor, which should ideally be below 0.05 for a well-resolved structure.[13]

Below is a diagram illustrating this comprehensive workflow.

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination synthesis Synthesis of Analog purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Integration & Correction) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & CIF Generation refinement->validation deposition Deposition in CCDC validation->deposition

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structural Comparison Visualization

The fundamental differences between the two heterocyclic systems are visualized below.

Caption: Core structural differences between the two heterocyclic systems.

Conclusion

The crystal structure analysis of imidazolidine and imidazo[1,5-a]pyridine analogs reveals a fascinating dichotomy rooted in their electronic nature. The conformational flexibility of the saturated imidazolidine ring offers adaptability, while the rigid planarity of the aromatic imidazo[1,5-a]pyridine system provides a well-defined and stable scaffold. A meticulous experimental approach, centered on high-quality crystal growth and rigorous data refinement, is essential to unlock the precise structural details that govern their biological activity. The insights gained from these crystallographic studies are indispensable for the scientific community, empowering researchers to design next-generation therapeutics with enhanced efficacy and specificity.

References

A Tale of Two Scaffolds: Unveiling the Biological Potential of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the imidazopyridine core stands as a testament to the power of heterocyclic scaffolds in generating diverse biological activities. Among its various isomeric forms, imidazo[1,2-a]pyridine has long been hailed as a "privileged scaffold," boasting a rich history of clinical candidates and a broad spectrum of therapeutic applications.[1][2] Its lesser-known sibling, imidazo[1,5-a]pyridine, has more recently emerged from the shadows, revealing its own unique and potent biological activities. This guide offers a comparative analysis of these two critical scaffolds, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate their distinct therapeutic potentials.

At a Glance: A Structural and Biological Overview

The fundamental difference between these two scaffolds lies in the fusion of the imidazole and pyridine rings, leading to distinct electronic distributions and three-dimensional shapes. This seemingly subtle isomeric shift has profound implications for their biological target interactions and overall pharmacological profiles.

FeatureImidazo[1,2-a]pyridineImidazo[1,5-a]pyridine
Structure Imidazole ring fused at the 1 and 2 positions of the pyridine ring.Imidazole ring fused at the 1 and 5 positions of the pyridine ring.
Established Biological Activities Anticancer, antituberculosis, anti-inflammatory, antiviral, anticonvulsant, anxiolytic.[1][2]Anticancer, antimicrobial.
Clinical Significance Numerous drugs in clinical use, including Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective).[1]Primarily in preclinical development, showing promise in oncology.

The Ascendance of a Privileged Scaffold: Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold has been a cornerstone of drug discovery for decades, its versatility demonstrated by a wide array of approved drugs and clinical candidates.[1] Its broad biological activity stems from its ability to interact with a diverse range of biological targets.

A Multi-faceted Warrior Against Disease:
  • Anticancer Activity: Derivatives of this scaffold have shown potent activity against various cancer cell lines by targeting key signaling pathways. For instance, some compounds inhibit the PI3K/Akt/mTOR pathway, inducing apoptosis in melanoma and cervical cancer cells.[3] Others have been developed as inhibitors of tubulin polymerization, a validated anticancer strategy.

  • Antituberculosis Prowess: The scaffold is a key component in the development of new anti-tuberculosis agents, with some derivatives exhibiting nanomolar potency against Mycobacterium tuberculosis.[1] These compounds often target critical enzymes in the bacterium's energy metabolism, such as ATP synthase.[1]

  • Anti-inflammatory Effects: Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties by modulating pathways like the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[4]

  • Antiviral Capabilities: The scaffold has been explored for its antiviral potential, with some derivatives showing high activity against human cytomegalovirus and varicella-zoster virus.[5]

The Emerging Contender: Imidazo[1,5-a]pyridine

While the body of research on imidazo[1,5-a]pyridine is less extensive than its [1,2-a] counterpart, recent studies have illuminated its significant potential, particularly in the realm of oncology.

A Focused Strike on Cancer:

Emerging research highlights the cytotoxic potential of imidazo[1,5-a]pyridine derivatives against a range of cancer cell lines. A notable example is a series of imidazo[1,5-a]pyridine-based chalcones that have demonstrated potent microtubule disruption activity.[6]

Table 1: Comparative Cytotoxic Activity (IC50 in µM) of Imidazo[1,5-a]pyridine-based Chalcones [6]

CompoundMDA-MB-231 (Breast Cancer)PC-3 (Prostate Cancer)
7o 3.26 ± 0.5614.86 ± 0.25
7n 4.23 ± 0.2517.89 ± 0.12
7b 12.3 ± 0.93-

Data presented as mean ± SD.

These findings underscore the potential of the imidazo[1,5-a]pyridine scaffold as a source of novel anticancer agents. The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring play a crucial role in determining the cytotoxic potency.[6]

Experimental Corner: Methodologies for Biological Evaluation

To rigorously assess and compare the biological activities of these scaffolds, a suite of well-established experimental protocols is essential.

Anticancer Activity Evaluation

A standard approach to screen for anticancer potential involves the MTT assay to determine cell viability, followed by more detailed mechanistic studies.

Experimental Workflow: Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture B Compound Treatment A->B C MTT Assay for Cell Viability B->C D IC50 Determination C->D E Flow Cytometry for Apoptosis (Annexin V/PI) D->E Lead Compounds F Cell Cycle Analysis (Propidium Iodide) D->F Lead Compounds G Western Blot for Protein Expression (e.g., Akt, mTOR, p53) D->G Lead Compounds H Tubulin Polymerization Assay D->H Lead Compounds G cluster_0 Primary Screening cluster_1 Mechanism & Toxicity A M. tuberculosis Culture B Serial Dilution of Compounds A->B C Incubation B->C D MIC Determination (e.g., MABA) C->D E Target Enzyme Assays (e.g., ATP synthase) D->E Active Compounds F Cytotoxicity Assay (e.g., against Vero cells) D->F Active Compounds G Selectivity Index Calculation F->G SAR_Comparison cluster_0 Imidazo[1,2-a]pyridine SAR cluster_1 Imidazo[1,5-a]pyridine SAR A Bulky, lipophilic groups at C3/C6 enhance anticancer and anti-TB activity B Aromatic substitutions are well-tolerated and can modulate activity C Electron-withdrawing groups (e.g., Chloro) on phenyl at C3 increase anticancer potency D Further exploration of substitution patterns is needed

References

A Comparative Guide to PI3Kα Inhibitors: Evaluating Novel Compounds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. While direct comparative data for the novel compound Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate is not extensively available in the public domain, this document will serve as a robust guide to its evaluation against well-characterized and clinically relevant PI3Kα inhibitors. We will delve into the critical PI3K/AKT/mTOR signaling pathway, compare the performance of established inhibitors such as Alpelisib, Taselisib, and Copanlisib, and provide detailed experimental protocols to empower your research.

The PI3Kα Signaling Pathway: A Critical Target in Oncology

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2][4][5] Inhibition of PI3Kα aims to curtail this aberrant signaling, thereby impeding tumor growth and survival.[6][7]

Below is a diagram illustrating the core components of the PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kα inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor PI3Kα Inhibitors (e.g., Alpelisib) Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kα inhibitors.

Comparative Efficacy of Established PI3Kα Inhibitors

A critical aspect of drug development is benchmarking new chemical entities against existing standards. Below is a comparison of three prominent PI3K inhibitors, highlighting their isoform selectivity and clinical status.

InhibitorTarget(s)IC50 (nM) for PI3KαDevelopment StageKey Characteristics
Alpelisib (BYL719) PI3Kα-selective~4.6 - 5FDA Approved[4][5][7]First-in-class PI3Kα-specific inhibitor approved for HR+/HER2-, PIK3CA-mutated advanced breast cancer.[2][6] Known to cause hyperglycemia as an on-target effect.[8]
Taselisib (GDC-0032) PI3Kα, γ, δPI3Kα: ~1.1Clinical Trials[3][9]Potent inhibitor with selectivity for mutant PI3Kα.[10] Development has been challenged by a modest therapeutic window and toxicity profile, including diarrhea and colitis.[11][12]
Copanlisib (BAY 80-6946) Pan-Class I PI3K (α, β, γ, δ)PI3Kα: 0.5FDA Approved[[“]]Potent intravenous pan-PI3K inhibitor with strong activity against PI3Kα and PI3Kδ isoforms.[14][15][16] Approved for relapsed follicular lymphoma.[[“]]

IC50 values can vary depending on assay conditions. The values presented are representative figures from published literature.

A Framework for Evaluating this compound

To ascertain the therapeutic potential of a novel compound like this compound, a systematic evaluation of its efficacy is paramount. This involves a series of in vitro and cell-based assays designed to characterize its potency, selectivity, and mechanism of action.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a new PI3Kα inhibitor.

Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochem Biochemical Kinase Assay (Determine IC50) Selectivity Isoform Selectivity Profiling (α, β, γ, δ) Biochem->Selectivity Confirm Target Pathway Western Blot (p-AKT Inhibition) Selectivity->Pathway Validate in Cells Viability Cell Viability Assay (Determine GI50) Pathway->Viability Assess Functional Effect Xenograft Tumor Xenograft Studies Viability->Xenograft Evaluate in Animal Model

Caption: A streamlined workflow for the preclinical evaluation of a novel PI3Kα inhibitor.

Detailed Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating systems, ensuring robust and reproducible data.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kα. A common method is a luminescent kinase assay that measures ADP production.[17]

Principle: The amount of ADP produced in the kinase reaction is proportional to the enzyme's activity. The assay converts ADP to ATP, which is then used by a luciferase to generate a light signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[17]

    • Prepare a solution of the lipid substrate (e.g., PI(4,5)P2) in the kinase buffer.

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Alpelisib) in DMSO, followed by a final dilution in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).[17]

    • Add 4 µL of a mixture containing the purified recombinant PI3Kα enzyme and the lipid substrate.[17]

    • Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).[17]

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot for Pathway Inhibition

This protocol assesses the inhibitor's ability to block the PI3K signaling cascade within cancer cells by measuring the phosphorylation of AKT, a key downstream target of PI3K.[18][19][20]

Principle: An effective PI3Kα inhibitor will decrease the levels of phosphorylated AKT (p-AKT) at key residues (e.g., Ser473 and Thr308) without affecting the total amount of AKT protein.[21]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere and grow to 70-80% confluency.[18]

    • Treat the cells with increasing concentrations of this compound or a control inhibitor for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

  • SDS-PAGE and Protein Transfer:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).[18][22]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[18]

    • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of pathway inhibition.

Cell Viability Assay for Anti-Proliferative Effects

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells, providing a functional readout of its anti-cancer activity.

Principle: The number of viable cells is quantified using reagents that are converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

    • Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the respective wells and include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[20]

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion

The journey of a novel PI3Kα inhibitor from the bench to the clinic is a rigorous one, demanding a thorough and systematic evaluation of its efficacy and mechanism of action. While direct comparative data for this compound remains to be published, the framework and detailed protocols provided in this guide offer a clear path forward for its characterization. By benchmarking against established inhibitors like Alpelisib, Taselisib, and Copanlisib, researchers can effectively position new chemical entities within the therapeutic landscape and drive the development of next-generation cancer therapies.

References

A Comparative Guide to the Cytotoxicity of Imidazopyridines: Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cytotoxic effects of various imidazopyridine derivatives on cancerous and normal cell lines. By synthesizing data from multiple experimental studies, we aim to offer researchers and drug development professionals a clear perspective on the therapeutic potential and selectivity of this promising class of heterocyclic compounds.

The Selectivity Imperative in Cancer Therapy

The paramount goal in the development of chemotherapeutic agents is to achieve maximum efficacy against malignant cells while minimizing damage to healthy tissues. This principle of selective cytotoxicity is the foundation of a favorable therapeutic index, reducing the often-debilitating side effects associated with traditional cancer treatments. Imidazopyridines, a class of nitrogen-based heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities, including anxiolytic, hypnotic, and, most notably, anticancer properties.[1][2] This guide delves into the experimental evidence that substantiates the potential of imidazopyridines as selective anticancer agents.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

The true measure of a potential anticancer drug's utility lies in its ability to differentiate between neoplastic and normal cells. Numerous studies have quantified this by determining the half-maximal inhibitory concentration (IC50) across various cell lines. A higher IC50 value for normal cells compared to cancer cells indicates greater selectivity.

The data presented below summarizes the cytotoxic activity of several novel imidazopyridine derivatives. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer), is provided where possible. A higher SI value denotes greater cancer cell-specific toxicity.

Compound IDCancer Cell LineCancer IC50 (µM)Normal Cell LineNormal IC50 (µM)Selectivity Index (SI)Reference
C188 MCF-7 (Breast)24.4Normal Breast CellsNot significantly affected>1[3]
C188 T-47D (Breast)23.0Normal Breast CellsNot significantly affected>1[3]
Lead Compound 1 LN-405 (Glioblastoma)10.0WS1 (Fibroblast)48048.0[4]
Lead Compound 2 LN-405 (Glioblastoma)75.0WS1 (Fibroblast)84411.3[4]
Compound 12b Hep-2 (Laryngeal)11.0Vero (Kidney)91.08.3[5]
Compound 12b HepG2 (Liver)13.0Vero (Kidney)91.07.0[5]
Compound 12b MCF-7 (Breast)11.0Vero (Kidney)91.08.3[5]
Compound 12b A375 (Melanoma)11.0Vero (Kidney)91.08.3[5]
Compound 6d HepG2 (Liver)Not specifiedNIH/3T3 (Fibroblast)Not specifiedReported Activity[6]
Compound 6i HepG2 (Liver)Not specifiedNIH/3T3 (Fibroblast)Not specifiedReported Activity[6]

Analysis of Findings: The data clearly demonstrates that specific structural modifications to the imidazopyridine scaffold can yield compounds with significant selectivity. For instance, the glioblastoma-targeted lead compounds from one study show remarkable selectivity indices of 48.0 and 11.3, indicating a much greater potency against cancer cells than normal fibroblasts.[4] Similarly, compound 12b exhibits consistent selectivity across four different cancer cell lines when compared to normal Vero kidney cells.[5] The derivative C188 also showed a significant suppressive effect on the proliferation of breast cancer cells while not affecting normal breast cells.[3]

Unraveling the Mechanisms of Selective Cytotoxicity

The selective action of imidazopyridines is rooted in their ability to target molecular pathways that are dysregulated in cancer cells. Various in-vitro studies have shown that imidazopyridine-based compounds have potential therapeutic effects against a range of cancers including breast, liver, colon, and lung cancer.[7]

Key mechanisms include:

  • Inhibition of Kinase Signaling Cascades: Many imidazopyridine derivatives function as potent kinase inhibitors. A frequently targeted pathway is the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, and survival, and is often hyperactivated in cancer.[2][7][8] By inhibiting key kinases like PI3K, these compounds can effectively halt cancer cell proliferation.[2] Other targeted kinases include FLT3 and ERK5.[9][10]

  • Induction of Apoptosis: Several compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades (e.g., caspase-3, -7, -8, and -9) and the cleavage of PARP, which are hallmark indicators of apoptosis.[6][11][12]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can prevent cancer cells from dividing. Studies have reported imidazopyridines causing cell cycle arrest at the G0/G1 or G2/M phases, often through the modulation of proteins like p53 and p21.[4][11][12][13]

  • Inhibition of Tubulin Polymerization: Some derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7][13]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Imidazopyridine Imidazopyridine Derivatives Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibited by imidazopyridines.

Methodologies for Assessing Comparative Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated protocols are essential. The following sections describe the core methodologies employed in the cited research.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality: This assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (both cancer and normal) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

Cytotoxicity_Workflow start Start: Cell Culture step1 Step 1: Seed Cells in 96-Well Plates start->step1 step2 Step 2: Treat with Imidazopyridine (Serial Dilutions) step1->step2 step3 Step 3: Incubate (e.g., 48h) step2->step3 step4 Step 4: Perform Viability Assay (e.g., MTT) step3->step4 step5 Step 5: Read Absorbance (Plate Reader) step4->step5 end End: Calculate IC50 Values & Selectivity Index step5->end

References

A Comparative Guide to the Synthesis of Multi-Functionalized Pyridine Motifs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of various functional groups on the pyridine ring is crucial for modulating the physicochemical properties and biological activities of these molecules. Consequently, the development of efficient and versatile synthetic routes to access multi-functionalized pyridines is a paramount objective in modern organic synthesis.[2]

This guide provides an in-depth comparison of the most prominent synthetic strategies for constructing multi-functionalized pyridine motifs. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data and protocols.

Classical Condensation Reactions: The Foundation of Pyridine Synthesis

For decades, classical condensation reactions have been the workhorses for pyridine ring construction.[3] These methods typically involve the cyclization of acyclic precursors, often through multicomponent reactions that offer high atom economy.[4]

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5]

Mechanism Insight: The reaction proceeds through a series of condensations and cyclizations. Key steps include a Knoevenagel condensation, the formation of an enamine, a Michael addition, and eventual cyclization and dehydration.[7] The final aromatization step is driven by the formation of the stable aromatic pyridine ring.[5]

Advantages:

  • Simplicity and efficiency in a single pot.[8]

  • Ability to construct highly functionalized pyridines.[8]

Limitations:

  • Often requires harsh reaction conditions and long reaction times.[5]

  • The initial dihydropyridine product requires a separate oxidation step.[6]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a versatile route to 2,4,6-trisubstituted pyridines.[9] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.

Mechanism Insight: The reaction cascade begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia and dehydrates to form the pyridine ring.[9][10]

Advantages:

  • High yields under mild reaction conditions.[10]

  • Broad substrate scope, tolerating a wide range of functional groups.[9]

Limitations:

  • The synthesis of the starting α-pyridinium methyl ketone salts is an additional step.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a two-step approach to trisubstituted pyridines through the condensation of an enamine with an ethynyl ketone.[11][12]

Mechanism Insight: The reaction initiates with the condensation of an enamine and an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization followed by cyclodehydration to yield the pyridine.[12][13] Recent modifications using Brønsted or Lewis acids can promote the reaction at lower temperatures.[11][12]

Advantages:

  • Versatile method for preparing a range of substituted pyridines.[12]

  • One-pot modifications have been developed to improve efficiency.[11]

Limitations:

  • The original protocol often requires high temperatures for the cyclodehydration step.[12]

  • Purification of the intermediate may be necessary.[12]

Guareschi-Thorpe Condensation

This method is particularly useful for synthesizing hydroxy- and cyano-substituted pyridines.[14] It involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source like ammonia or ammonium carbonate.[15][16]

Mechanism Insight: The reaction is a multicomponent process where ammonium carbonate can act as both the nitrogen source and a promoter for the reaction.[14] The sequence involves condensations and cyclization to afford the hydroxypyridine, which exists in tautomeric equilibrium with its pyridone form.[17]

Advantages:

  • Eco-friendly, often proceeding in aqueous media.[14]

  • Provides access to valuable hydroxy-cyanopyridines.[14]

Modern Strategies: Expanding the Synthetic Toolbox

While classical methods remain valuable, modern synthetic chemistry has introduced powerful new strategies for pyridine synthesis, offering improved efficiency, regioselectivity, and functional group tolerance.[2]

Transition-Metal-Catalyzed Cycloadditions

Transition-metal catalysis has revolutionized the construction of complex molecules, and pyridine synthesis is no exception.[18] The [2+2+2] cycloaddition reaction of nitriles with two alkyne molecules is a particularly elegant and atom-economical approach to pyridines.[19][20]

Mechanism Insight: Various transition metals, including cobalt, rhodium, and nickel, can catalyze this transformation. The general mechanism involves the oxidative coupling of the two alkyne units and the nitrile on the metal center, followed by reductive elimination to furnish the pyridine ring.[19][21]

Advantages:

  • High atom economy and convergence.[22]

  • Provides access to pyridines with diverse substitution patterns.[19]

  • Enantioselective versions have been developed.[19]

Limitations:

  • Requires access to potentially expensive and sensitive organometallic catalysts.

  • Regiocontrol can be a challenge with unsymmetrical alkynes.

C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a powerful strategy for modifying existing pyridine rings, avoiding the need for pre-functionalized starting materials.[1] This approach allows for the late-stage introduction of functional groups, which is highly valuable in drug discovery.[23]

Mechanism Insight: Due to the electron-deficient nature of the pyridine ring, C-H functionalization can be challenging.[1][24] Strategies often involve transition-metal catalysis, where the metal catalyst facilitates the cleavage of a C-H bond and subsequent bond formation.[18] Regioselectivity can be controlled by directing groups or by exploiting the inherent reactivity of the pyridine ring (typically at the C2 and C4 positions).[24][25] Recent advances have also enabled meta-C-H functionalization.[25]

Advantages:

  • High step and atom economy.

  • Enables late-stage modification of complex molecules.[23]

Limitations:

  • Regioselectivity can be difficult to control.[24]

  • Harsh reaction conditions may be required.[26]

Cycloaddition Reactions (Diels-Alder type)

[4+2] cycloaddition reactions, or hetero-Diels-Alder reactions, involving 1-azadienes and dienophiles, provide another avenue for constructing the pyridine core.[27]

Mechanism Insight: These reactions can be either thermal pericyclic reactions or transition-metal-catalyzed formal [4+2] cycloadditions.[27] Inverse-electron-demand Diels-Alder reactions of electron-poor azadienes (like 1,2,4-triazines) with electron-rich dienophiles are particularly successful.[28] The initial cycloadduct often extrudes a small molecule (e.g., N2) to form the aromatic pyridine.[28]

Advantages:

  • Powerful tool for assembling the pyridine ring in a single step.[27]

Limitations:

  • Normal electron-demand Diels-Alder reactions are often difficult to achieve in high yields.[28]

  • The synthesis of the required azadiene precursors can be multi-step.[28]

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Hantzsch Synthesis One-pot condensation of aldehyde, β-ketoesters, and ammonia.[5][6]Simple, efficient, good for highly functionalized pyridines.[8]Requires subsequent oxidation, can have harsh conditions.[5][6]
Kröhnke Synthesis Condensation of α-pyridinium methyl ketone salts and α,β-unsaturated carbonyls.[9]High yields, mild conditions, broad scope.[9][10]Requires pre-synthesis of starting materials.
Bohlmann-Rahtz Synthesis Condensation of enamines and ethynyl ketones.[11][12]Versatile, one-pot modifications available.[11][12]Original method required high temperatures.[12]
Guareschi-Thorpe Condensation Synthesis of hydroxy-cyanopyridines from cyanoacetates and 1,3-dicarbonyls.[14][15]Eco-friendly, provides access to specific functional patterns.[14]Scope can be limited to specific product types.
Transition-Metal [2+2+2] Cycloaddition Cyclotrimerization of alkynes and a nitrile.[19][20]High atom economy, convergent, access to diverse patterns.[19][22]Requires expensive catalysts, potential regioselectivity issues.
C-H Functionalization Direct modification of existing pyridine C-H bonds.[1]High step economy, good for late-stage functionalization.[23]Regioselectivity can be a challenge.[24]
[4+2] Cycloaddition Hetero-Diels-Alder reaction of 1-azadienes.Powerful for single-step ring construction.[27]Can have low yields, requires specific precursors.[28]

Experimental Protocols

Representative Protocol for Kröhnke Pyridine Synthesis of a 2,4,6-Trisubstituted Pyridine[10]
  • Synthesis of the α-Pyridinium Methyl Ketone Salt: To a solution of the desired methyl ketone (1.0 equiv) in pyridine (5.0 equiv), add iodine (1.1 equiv) portionwise. Heat the mixture at 80 °C for 2 hours. Cool the reaction to room temperature, and collect the precipitate by filtration. Wash the solid with diethyl ether and dry under vacuum to afford the α-pyridinium methyl ketone salt.

  • Pyridine Synthesis: To a solution of the α-pyridinium methyl ketone salt (1.0 equiv) and the α,β-unsaturated carbonyl compound (1.1 equiv) in glacial acetic acid, add ammonium acetate (10 equiv). Heat the mixture at reflux for 4 hours. Cool the reaction to room temperature and pour it into ice water. Basify the mixture with aqueous ammonia and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,4,6-trisubstituted pyridine.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_classical Classical Condensation Reactions cluster_modern Modern Strategies Hantzsch Hantzsch Synthesis Multi_Functionalized_Pyridine Multi-Functionalized Pyridine Hantzsch->Multi_Functionalized_Pyridine Krohnke Kröhnke Synthesis Krohnke->Multi_Functionalized_Pyridine Bohlmann_Rahtz Bohlmann-Rahtz Synthesis Bohlmann_Rahtz->Multi_Functionalized_Pyridine Guareschi_Thorpe Guareschi-Thorpe Condensation Guareschi_Thorpe->Multi_Functionalized_Pyridine TM_Cycloaddition Transition-Metal [2+2+2] Cycloaddition TM_Cycloaddition->Multi_Functionalized_Pyridine CH_Functionalization C-H Functionalization CH_Functionalization->Multi_Functionalized_Pyridine Diels_Alder [4+2] Cycloaddition Diels_Alder->Multi_Functionalized_Pyridine Acyclic_Precursors Acyclic Precursors (Aldehydes, Ketones, Amines) Acyclic_Precursors->Hantzsch Acyclic_Precursors->Krohnke Acyclic_Precursors->Bohlmann_Rahtz Acyclic_Precursors->Guareschi_Thorpe Acyclic_Precursors->TM_Cycloaddition Acyclic_Precursors->Diels_Alder Existing_Pyridine Existing Pyridine Ring Existing_Pyridine->CH_Functionalization

Caption: Overview of synthetic routes to multi-functionalized pyridines.

Conclusion

The synthesis of multi-functionalized pyridines is a dynamic field of research, with a rich history of classical methods and a continuous influx of innovative modern strategies. The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. Classical condensation reactions like the Hantzsch and Kröhnke syntheses remain highly relevant for their simplicity and efficiency in accessing a wide range of pyridine derivatives.[8][9] Modern approaches, such as transition-metal-catalyzed cycloadditions and C-H functionalization, offer unparalleled opportunities for atom economy and late-stage diversification, pushing the boundaries of what is possible in the design and synthesis of novel pyridine-containing molecules.[1][18] A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and devise optimal synthetic strategies for their specific targets.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. The responsible management of chemical reagents, particularly novel or specialized compounds like Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this chlorinated heterocyclic compound, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined below are synthesized from established best practices for handling halogenated organic compounds and data from structurally similar molecules, providing a robust protocol in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

I. Foundational Principles of Disposal: Understanding the Hazard

This compound, as a chlorinated heterocyclic compound, should be presumed hazardous. Structurally related imidazopyridine derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, all waste containing this compound, whether in pure form, in solution, or as residue on contaminated materials, must be managed as hazardous waste. The primary goal is to prevent its release into the environment, as halogenated organic compounds can be persistent and have detrimental ecological effects. Disposal in laboratory sinks or general trash is strictly prohibited.[5]

Incompatible Materials: To prevent dangerous reactions, avoid mixing waste containing this compound with strong oxidizing agents, strong bases, amines, or reducing agents.[3]

II. Step-by-Step Disposal Protocol

This protocol is divided into procedures for unused or surplus chemical, contaminated solutions, and contaminated labware.

A. Unused or Surplus this compound (Solid)

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[1][2][4]

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").

  • Transfer: Carefully transfer the solid chemical into the designated waste container, minimizing the creation of dust.[1][6] Use a chemical fume hood for this process to avoid inhalation of any airborne particles.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[5]

  • Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

B. Contaminated Solutions

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5] Do not mix solvents unless you have confirmed their compatibility.

  • Waste Container: Use a designated, leak-proof container for halogenated solvent waste. The container should be clearly labeled as "Hazardous Waste - Halogenated Solvents."

  • Content Declaration: On the waste label, list all components of the solution, including this compound and the solvent(s), with their approximate concentrations.

  • Collection: Carefully pour the contaminated solution into the waste container using a funnel to prevent spills. Perform this transfer in a chemical fume hood.

  • Storage and Disposal: Securely cap the container and store it in the satellite accumulation area. Follow your institution's procedures for hazardous waste pickup.

C. Contaminated Labware and Materials

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with the solid compound should be collected in a designated, sealed plastic bag or a labeled container for solid hazardous waste.[6]

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Glassware: Heavily contaminated glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as halogenated liquid waste. The glassware can then be washed according to standard laboratory procedures. If the glassware cannot be decontaminated, it should be disposed of as solid hazardous waste.

III. Emergency Procedures and Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[1][6] Avoid generating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Unused Solid or Contaminated Materials WasteType->SolidWaste Solid LiquidWaste Contaminated Solution WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps WasteType->SharpsWaste Sharps CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Halogenated Liquid Waste Container LiquidWaste->CollectLiquid CollectSharps Place in Sharps Container SharpsWaste->CollectSharps Store Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store EHS_Pickup Arrange for EHS Waste Pickup Store->EHS_Pickup

References

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, with novelty comes the responsibility of ensuring the utmost safety in the laboratory. As comprehensive toxicological data for every new compound is often not available, a proactive and conservative approach to safety is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this and structurally related compounds, ensuring the well-being of our most valuable asset: our scientists.

The Precautionary Principle in Practice

When encountering a novel or sparsely studied compound like this compound, the foundational principle of laboratory safety is to treat the substance as potentially hazardous.[1][2][3] This approach is critical because the absence of toxicity data does not equate to the absence of hazard. Structurally similar compounds, such as other chlorinated imidazo[1,2-a]pyridine derivatives, are known to cause skin, eye, and respiratory irritation.[4][5][6][7] Therefore, it is prudent to assume that this compound may exhibit similar properties.

Core Personal Protective Equipment (PPE) Ensemble

A robust PPE strategy creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, skin absorption, and eye contact.[8][9] The following sections detail the essential PPE components for handling this compound, explaining the rationale behind each selection.

1. Body Protection: The First Line of Defense

A flame-resistant lab coat is the minimum requirement for body protection.[9][10] It should be fully buttoned to shield personal clothing and skin from accidental spills and splashes. For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of security.

2. Hand Protection: Preventing Dermal Exposure

Disposable nitrile gloves are the standard for providing protection against incidental chemical contact.[11][12] However, for prolonged handling or in situations where there is a greater risk of immersion, double-gloving or the use of heavy-duty gloves may be necessary.[3][11] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[9] Always wash hands thoroughly after removing gloves to eliminate the risk of any residual contamination.[13]

3. Eye and Face Protection: Shielding Against Splashes and Aerosols

Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory to protect the eyes from splashes and airborne particles.[2][12] Safety glasses with side shields offer a baseline of protection but are insufficient for handling liquid chemicals where a splash hazard exists.[11] When there is a significant risk of splashing or the generation of aerosols, a full-face shield should be worn in conjunction with safety goggles to protect the entire face.[13]

4. Respiratory Protection: Guarding Against Inhalation Hazards

All manipulations of solid this compound that could generate dust, as well as any procedures involving its use in volatile solvents, should be conducted within a certified chemical fume hood.[2] This engineering control is the primary means of preventing respiratory exposure. In the rare event that work cannot be performed in a fume hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection, which may include an N95 respirator or a higher level of protection.[3]

PPE Selection Matrix for Various Laboratory Operations

The level of PPE required is dictated by the specific procedure being performed and the associated risks. The following table provides a clear guide for selecting the appropriate PPE for common laboratory tasks involving this compound.

Laboratory Operation Minimum PPE Requirements Enhanced PPE for Higher Risk
Weighing and Aliquoting (Solid) Lab Coat, Nitrile Gloves, Safety GogglesDouble Gloves, N95 Respirator (if outside a fume hood)
Solution Preparation Lab Coat, Nitrile Gloves, Safety GogglesChemical-Resistant Apron, Face Shield
Running a Reaction Lab Coat, Nitrile Gloves, Safety GogglesChemical-Resistant Apron, Face Shield
Work-up and Purification Lab Coat, Nitrile Gloves, Safety GogglesChemical-Resistant Apron, Face Shield
Handling Waste Lab Coat, Nitrile Gloves, Safety GogglesChemical-Resistant Apron, Face Shield
Procedural Workflow for PPE Selection

A systematic approach to PPE selection is crucial for ensuring consistent safety in the laboratory. The following diagram illustrates the decision-making process for determining the appropriate level of personal protection when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling Novel Compounds cluster_0 Initial Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment Selection Start Start: Handling this compound RiskAssessment Conduct Risk Assessment (Consider physical state, quantity, and procedure) Start->RiskAssessment FumeHood Can the procedure be performed in a fume hood? RiskAssessment->FumeHood UseFumeHood Perform work in a certified chemical fume hood FumeHood->UseFumeHood Yes AssessRespiratoryProtection Consult EHS for respiratory protection assessment FumeHood->AssessRespiratoryProtection No BasePPE Select Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles UseFumeHood->BasePPE AssessRespiratoryProtection->BasePPE SplashHazard Is there a significant splash hazard? BasePPE->SplashHazard AddApronShield Add: - Chemical-Resistant Apron - Face Shield SplashHazard->AddApronShield Yes Proceed Proceed with the experiment SplashHazard->Proceed No AddApronShield->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures and Decontamination

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Contaminated PPE should be removed carefully to avoid cross-contamination and disposed of as hazardous waste according to institutional and local regulations.

Waste Disposal

All waste materials containing this compound, including contaminated consumables and surplus compound, must be treated as hazardous chemical waste.[3] Waste should be collected in clearly labeled, sealed containers and disposed of through a licensed chemical waste disposal service.[14] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

This guide is intended to provide a robust framework for the safe handling of this compound. It is incumbent upon every researcher to supplement this information with a thorough understanding of their institution's specific safety protocols and to always exercise prudent judgment in the laboratory.

References

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